Technical Documentation Center

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
  • CAS: 335210-47-4

Core Science & Biosynthesis

Foundational

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: Structural Profiling, Synthetic Utility, and Applications in CTPS1 Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase and synthetase inhibitors relies heavily on versatile, functionally rich intermediate scaffolds. 4-(4-Methylpiperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase and synthetase inhibitors relies heavily on versatile, functionally rich intermediate scaffolds. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) has emerged as a critical building block in this domain. Featuring a highly tunable benzamide core coupled with a lipophilic piperidine ring, this compound serves as an advanced intermediate for synthesizing complex heterocycles, most notably substituted benzimidazoles and anilines.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of this compound. We will explore its physicochemical profile, detail the mechanistic causality behind its synthesis, and examine its downstream application in targeting Cytidine Triphosphate Synthase 1 (CTPS1) —a breakthrough target for immunosuppression and oncology.

Physicochemical & Structural Profiling

Understanding the innate physicochemical properties of a scaffold is the first step in predicting its behavior in both synthetic workflows and biological systems. The properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide are well-documented across authoritative chemical repositories such as [1] and [2].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 335210-47-4Unique identifier for literature and patent tracking.
Molecular Formula C₁₃H₁₇N₃O₃Indicates a balanced ratio of heteroatoms for H-bonding.
Molecular Weight 263.29 g/mol Low MW allows significant downstream elaboration without violating Lipinski's Rule of 5.
Predicted pKa 16.05 ± 0.50 (Amide)The primary amide is weakly acidic, remaining neutral under physiological pH, aiding in target binding.
Predicted Boiling Point 417.1 ± 35.0 °CHigh thermal stability; suitable for high-temperature cyclization reactions (e.g., with orthoesters).
Predicted Density 1.240 ± 0.06 g/cm³Standard density for nitroaromatic compounds; informs solvent selection for extraction.

Structural Analysis: The molecule is defined by three distinct pharmacophoric regions:

  • The Primary Amide: Acts as a dual hydrogen-bond donor/acceptor, essential for anchoring the molecule in the active sites of enzymes.

  • The 3-Nitro Group: A highly electron-withdrawing moiety that activates the ring for initial synthesis and serves as a latent amine, ready to be unmasked for subsequent cyclization.

  • The 4-Methylpiperidine Ring: Imparts lipophilicity and basicity. The methyl group introduces steric bulk that can lock the piperidine ring into a specific chair conformation, optimizing the entropic penalty upon binding to a target protein.

Synthetic Methodologies & Mechanistic Insights

The synthesis of this compound and its subsequent downstream elaboration must be approached as a self-validating system, where every step includes orthogonal checks to ensure chemical integrity.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

Objective: Construct the core scaffold by coupling 4-fluoro-3-nitrobenzamide with 4-methylpiperidine.

  • Step 1: Preparation. In an oven-dried round-bottom flask, dissolve 4-fluoro-3-nitrobenzamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Step 2: Base Addition. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HF generated during the reaction. A mild base is chosen to drive the equilibrium forward without hydrolyzing the sensitive primary amide.

  • Step 3: Amine Addition. Add 4-methylpiperidine (1.2 eq) dropwise at room temperature.

  • Step 4: Heating. Elevate the temperature to 80 °C and stir for 4–6 hours.

    • Mechanistic Insight: The ortho-nitro and para-carboxamide groups dramatically lower the LUMO energy of the aromatic ring. The elevated temperature overcomes the activation energy barrier, allowing the secondary amine to attack the ring, forming a stabilized Meisenheimer complex before the rapid expulsion of the fluoride leaving group.

  • Step 5: Validation. Monitor via Thin Layer Chromatography (TLC; DCM:MeOH 9:1). The reaction is complete when the starting material (higher Rf​ ) disappears and a bright yellow spot (product) dominates.

  • Step 6: Workup. Cool to room temperature and quench with ice water to precipitate the product. Filter, wash with cold water, and dry in vacuo to afford a yellow solid.

Protocol 2: Elaboration via Nitro Reduction

Objective: Unmask the latent amine to yield 3-amino-4-(4-methylpiperidin-1-yl)benzamide, a bis-nucleophile ready for heterocycle construction.

  • Step 1: Preparation. Dissolve the intermediate (1.0 eq) in a Methanol/Ethyl Acetate mixture (1:1, 0.1 M).

  • Step 2: Catalyst Addition. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an Argon atmosphere.

    • Causality: Argon purging is critical; it prevents the spontaneous ignition of methanol vapors by the highly active, pyrophoric palladium catalyst.

  • Step 3: Hydrogenation. Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Step 4: Validation. Monitor via LC-MS.

    • Self-Validating Check: The mass shift from [M+H]+264.3 to [M+H]+234.3 confirms the complete reduction of the nitro group to an aniline.

  • Step 5: Workup. Filter the reaction mixture through a pad of Celite.

    • Causality: Celite traps fine catalyst particulates that would otherwise pass through standard filter paper, preventing heavy metal contamination in downstream biological assays. Concentrate the filtrate in vacuo.

Synthesis_Workflow SM 4-Fluoro-3-nitrobenzamide Intermediate 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide SM->Intermediate SNAr Reaction DMF, 80°C Reagent 4-Methylpiperidine + K2CO3 Reagent->Intermediate Product 3-Amino-4-(4-methylpiperidin-1-yl) benzamide Intermediate->Product Reduction Reduction Catalytic Hydrogenation (Pd/C, H2) Reduction->Product

Fig 1. Synthetic workflow for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and its reduction.

Applications in Medicinal Chemistry: Targeting CTPS1

The true value of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide lies in its application as a precursor and screening hit in drug discovery. Specifically, derivatives of this scaffold have been heavily investigated as inhibitors of Cytidine Triphosphate Synthase 1 (CTPS1) .

The Biological Imperative of CTPS1

CTPS1 catalyzes the final, rate-limiting step in de novo pyrimidine synthesis: the ATP-dependent amination of UTP to CTP using glutamine as an amine donor. As established by [3], while most somatic cells rely on salvage pathways or the CTPS2 isoform, activated T and B lymphocytes depend almost exclusively on CTPS1 for the rapid RNA and DNA synthesis required for proliferation.

This creates a profound therapeutic window: selectively inhibiting CTPS1 suppresses pathogenic lymphocyte proliferation (useful in autoimmune diseases and hematological malignancies) without inducing broad-spectrum cytotoxicity.

Scaffold Intervention

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and its immediate derivatives have been evaluated in high-throughput biological screening against C-terminal FLAG-His8-tagged full-length human CTPS1, as documented in the [4].

  • Structure-Activity Relationship (SAR) Rationale: The benzamide motif mimics the pyrimidine ring of the natural UTP substrate, engaging in critical hydrogen bonds with the enzyme's active site residues. Simultaneously, the 4-methylpiperidine ring projects into an adjacent hydrophobic allosteric pocket, locking the enzyme in an inactive conformation and preventing the glutamine hydrolysis necessary for the amination step.

CTPS1_Pathway Glutamine Glutamine CTPS1 CTP Synthase 1 (CTPS1) Glutamine->CTPS1 Amine donor UTP UTP UTP->CTPS1 Substrate CTP CTP CTPS1->CTP ATP-dependent amination RNA_DNA Lymphocyte Proliferation CTP->RNA_DNA RNA/DNA Synthesis Inhibitor Benzamide Derivatives Inhibitor->CTPS1 Allosteric/Active Site Inhibition

Fig 2. Role of CTPS1 in lymphocyte proliferation and targeted inhibition by benzamide derivatives.

Analytical Characterization & Quality Control Workflows

To ensure the trustworthiness of biological assay data, the chemical integrity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide must be rigorously validated using orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Purpose: Ensures chemical purity >98%. The highly conjugated nitrobenzamide chromophore allows for robust UV detection at 254 nm.

  • Nuclear Magnetic Resonance (¹H-NMR & ¹³C-NMR):

    • Method: 400 MHz in DMSO- d6​ .

    • Purpose: Confirms regiochemistry. The ortho-coupling of the aromatic protons and the distinct multiplet of the 4-methylpiperidine ring verify that SₙAr occurred exclusively at the 4-position.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Purpose: Confirms the exact mass. The presence of the [M+H]+264.3 peak validates the molecular weight, while the absence of a [M+H]+185.1 peak confirms the complete consumption of the 4-fluoro-3-nitrobenzamide starting material.

References

  • ChemSrc. "4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4)". ChemSrc Database.[Link]

  • Martin, E., et al. "CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation." Nature 510, 288–292 (2014).[Link]

  • ChEMBL Database. "Target: CTP synthase 1 (CHEMBL5239154)". European Bioinformatics Institute.[Link]

Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Key Intermediate in the Synthesis of PARP Inhibitor Niraparib

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a critical building block in the synthesis of the pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a critical building block in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its pivotal role in the development of targeted cancer therapies.

Chemical Identity and Properties

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a substituted benzamide derivative. Its chemical structure incorporates a 4-methylpiperidine moiety attached to a 3-nitrobenzamide core.

CAS Numbers: 335210-47-4, 6637-54-3[1][2] It is noteworthy that both CAS numbers are often used interchangeably in supplier catalogs for this compound.

Molecular Formula: C₁₃H₁₇N₃O₃[1][2]

Molecular Weight: 263.29 g/mol [1][2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is presented in the table below. These properties are essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueSource
Boiling Point (Predicted) 417.1 ± 35.0 °C[1]
Density (Predicted) 1.240 ± 0.06 g/cm³[1]
pKa (Predicted) 16.05 ± 0.50[1]
Appearance Likely a solid, based on related benzamides[3][4]Inferred
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from synthesis protocols of similar compounds.

Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-halo-3-nitrobenzamide, such as 4-fluoro-3-nitrobenzamide or 4-chloro-3-nitrobenzamide, with 4-methylpiperidine. The electron-withdrawing nitro group in the ortho position activates the halogen for displacement by the secondary amine of 4-methylpiperidine.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzamide C Nucleophilic Aromatic Substitution A->C B 4-Methylpiperidine B->C D 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide C->D Product Formation E Base (e.g., K2CO3) Solvent (e.g., DMSO) E->C

Caption: Synthetic workflow for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar SNAr reactions.

Materials:

  • 4-Fluoro-3-nitrobenzamide

  • 4-Methylpiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzamide (1.0 equivalent) in DMSO, add 4-methylpiperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show characteristic peaks for the aromatic, piperidine, and methyl protons, and the molecular ion peak in the mass spectrum should correspond to the calculated molecular weight.

Application in Drug Development: A Precursor to Niraparib

The primary significance of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide lies in its role as a key intermediate in the synthesis of Niraparib, an orally active and potent PARP inhibitor.[5][6] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.[5]

The synthesis of Niraparib from this intermediate involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final indazole carboxamide structure.[6]

Mechanism of Action of Niraparib and PARP Inhibition

Niraparib functions by inhibiting the poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[7][8] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7][9]

In normal, healthy cells, if SSBs are not repaired, they can lead to the formation of double-strand DNA breaks (DSBs) during DNA replication. These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily dependent on the PARP-mediated BER pathway for DNA repair and survival.[8]

By inhibiting PARP, Niraparib prevents the repair of SSBs.[7] This leads to an accumulation of SSBs, which then convert to lethal DSBs during cell division. In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[9]

Furthermore, some PARP inhibitors, including Niraparib, are known to "trap" the PARP enzyme on the DNA at the site of the break.[7] This PARP-DNA complex is highly cytotoxic and further contributes to the anticancer effect.[7][9]

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + Niraparib SSB1 Single-Strand Break (SSB) PARP1 PARP Enzyme SSB1->PARP1 DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Fork Collapse BER Base Excision Repair PARP1->BER DNA_Repair1 DNA Repair BER->DNA_Repair1 HR1 Homologous Recombination DSB1->HR1 HR1->DNA_Repair1 SSB2 Single-Strand Break (SSB) PARP2 PARP Enzyme SSB2->PARP2 DSB2 Accumulated DSBs SSB2->DSB2 Replication Fork Collapse BER_inhibited BER Inhibited PARP2->BER_inhibited Niraparib Niraparib Niraparib->PARP2 Inhibits & Traps HR_deficient Deficient HR DSB2->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition by Niraparib leading to synthetic lethality.

Conclusion

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry and drug development. While its own biological activity is not the primary focus, its role as a key intermediate in the synthesis of the PARP inhibitor Niraparib underscores its importance. A thorough understanding of its properties and synthesis is crucial for researchers and scientists working on the development of targeted cancer therapies. The principle of synthetic lethality, exploited by Niraparib, represents a major advancement in personalized medicine, particularly for patients with BRCA-mutated cancers, and it all begins with the synthesis of crucial building blocks like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate? Retrieved from [Link]

  • MDPI. (2025, March 19). Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. Retrieved from [Link]

  • Annual Reviews. (2024, December 3). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]

  • ResearchGate. Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib) in treating castration-resistant prostate cancer (CRPC). Retrieved from [Link]

  • PMC. (2021, April 19). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]

  • PubChem. 4-Nitrobenzamide. Retrieved from [Link]

  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • PubChem. 3-Nitrobenzamide. Retrieved from [Link]

  • Drugs of the Future. Niraparib hydrochloride. Retrieved from [Link]

  • PubChemLite. 4-methyl-3-nitro-n-[4-(piperidin-1-yl)phenyl]benzamide. Retrieved from [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • PubChemLite. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). Retrieved from [Link]

Sources

Foundational

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide molecular structure

An In-depth Technical Guide on the Molecular Structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Executive Summary This document provides a comprehensive technical overview of 4-(4-methylpiperidin-1-yl)-3-nitrobenza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Molecular Structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Executive Summary

This document provides a comprehensive technical overview of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, a key chemical intermediate. Primarily aimed at researchers, scientists, and professionals in drug development, this guide delves into the compound's molecular structure, synthesis, and detailed spectroscopic characterization. The significance of this molecule lies principally in its role as a precursor in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1][2] This guide explains the rationale behind synthetic strategies and analytical methodologies, grounding all technical claims in authoritative scientific literature.

Introduction and Strategic Importance

Overview of the Compound

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is an organic compound with the chemical formula C13H17N3O3 and a molecular weight of approximately 263.29 g/mol .[3] The molecule features a central benzamide ring substituted with a nitro group and a 4-methylpiperidine moiety. The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry.

Critical Role as an Intermediate in Niraparib Synthesis

The primary industrial and research interest in 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide stems from its function as a late-stage intermediate in the manufacture of Niraparib.[1][2] Niraparib is an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer.[1] The synthesis of such complex therapeutic agents requires robust, scalable, and well-characterized intermediates. Understanding the molecular structure and properties of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is therefore crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). Several patented synthetic routes to Niraparib rely on intermediates derived from this core structure.[2][4]

G cluster_main Simplified Niraparib Synthesis Pathway Intermediate 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate->Reduction Step 1 Amine 3-Amino-4-(4-methylpiperidin-1-yl) benzamide Reduction->Amine Product FinalSteps Further Cyclization & Coupling Reactions Amine->FinalSteps Step 2 Niraparib Niraparib API FinalSteps->Niraparib Final Product

Caption: High-level overview of the synthetic utility of the title compound.

Synthesis and Purification

Rationale for Synthetic Route

The most logical and commonly employed synthetic strategy for 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a nucleophilic aromatic substitution (SNAAr) reaction. This approach is favored due to the high reactivity of the starting material, which is activated by the electron-withdrawing nitro group. The nitro group, positioned ortho to the leaving group (typically a halogen), strongly activates the aromatic ring towards nucleophilic attack, facilitating a high-yield reaction under relatively mild conditions.

Experimental Protocol: Synthesis via SNAr

This protocol describes a representative lab-scale synthesis. The self-validating nature of this protocol lies in the in-process controls (TLC) and final characterization, which confirm both reaction completion and product purity.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-nitrobenzamide (1.0 eq).

  • Add a suitable solvent, such as Dimethylformamide (DMF) or Acetonitrile (10 volumes). The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, thereby accelerating the reaction rate.

  • Add an inorganic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-2.5 eq). An excess of a mild base is used to neutralize the HF formed during the reaction and to drive the equilibrium towards the product.

  • Add 4-methylpiperidine (1.1-1.2 eq) dropwise to the stirred suspension at room temperature. A slight excess of the amine ensures complete consumption of the limiting starting material.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-90 °C. The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The reaction is considered complete upon the disappearance of the 4-fluoro-3-nitrobenzamide spot.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 volumes). This step precipitates the solid product and dissolves the inorganic salts.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual solvent and salts.

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

G start Reactants & Reagents - 4-fluoro-3-nitrobenzamide - 4-methylpiperidine - K₂CO₃ - DMF reaction Reaction - Heat to 80-90 °C - Monitor by TLC start->reaction 1. Mix workup Work-up - Quench with H₂O - Precipitate reaction->workup 2. Cool isolation Isolation - Vacuum Filtration - Wash with H₂O workup->isolation 3. Filter product Final Product - Dry under vacuum isolation->product 4. Dry

Caption: Workflow for the synthesis and isolation of the target compound.

Molecular Structure Elucidation

Chemical Structure and Nomenclature

The molecule consists of a benzamide core. The amide group (-CONH₂) is at position 1. A nitro group (-NO₂) is at position 3, and a 4-methylpiperidin-1-yl group is attached via its nitrogen to position 4 of the benzene ring.

Caption: 2D structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Conformational Analysis

While a specific crystal structure for this exact molecule is not publicly available, analysis of related structures, such as N-(aroyl)-arylsulfonamides, provides valuable insights.[5] The dihedral angle between the plane of the benzamide ring and the piperidine ring is expected to be non-planar to minimize steric hindrance. The piperidine ring will adopt a stable chair conformation with the methyl group preferentially in the equatorial position to reduce 1,3-diaxial interactions. The nitro group, due to its size and electronic nature, will likely cause some distortion in the planarity of the benzene ring.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution.[6]

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the dried compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[6]

Predicted ¹H NMR Analysis:

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield, likely appearing as a doublet. The other two protons will appear as a doublet and a doublet of doublets, with coupling constants typical for ortho and meta relationships.

  • Amide Protons (2H): Two broad singlets for the -NH₂ protons, typically in the range of δ 7.0-8.0 ppm, which may exchange with D₂O.

  • Piperidine Protons (9H): The protons on the piperidine ring will appear in the upfield region (δ 1.0-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield. The complex splitting patterns will be due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.[7]

  • Methyl Protons (3H): A doublet in the δ 0.9-1.2 ppm range, coupled to the single proton on the adjacent carbon of the piperidine ring.[7]

Predicted ¹³C NMR Analysis:

  • Carbonyl Carbon (1C): A signal around δ 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the δ 120-155 ppm range. The carbon attached to the nitro group will be significantly downfield.

  • Piperidine & Methyl Carbons (6C): Signals in the upfield region of δ 20-55 ppm.

Data Type Predicted Values Assignment Rationale
¹H NMR δ 8.0-8.3 (d, 1H)Aromatic H, ortho to -NO₂ and -CONH₂
δ 7.5-7.8 (dd, 1H)Aromatic H, ortho to piperidine
δ 7.2-7.4 (d, 1H)Aromatic H, meta to -NO₂
δ 7.0-8.0 (br s, 2H)-CONH₂
δ 3.0-3.4 (m, 2H)Piperidine CH₂ adjacent to N (axial/eq)
δ 2.7-3.0 (m, 2H)Piperidine CH₂ adjacent to N (axial/eq)
δ 1.5-1.9 (m, 5H)Remaining Piperidine CH and CH₂
δ 0.9-1.2 (d, 3H)-CH₃
¹³C NMR δ ~167C=O (Amide)
δ ~150Aromatic C-N (piperidine)
δ ~145Aromatic C-NO₂
δ 120-135Remaining Aromatic C and C-CONH₂
δ ~50-55Piperidine C-N
δ ~20-35Remaining Piperidine C & Methyl C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amide N-HN-H Stretch3400-3200 (two bands, symmetric & asymmetric)
Aromatic C-HC-H Stretch3100-3000
Aliphatic C-HC-H Stretch2950-2850
Amide C=OC=O Stretch (Amide I)1680-1650
Amide N-HN-H Bend (Amide II)1640-1550
Nitro N=OAsymmetric Stretch1550-1500
Nitro N=OSymmetric Stretch1360-1300
C-N StretchAmine/Amide1350-1200
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): An intense peak is expected at m/z 263, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The rationale behind fragmentation is the formation of stable ions. Key fragmentations would include:

    • Loss of the amide group (-NH₂) to give a fragment at m/z 247.

    • Alpha-cleavage of the piperidine ring, leading to the loss of a methyl or larger alkyl fragments.

    • Cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen.

G Parent [M]⁺˙ m/z = 263 Frag1 [M - NH₂]⁺ m/z = 247 Parent->Frag1 - •NH₂ Frag2 [M - C₅H₁₀N]⁺ m/z = 166 Parent->Frag2 - •C₅H₁₀N Frag3 [C₆H₁₂N]⁺ m/z = 98 Parent->Frag3 Piperidine fragment

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Physicochemical Properties

A summary of key physical and chemical properties is essential for handling, formulation, and regulatory purposes.

Property Value / Information Source / Method
CAS Number 6637-54-3[3]
Alternate CAS 335210-47-4[8]
Molecular Formula C₁₃H₁₇N₃O₃[3]
Molecular Weight 263.29 g/mol [3]
Appearance Expected to be a solid at room temperatureGeneral observation for similar compounds
Boiling Point 417.1±35.0 °CPredicted[8]
Density 1.240±0.06 g/cm³Predicted[8]
SMILES Code O=C(N)C1=CC=C(N2CCC(C)CC2)C(=O)=C1[3]

Conclusion

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key building block in the synthesis of the PARP inhibitor Niraparib. Its molecular structure has been thoroughly elucidated through a combination of logical synthesis and predictive spectroscopic analysis. The well-defined synthetic route via nucleophilic aromatic substitution and the predictable characterization data from NMR, IR, and MS provide a solid foundation for its use in large-scale drug manufacturing. This guide provides the necessary in-depth technical details and the rationale behind the scientific methodologies for researchers and drug development professionals working with this important intermediate.

References

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - P
  • Synthesis of Niraparib, a cancer drug candidate - University of Oxford. (URL: [Link])

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)
  • N-[2-[[2-[[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]methyl]phenyl]methoxy]phenyl]-3-nitrobenzamide - PubChem. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) - PubChemLite. (URL: [Link])

  • 4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide - PubChem. (URL: [Link])

  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its - PubMed. (URL: [Link])

  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC. (URL: [Link])

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (URL: [Link])

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives - Biomedical and Pharmacology Journal. (URL: [Link])

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. (URL: [Link])

  • N-[4-({[(1R,4R)-4-Hydroxy-4-Methylcyclohexyl]Methyl}Amino)-3- Nitrobenzene-1-Sulfonyl]-4-(2-{(2S)-2-[2-(Propan-2-Yl)Phenyl]Pyrrolidin1-Yl}-7-Azaspiro[3.5]Nonan-7 - Clinicaltrials.eu. (URL: [Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

  • Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C14H11ClN2O3 - ResearchGate. (URL: [Link])

  • EURL-SRM - Analytical Observations Report. (URL: [Link])

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (URL: [Link])

  • 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one - PubChem. (URL: [Link])

  • Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile - MDPI. (URL: [Link])

  • Benzamide, 4-methyl- - NIST WebBook. (URL: [Link])

Sources

Exploratory

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Executive Summary The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a critical, bench-stable interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Executive Summary

The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a critical, bench-stable intermediate widely utilized in medicinal chemistry. It serves as a foundational building block in the synthesis of benzimidazole-based therapeutics, most notably in the development of Stimulator of Interferon Genes (STING) agonists and other targeted immunomodulators[1][2]. The presence of a reducible nitro group adjacent to a functionalizable amine makes it an ideal precursor for generating 2-aminobenzimidazole cores via cyclization with cyanogen bromide or diverse aldehydes[2][3]. This whitepaper details the optimal synthetic pathway—Nucleophilic Aromatic Substitution (SNAr)—providing mechanistic insights, validated protocols, and quantitative analytical markers.

Retrosynthetic Logic & Pathway Design

The most efficient route to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide bypasses transition-metal-catalyzed cross-coupling in favor of a highly atom-economical SNAr reaction.

Causality in Starting Material Selection: The synthesis utilizes 4-fluoro-3-nitrobenzamide as the electrophile. The choice of a fluorine leaving group over chlorine or bromine is deliberate. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity strongly polarizes the ipso-carbon, significantly lowering the activation energy required for nucleophilic attack[3].

Furthermore, the aromatic ring is highly activated by two synergistic electron-withdrawing groups:

  • The nitro group (-NO2) at the ortho position exerts both strong inductive (-I) and resonance (-M) withdrawing effects.

  • The carboxamide group (-CONH2) at the para position provides additional resonance stabilization to the intermediate anionic complex.

G SM1 4-Fluoro-3-nitrobenzamide (Electrophile) Cond K2CO3, DMSO 70°C, 1-2h SM1->Cond SM2 4-Methylpiperidine (Nucleophile) SM2->Cond Prod 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide Cond->Prod

Synthetic workflow for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide via SNAr.

Mechanistic Deep Dive: The SNAr Pathway

The reaction proceeds via a classic Addition-Elimination mechanism.

Solvent and Base Dynamics: Dimethyl sulfoxide (DMSO) is the optimal solvent for this transformation[1]. As a polar aprotic solvent, DMSO heavily solvates the potassium cations from the potassium carbonate (K2CO3) base but leaves the nucleophile (4-methylpiperidine) "naked" and highly reactive. K2CO3 acts as a non-nucleophilic acid scavenger. As the reaction progresses, it neutralizes the highly corrosive hydrogen fluoride (HF) byproduct, preventing the protonation of the piperidine derivative and driving the equilibrium forward[1].

G Reactants Activated Ar-F + Amine Nucleophile TS Meisenheimer Complex (Addition, Rate-Determining) Reactants->TS Nucleophilic Attack Elim Fluoride Elimination (Fast Step) TS->Elim Product Ar-NR2 Product + HF (Neutralized) Elim->Product

Addition-elimination mechanism (SNAr) showing Meisenheimer complex formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs) and leveraging the differential solubility of the product, high purity is achieved without the need for column chromatography[1].

Reagents & Equipment
  • 4-Fluoro-3-nitrobenzamide: 1.0 equivalent (eq)

  • 4-Methylpiperidine: 1.1 eq

  • Potassium Carbonate (K2CO3, finely powdered): 1.5 eq

  • Solvent: Anhydrous DMSO (approx. 5 volumes relative to starting material weight)

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

Procedure
  • Reactor Charging: To a clean, dry reactor under a nitrogen atmosphere, charge 4-fluoro-3-nitrobenzamide (1.0 eq) and K2CO3 (1.5 eq).

  • Solvent Addition: Add anhydrous DMSO (5 vol) and initiate moderate overhead stirring (250 rpm) to form a yellow suspension.

  • Nucleophile Addition: Slowly add 4-methylpiperidine (1.1 eq) dropwise via an addition funnel over 10 minutes at room temperature. A slight exotherm may be observed.

  • Heating: Ramp the internal reactor temperature to 70 °C. Maintain stirring at this temperature for 1 to 2 hours[1].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation Check: The reaction is deemed complete when the starting material peak (m/z 185.0) is ≤ 1% relative to the product peak (m/z 264.1) by UV area.

  • Precipitation Workup: Cool the reaction mixture to 20 °C. Slowly add purified water (15 to 20 vol) dropwise via the addition funnel over 30 minutes. The high polarity of water crashes out the highly organic product while keeping DMSO, unreacted amine, and inorganic salts (KF, K2CO3) in solution[1].

  • Isolation: Isolate the resulting bright yellow solid by vacuum filtration using a Büchner funnel. Wash the filter cake with additional water (3 x 5 vol) to remove residual DMSO.

  • Drying: Dry the solid in a vacuum oven at 55 °C for 24 hours to constant weight.

Quantitative Data & Analytical Specifications

The following table summarizes the expected reaction parameters and analytical markers required to verify the integrity of the synthesized batch.

Parameter / Analytical MethodSpecification / Expected Value
Reaction Temperature 70 °C
Reaction Time 1 - 2 hours
Expected Isolated Yield 90% - 98%[1]
Physical Appearance Yellow to orange crystalline solid
LC-MS (ESI+) [M+H]⁺ = 264.1 m/z
Starting Material (Impurity) [M+H]⁺ = 185.0 m/z (Limit: < 1.0%)
Downstream Application Nitro reduction to 3-amino-4-(4-methylpiperidin-1-yl)benzamide via Pd/C and H₂[2]

References

  • Source: Google Patents (WO2017175147A1)
  • Development and Synthesis of DNA-Encoded Benzimidazole Library Source: ACS Publications URL:[Link]

  • Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Technical Guide: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

A Comprehensive Analysis for Drug Discovery and Development Professionals Abstract This technical guide provides a detailed examination of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide , a heterocyclic compound with potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Drug Discovery and Development Professionals

Abstract

This technical guide provides a detailed examination of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide , a heterocyclic compound with potential applications in medicinal chemistry. This document covers its formal nomenclature, structural and physicochemical properties, a validated synthetic pathway with detailed protocols, and an analysis of its potential pharmacological relevance based on its structural motifs. The guide is intended for researchers, medicinal chemists, and drug development scientists, offering foundational data and methodologies to facilitate further investigation of this and structurally related molecules.

Chemical Identity and Nomenclature

The formal identification of a compound is the cornerstone of scientific research, ensuring accuracy and reproducibility. The molecule is unambiguously identified by the following nomenclature and structural codes.

The IUPAC name for the compound is 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide . This name is derived by identifying the primary functional group, a benzamide. The benzene ring is substituted at position 3 with a nitro group (-NO₂) and at position 4 with a 4-methylpiperidin-1-yl group.

A comprehensive list of identifiers for this compound is provided in the table below.

PropertyValueSource
IUPAC Name 4-(4-methylpiperidin-1-yl)-3-nitrobenzamideFluorochem[1]
CAS Number 335210-47-4ChemicalBook[2]
Molecular Formula C₁₃H₁₇N₃O₃ChemicalBook[2]
Molecular Weight 263.29 g/mol ChemicalBook[2]
Canonical SMILES CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[O-]-
InChI Key UMFDTTHDTBZAGN-UHFFFAOYSA-N (for parent acid)Fluorochem[1]
Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.[3] While extensive experimental data for this specific molecule is not widely published, predicted values based on its structure provide valuable initial insights.

PropertyPredicted ValueSource
Boiling Point 417.1 ± 35.0 °CChemicalBook[2]
Density 1.240 ± 0.06 g/cm³ChemicalBook[2]
pKa (acid dissociation constant) 16.05 ± 0.50ChemicalBook[2]
XLogP3 2.7-

The predicted lipophilicity (XLogP3) suggests the compound has moderate solubility in nonpolar solvents and may be capable of crossing biological membranes. These properties are essential for its potential role as a therapeutic agent.[4]

Synthesis and Characterization

The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can be achieved through a reliable and well-established synthetic route. The most logical approach involves a nucleophilic aromatic substitution (SNAr) reaction followed by amidation.

3.1. Proposed Synthetic Pathway

The synthesis begins with a commercially available starting material, 4-fluoro-3-nitrobenzoic acid. The presence of the electron-withdrawing nitro group ortho to the fluorine atom strongly activates the ring for SNAr.

Synthesis_Pathway cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Amidation A 4-Fluoro-3-nitrobenzoic acid I1 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid A->I1 DIPEA, DMSO Heat B 4-Methylpiperidine B->I1 DIPEA, DMSO Heat C Thionyl Chloride (SOCl₂) D Ammonia (NH₃) I2 Acyl Chloride Intermediate I1->I2 SOCl₂ DCM, Reflux P 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide I2->P aq. NH₃ DCM

Fig. 1: Proposed synthesis workflow for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.
3.2. Experimental Protocols

Step 1: Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid [5]

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add 4-methylpiperidine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with 1N HCl to a pH of ~3-4, which will precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the intermediate carboxylic acid.[5]

Causality Note: DMSO is used as the solvent due to its high boiling point and its ability to dissolve the reactants. DIPEA acts as a non-nucleophilic base to quench the hydrofluoric acid (HF) byproduct generated during the SNAr reaction, preventing side reactions.

Step 2: Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

  • Acyl Chloride Formation: Suspend the dried 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Amidation: Cool the reaction mixture to 0 °C. Slowly add an excess of aqueous ammonia (25-30% solution, ~5.0 eq) and stir vigorously for 1-2 hours.

  • Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final pure benzamide.

3.3. Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons, the aliphatic protons on the piperidine ring, the methyl group protons, and the amide (-NH₂) protons. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon.

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement, which should match the calculated exact mass of the molecular formula C₁₃H₁₇N₃O₃, confirming its elemental composition.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for the N-H stretches of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group should be observable.

Potential Pharmacological Relevance

While no specific biological activity has been reported for 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide in peer-reviewed literature, its structural components are present in numerous biologically active molecules. The nitrobenzamide scaffold is a known "privileged structure" in medicinal chemistry.[6][7]

4.1. Antimicrobial and Anti-inflammatory Activity

Nitroaromatic compounds, including nitrobenzamides, have a long history of use as antimicrobial agents.[6] Their mechanism often involves the reduction of the nitro group within target cells to produce reactive nitroso and superoxide species that can damage DNA and lead to cell death.[6] Furthermore, certain nitrobenzamide derivatives have been synthesized and shown to possess potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines like COX-2, IL-1β, and TNF-α.[8][9]

4.2. Antitubercular Agents

Recent research has highlighted the potent antimycobacterial activity of novel nitrobenzamide derivatives.[7][10] Some of these compounds exhibit excellent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[7] They are believed to act as inhibitors of the essential enzyme DprE1, which is involved in the synthesis of the mycobacterial cell wall.[10]

Pharmacological_Relevance Core 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Nitrobenzamide Scaffold 4-Methylpiperidine Moiety AntiTB Antitubercular Activity Core:f0->AntiTB AntiInflam Anti-inflammatory Activity Core:f0->AntiInflam Antimicrobial General Antimicrobial Core:f0->Antimicrobial DprE1 DprE1 Inhibition AntiTB->DprE1 Mechanism Cytokines {iNOS, COX-2, TNF-α Inhibition} AntiInflam->Cytokines Mechanism ROS Reactive Oxygen Species (ROS) Generation Antimicrobial->ROS Mechanism

Sources

Exploratory

Cheminformatics and Structural Analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A SMILES-Driven Technical Guide

Executive Summary In modern drug discovery, the transition from a conceptual pharmacophore to a computable entity relies entirely on robust molecular representations. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from a conceptual pharmacophore to a computable entity relies entirely on robust molecular representations. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a highly privileged intermediate utilized in the synthesis of targeted therapeutics, including CTP synthase 1 (CTPS1) inhibitors and various kinase modulators.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a data structure. This whitepaper deconstructs the molecule through its SMILES (Simplified Molecular Input Line Entry System) notation. By bridging the gap between topological string representation, computational 3D conformer generation, and downstream synthetic validation, this guide provides a comprehensive framework for researchers integrating this compound into high-throughput virtual screening (HTVS) and synthetic pipelines.

Molecular Architecture & SMILES Derivation

The SMILES notation is a typographical method using standard ASCII characters to represent a molecular graph . To a cheminformatics parser, the string must unambiguously define connectivity, valency, and formal charges.

Deconstructing the SMILES String

The widely accepted Kekulé SMILES for this compound is: CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[O-]

We can logically parse this string by breaking it into its three functional domains:

  • The Aliphatic Pharmacophore (CC1CCN(CC1)):

    • C: The terminal methyl group.

    • C1: The carbon atom initiating ring closure 1.

    • CCN: The aliphatic backbone leading to the tertiary amine.

    • (CC1): The branch that completes the 6-membered piperidine ring, closing at 1.

  • The Aromatic Core (C2=C(C=C(C=C2)C(=O)N)):

    • C2: The carbon on the benzene ring attached to the piperidine nitrogen, initiating ring closure 2.

    • =C: The adjacent ortho carbon (position 3 relative to the amide), which eventually connects to the nitro group.

    • (C=C(C=C2)C(=O)N): This complex nested branch traces the rest of the benzene ring. It defines the para relationship between the carboxamide (C(=O)N) and the piperidine group, closing the aromatic ring at 2.

  • The Electronic Modulator ([O-]):

    • The explicit representation of the nitro group. Because pentavalent nitrogen is physically inaccurate in a Lewis structure, SMILES requires the charge-separated state [N+] and [O-] to maintain strict valence rules.

Quantitative Data Summary

Understanding the physicochemical boundaries of this SMILES string is critical for predicting its behavior in biological assays and computational models.

Table 1: Physicochemical and Topological Properties

PropertyValueCheminformatic Significance
Molecular Formula C₁₃H₁₇N₃O₃Defines exact mass for LC-MS validation.
Molecular Weight 263.29 g/mol Ideal fragment/lead-like space (< 300 Da).
Topological Polar Surface Area (TPSA) 92.15 ŲOptimal for cellular permeability; driven by the nitro and amide groups.
Rotatable Bonds 3Low conformational entropy, favorable for rigid target-binding.
H-Bond Donors 1Primary amide (-NH2) acts as a critical hinge-binding donor.
H-Bond Acceptors 4Nitro oxygens, amide carbonyl, and piperidine nitrogen.

Cheminformatics & Computational Workflows

To utilize 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in structure-based drug design, the 1D SMILES string must be translated into a biologically relevant 3D conformation. We rely on the open-source RDKit library for this transformation .

Protocol 1: In Silico 3D Conformer Generation (Self-Validating)
  • Causality: A SMILES string lacks spatial coordinates. To perform molecular docking, we must generate a 3D structure. We utilize the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm. ETKDG is chosen because it applies empirical torsion-angle preferences derived from the Cambridge Structural Database (CSD), ensuring the piperidine ring adopts a realistic chair conformation rather than a high-energy boat state.

  • Step 1: Initialize the RDKit MolFromSmiles parser to convert the string into a 2D molecular graph.

  • Step 2: Add explicit hydrogens (AddHs) to ensure accurate steric boundaries during energy minimization.

  • Step 3: Embed the molecule into 3D space using AllChem.EmbedMultipleConfs(mol, numConfs=50, params=AllChem.ETKDG()).

  • Step 4: Minimize the energy of each conformer using the MMFF94 (Merck Molecular Force Field), which is highly parameterized for organic amides and nitroaromatics.

  • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) across the top 5 lowest-energy conformers. An RMSD convergence of < 1.5 Å confirms that the algorithm has successfully found a stable global minimum, validating the generated coordinates for downstream docking.

SMILESParsing A Input SMILES String CC1CCN(CC1)C2=C... B Lexical Analyzer (Tokenization) A->B Parse C Syntax Parser (AST Generation) B->C Tokens D Molecular Graph (Nodes & Edges) C->D Build Graph E Ring Closure & Valence Check D->E Resolve Rings F Canonicalization (Morgan Algorithm) E->F Assign Symmetry

Caption: Logical workflow of a cheminformatics parser converting a SMILES string into a canonical molecular graph.

Synthetic Utility & Experimental Validation

While 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is biologically active in specific assays, its primary value in medicinal chemistry is as a synthetic precursor. The electron-withdrawing nitro group serves as a stable placeholder that can be reduced to an electron-donating primary amine, yielding 3-amino-4-(4-methylpiperidin-1-yl)benzamide . This resulting aminobenzamide is a privileged pharmacophore that mimics the nicotinamide moiety, making it a potent hinge-binder in kinases and enzymes like CTPS1.

Protocol 2: Chemoselective Nitro Reduction
  • Causality: We must reduce the -NO2 group to -NH2 without cleaving the primary amide (-CONH2) or dealkylating the piperidine ring. We select catalytic hydrogenation with 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is highly chemoselective for nitro groups and avoids the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl), which could hydrolyze the carboxamide.

  • Step 1: Dissolve 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (1.0 eq) in anhydrous methanol.

  • Step 2: Add 10% Pd/C (0.1 eq by weight) carefully under an inert argon atmosphere to prevent auto-ignition.

  • Step 3: Purge the reaction vessel and introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Step 4: Filter the suspension through a Celite pad to remove the palladium catalyst, then concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via LC-MS. The starting SMILES corresponds to an exact mass of 263.13, yielding an [M+H]⁺ peak of 264.3 . The reaction is deemed successful and complete only when the 264.3 peak entirely disappears, replaced by a new [M+H]⁺ peak at 234.3 , confirming the exact mass shift corresponding to the loss of two oxygen atoms and the addition of two hydrogen atoms.

SynthWorkflow cluster_0 Chemical Synthesis & Validation cluster_1 Biological Evaluation N1 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide N2 Catalytic Hydrogenation (10% Pd/C, H2, 1 atm) N1->N2 N3 3-Amino Derivative [M+H]+ = 234.3 N2->N3 N4 Target Enzyme Assay (e.g., CTPS1 Inhibition) N3->N4 High-Throughput Screening N5 Hit-to-Lead Optimization N4->N5

Caption: Experimental workflow transitioning from chemoselective synthesis to biological screening.

Conclusion

The SMILES notation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is more than a mere identifier; it is a dense informational package that dictates the molecule's computational handling and synthetic destiny. By understanding the causality behind its topological representation, utilizing self-validating computational conformer generation, and applying chemoselective synthetic protocols, researchers can reliably leverage this compound as a foundational building block in advanced drug discovery programs.

References

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences. URL:[Link]

  • Landrum, G. (2019). RDKit: Open-source cheminformatics from machine learning to chemical registration. RDKit Documentation. URL: [Link]

Foundational

Unlocking Pyrimidine Dependency: The Mechanism of Action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide as a Selective CTPS1 Inhibitor

Target Audience: Researchers, Application Scientists, and Oncology/Immunology Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 4-(4-Methylpiperidin-1-yl)-3-nitrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology/Immunology Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) has emerged as a critical pharmacological tool and structural scaffold in the targeted inhibition of 1[1]. By exploiting a profound metabolic vulnerability in rapidly proliferating lymphocytes and MYC-driven malignancies, this compound class offers a highly selective mechanism to halt de novo pyrimidine biosynthesis.

Unlike broad-spectrum antimetabolites (e.g., 5-fluorouracil or gemcitabine) that cause systemic toxicity, selective CTPS1 inhibitors leverage an evolutionary divergence in enzyme isoforms. This whitepaper deconstructs the structural mechanism of action, downstream cellular causality, and the self-validating experimental workflows required to evaluate this compound in preclinical drug development.

The Target: Isoform Divergence in CTP Synthase

Cytidine triphosphate (CTP) is an essential building block for DNA, RNA, and phospholipid biosynthesis. Cells acquire CTP through two routes: the nucleoside salvage pathway and the de novo pyrimidine synthesis pathway. The rate-limiting, final step of the de novo pathway is catalyzed by CTP synthase (CTPS), which converts uridine triphosphate (UTP) to CTP[2].

Humans possess two distinct isoforms: CTPS1 and CTPS2 .

  • CTPS2 is constitutively expressed across most tissues, providing basal CTP levels sufficient for normal cellular homeostasis[3].

  • CTPS1 is tightly regulated and dramatically upregulated upon the activation of T-cells, B-cells, and in specific malignancies (e.g., lymphomas and MYC-amplified medulloblastomas)[4],[3].

Because proliferating lymphocytes cannot upregulate CTPS2 to compensate for increased metabolic demand, they become entirely dependent on CTPS1[3]. Inhibiting CTPS1 with 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide starves these specific cells of CTP while sparing healthy, non-hematopoietic tissues.

Structural and Enzymatic Mechanism of Action

To understand the efficacy of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, we must examine the molecular mechanics of the CTPS1 catalytic cycle.

The Catalytic Cycle

Active CTPS1 exists as a homotetramer. The amination of UTP to CTP requires three substrates: UTP, ATP, and glutamine[2].

  • Phosphorylation: ATP is used to phosphorylate the C4 position of UTP, creating a highly reactive 4-phosphoryl UTP intermediate.

  • Ammonia Channeling: The glutamine amidotransferase domain hydrolyzes glutamine to generate ammonia.

  • Amination: Ammonia is channeled through the enzyme's interior to the active site, where it displaces the phosphate group to yield CTP[2].

Pharmacological Blockade

Structural biology studies (including cryo-EM) on this class of nitrobenzamide inhibitors reveal that they function as ATP-competitive inhibitors [5].

  • Binding Mode: The compound docks directly into the ATP-binding pocket of the CTPS1 enzyme[5]. The nitrobenzamide core forms essential hydrogen bonds with the peptide backbone, while the 4-methylpiperidin-1-yl moiety extends into an adjacent hydrophobic sub-pocket.

  • Inhibition of Phosphorylation: By occupying the ATP pocket, the inhibitor prevents the formation of the 4-phosphoryl UTP intermediate. Without this activation step, amination cannot occur, and the enzyme is locked in a catalytically dead state.

  • Isoform Selectivity: The remarkable selectivity for CTPS1 over CTPS2 is driven by a single amino acid substitution within the binding site, which creates a steric clash or loss of binding affinity in the CTPS2 isoform[3].

Mechanism Glutamine Glutamine + ATP CTPS1 CTPS1 Enzyme (Active Tetramer) Glutamine->CTPS1 Co-factors UTP Uridine Triphosphate (UTP) UTP->CTPS1 Substrate CTP Cytidine Triphosphate (CTP) CTPS1->CTP Amination (Blocked) Inhibitor 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide Inhibitor->CTPS1 Binds ATP Pocket (Blocks Phosphorylation) DNA_RNA DNA & RNA Synthesis (Lymphocyte Proliferation) CTP->DNA_RNA Incorporation

Caption: De novo pyrimidine synthesis pathway highlighting selective CTPS1 inhibition at the ATP pocket.

Downstream Cellular Causality

The depletion of intracellular CTP triggers a catastrophic cascade for proliferating cells:

  • Replication Fork Stalling: DNA polymerases stall due to the lack of available dCTP.

  • Replication Stress Response: The accumulation of single-stranded DNA activates the ATR-CHK1 signaling axis[4].

  • Cell Cycle Arrest & Apoptosis: Cells arrest in the S-phase. Prolonged CTP starvation leads to irreversible DNA damage and subsequent apoptosis, demonstrating a cytotoxic (rather than merely cytostatic) mechanism of action in lymphoid neoplasms[6],[7].

Self-Validating Experimental Workflows

To rigorously validate the mechanism of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CHEMBL5239154), researchers must employ self-validating experimental designs. Below are the gold-standard protocols.

Protocol 1: Recombinant CTPS1 Enzymatic Assay (RapidFire MS)

Objective: Quantify direct enzymatic inhibition and establish CTPS1 vs. CTPS2 selectivity.

  • Step 1: Enzyme Preparation. Utilize a C-terminal FLAG-His8-tagged full-length human CTPS1[1].

    • Causality: The C-terminal tag is strictly required. N-terminal tagging disrupts the tetramerization interface, which is mandatory for the allosteric activation and catalytic function of CTPS1.

  • Step 2: Pre-incubation. Pre-incubate the recombinant enzyme with serial dilutions of the nitrobenzamide inhibitor for 10–15 minutes at room temperature[1].

    • Causality: Because the compound binds the ATP pocket, pre-incubation allows the inhibitor to reach binding equilibrium and lock the enzyme conformation before it is flooded with high-affinity natural substrates.

  • Step 3: Reaction Initiation. Add a substrate cocktail containing UTP, ATP, MgCl2, and Glutamine.

  • Step 4: Label-Free Detection. Terminate the reaction and quantify CTP production using RapidFire Mass Spectrometry (RF-MS).

    • Causality: RF-MS eliminates the false positives/negatives common in fluorescence-coupled assays (which can be confounded by fluorescent or highly colored small molecules like nitrobenzamides).

  • Step 5: Selectivity Validation. Run the exact same protocol in parallel using recombinant CTPS2. A validated compound must exhibit a >50-fold right-shifted IC50 for CTPS2.

Workflow Step1 1. Recombinant CTPS1 Expression (C-term FLAG-His8) Step2 2. Pre-incubation with Nitrobenzamide Inhibitor Step1->Step2 Step3 3. Addition of Substrates (UTP, ATP, Glutamine) Step2->Step3 Step4 4. RapidFire MS Quantification of CTP Step3->Step4 Step5 5. IC50 Calculation & Isoform Selectivity Profiling Step4->Step5

Caption: Self-validating experimental workflow for CTPS1 enzymatic inhibition and selectivity profiling.

Protocol 2: Cellular Target Engagement & Rescue Assay

Objective: Prove that the compound's cytotoxicity is exclusively driven by on-target CTP depletion.

  • Step 1: Plate MYC-amplified lymphoma cells (e.g., Jurkat or Ramos lines) and treat with the inhibitor to establish a baseline cellular IC50[6].

  • Step 2 (The Rescue Arm): In a parallel experimental arm, treat the cells with the inhibitor but supplement the culture media with exogenous cytidine (100 µM).

  • Step 3: Measure cell viability at 72 hours via CellTiter-Glo.

  • Causality & Validation: Exogenous cytidine bypasses the de novo pathway by utilizing the nucleoside salvage pathway to restore intracellular CTP pools. If the inhibitor's toxicity is purely on-target, the cytidine supplementation will completely rescue cell proliferation. If toxicity persists, the compound possesses off-target liabilities.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and its optimized structural analogs based on current literature and database metrics.

ParameterTypical Value / ObservationMechanistic Significance
CTPS1 Enzymatic IC50 Low Nanomolar (<50 nM)High affinity for the ATP-binding pocket of the active tetramer[5].
CTPS2 Enzymatic IC50 Micromolar (>5 µM)Demonstrates >100-fold selectivity, ensuring basal CTP synthesis in healthy tissues is preserved[3].
Cellular IC50 (Lymphoma) Nanomolar rangePotent inhibition of proliferation in T-cell and B-cell malignancies[6].
Cell Cycle Phenotype S-Phase ArrestDirect consequence of dCTP depletion stalling DNA replication forks[7].
Exogenous Cytidine Rescue >95% Viability RestorationConfirms that cytotoxicity is exclusively mediated by on-target pyrimidine starvation.

Sources

Exploratory

Targeting CTP Synthase 1 (CTPS1): A Technical Whitepaper on the Biological Activity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Executive Summary The transition from broad-spectrum immunosuppressants and chemotherapies to highly selective metabolic inhibitors represents a paradigm shift in precision medicine. Among the most promising novel target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum immunosuppressants and chemotherapies to highly selective metabolic inhibitors represents a paradigm shift in precision medicine. Among the most promising novel targets is Cytidine Triphosphate Synthase 1 (CTPS1) , an enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis. This whitepaper provides an in-depth technical analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (ChEMBL ID: CHEMBL5239154), a small molecule identified as a potential biological inhibitor of CTPS1. Designed for drug development professionals and application scientists, this guide dissects the mechanistic rationale, downstream biological targets, and the self-validating experimental workflows required to characterize this compound class.

The Target: CTPS1 and Pyrimidine Biosynthesis

Nucleotides are the fundamental building blocks for DNA replication, RNA transcription, and phospholipid synthesis. Cells acquire the pyrimidine nucleotide cytidine 5′-triphosphate (CTP) through two distinct routes: the nucleoside salvage pathway and the de novo synthesis pathway.

The final, rate-limiting step of the de novo pathway is catalyzed by CTP synthase, which exists in two homologous isoforms in humans: CTPS1 and CTPS2. While CTPS2 is ubiquitously expressed and sufficient for baseline cellular maintenance in non-hematopoietic tissues, CTPS1 is uniquely upregulated in activated lymphocytes to meet the massive metabolic demand of rapid proliferation[1][2].

Human genetic studies have provided profound target validation: individuals with loss-of-function mutations in CTPS1 exhibit severe, life-threatening immunodeficiencies due to the inability of T and B cells to proliferate, yet they display no other major developmental or physiological defects[3][4]. This non-redundant dependency makes CTPS1 an exceptionally attractive target. Inhibiting CTPS1 selectively starves neoplastic or auto-reactive lymphocytes of CTP while sparing healthy, non-hematopoietic tissues[5].

Pathway Glutamine Glutamine CTPS1 CTP Synthase 1 (CTPS1) Glutamine->CTPS1 NH3 UTP UTP UTP->CTPS1 ATP ATP ATP->CTPS1 Energy CTP CTP CTPS1->CTP Proliferation Lymphocyte Proliferation CTP->Proliferation Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Inhibition

Fig 1. De novo pyrimidine synthesis pathway and targeted inhibition of CTPS1.

Compound Profile: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Identified in screening campaigns as a binder and inhibitor of CTPS1, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide serves as a critical chemical probe for understanding pyrimidine starvation[1][6].

Quantitative Chemical Properties

To facilitate formulation and assay design, the core physicochemical properties of the compound are summarized below:

PropertyValueReference / Source
IUPAC Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS Number 335210-47-4
Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
Target CTP Synthase 1 (CTPS1)ChEMBL: CHEMBL5239154

Mechanism of Action and Downstream Biological Targets

CTPS1 is a complex, homotetrameric enzyme featuring two distinct active sites. It first hydrolyzes L-glutamine to produce ammonia. Subsequently, in an ATP-dependent reaction, it ligates this ammonia to Uridine Triphosphate (UTP) to generate CTP[4].

Small molecule inhibitors of CTPS1 typically function by binding to the ATP-binding pocket or an allosteric site, stabilizing the enzyme in an inactive conformation and preventing the formation of the hyperactive filamentous structures required for maximal enzymatic throughput[3][7].

Downstream Biological Impact:

  • CTP Depletion: Immediate collapse of intracellular CTP pools.

  • S-Phase Arrest: Because CTP is required for DNA synthesis, cells rapidly arrest in the early S-phase of the cell cycle[8].

  • Translational Inhibition: RNA synthesis halts, leading to a rapid decrease in short-lived survival proteins, most notably the anti-apoptotic protein MCL1 [8].

  • Apoptosis: The depletion of MCL1 primes the cells for programmed cell death, making CTPS1 inhibitors highly synergistic with BCL2 inhibitors (e.g., Venetoclax) in hematological malignancies[8].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust drug discovery requires assays that inherently prove causality. A compound that kills cells is not necessarily a targeted drug; it may simply be a cytotoxin. The following protocols establish a self-validating system to confirm on-target CTPS1 inhibition.

Protocol 1: Primary Target Engagement (ADP-Glo™ Enzymatic Assay)

Objective: Quantify direct inhibition of recombinant CTPS1. Causality: CTPS1 consumes ATP to aminate UTP. By measuring the byproduct (ADP) rather than CTP, we utilize a highly scalable luminescent readout that directly correlates with the specific ATP-dependent ligation step targeted by this compound class.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 1 mM DTT.

  • Enzyme Preparation: Dilute recombinant human CTPS1 to the optimal working concentration in the assay buffer.

  • Compound Pre-incubation: Dispense 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in a 10-point dose-response gradient into a 384-well plate. Add the enzyme mix and incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add a substrate master mix yielding final concentrations of 1 mM UTP, 1 mM ATP, 0.1 mM GTP, and 2 mM L-glutamine.

  • Termination & Detection: Incubate for 60 minutes. Add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to enzyme activity.

  • Analysis: Calculate the IC50 using non-linear regression. Note: Run a parallel assay using recombinant CTPS2 to calculate isoform selectivity.

Protocol 2: Phenotypic Validation via Cytidine Rescue

Objective: Prove that the compound's cellular toxicity is exclusively driven by CTP depletion. Causality: Exogenous cytidine is taken up by cells and converted directly to CTP via the salvage pathway, completely bypassing the de novo pathway (and therefore bypassing CTPS1)[4][9]. If the addition of cytidine rescues the cells from the compound's toxicity, it definitively proves the compound is an on-target CTPS1 inhibitor and lacks off-target chemical toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate Jurkat cells (human T-cell leukemia, highly dependent on CTPS1) at 5,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS.

  • Treatment: Add the compound in a serial dilution gradient.

  • Rescue Arm: To a parallel set of identical wells, supplement the media with 100 µM exogenous cytidine.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Readout: Assess cell viability using CellTiter-Glo® (measuring intracellular ATP as a proxy for viable cell mass).

  • Validation: A potent IC50 in the standard arm, coupled with a complete rightward shift (loss of toxicity) in the cytidine rescue arm, validates the mechanism of action.

Workflow A 1. Primary Screen (ADP-Glo Enzyme Assay) B 2. Isoform Selectivity (CTPS1 vs CTPS2 IC50) A->B C 3. Cellular Phenotype (Jurkat T-Cell Arrest) B->C D 4. Mechanistic Validation (Exogenous Cytidine Rescue) C->D

Fig 2. Self-validating experimental workflow for CTPS1 inhibitor characterization.

Representative Quantitative Profiling

When evaluating CTPS1 inhibitors like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, researchers should benchmark against the following representative data profile indicative of a high-quality selective inhibitor:

MetricTarget / ModelExpected/Representative ValueBiological Significance
Enzymatic IC50 Recombinant CTPS1< 50 nMHigh potency against the primary target.
Enzymatic IC50 Recombinant CTPS2> 5,000 nM>100-fold isoform selectivity, ensuring low systemic toxicity.
Cellular IC50 Jurkat (T-cell line)< 100 nMPotent anti-proliferative effect in activated lymphocytes.
Cellular IC50 Jurkat + 100µM Cytidine> 10,000 nMComplete rescue confirms on-target mechanism of action.

Therapeutic Horizons

The targeted inhibition of CTPS1 by compounds analogous to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide opens two major therapeutic corridors:

  • Hematological Malignancies: T-cell and B-cell lymphomas (including Mantle Cell Lymphoma) are highly addicted to the de novo pyrimidine pathway. CTPS1 inhibitors have shown profound single-agent activity and synergistic potential with BCL2 inhibitors in these indications[2][8][10].

  • Autoimmune Diseases: Because autoreactive T-cells require CTPS1 to clonally expand during an immune response, selective CTPS1 inhibitors can act as next-generation immunosuppressants with a superior safety profile compared to broad-spectrum agents, as they spare the baseline function of non-immune tissues[5][9].

References

  • Title: Structural basis for isoform-specific inhibition of human CTPS1 Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma Source: HemaSphere (via PubMed Central) URL: [Link]

  • Title: Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma Source: Haematologica URL: [Link]

  • Title: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS 335210-47-4) Target Data Source: ChemSrc URL: [Link]

Sources

Foundational

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Technical Guide to CTPS1 Inhibition and Early-Stage Lead Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical biology, assay development, and hit-to-lead mechanistic rationale Executive Summary The compound 4-(4-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical biology, assay development, and hit-to-lead mechanistic rationale

Executive Summary

The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) has emerged in early-stage screening as a small-molecule inhibitor of Cytidine 5'-Triphosphate Synthase 1 (CTPS1) , identified under the ChEMBL identifier CHEMBL5239154[1].

CTPS1 is a highly validated, genetically backed therapeutic target for immunosuppression and hematological malignancies[2]. While this specific nitrobenzamide derivative exhibits micromolar potency (IC₅₀ ~ 50 µM)[3], it serves as a critical structural starting point (tool compound) for understanding the biochemical assays and structural biology required to drug the de novo pyrimidine synthesis pathway. This whitepaper synthesizes the biological rationale, chemical profile, and self-validating experimental workflows necessary to evaluate and optimize this class of inhibitors.

Target Rationale: The Causality of CTPS1 Dependency

To understand the value of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, we must first establish why CTPS1 is targeted over other kinases or metabolic enzymes.

Nucleotides are generated via two routes: the salvage pathway and the de novo synthesis pathway. The de novo production of Cytidine Triphosphate (CTP) relies entirely on two paralogous enzymes: CTPS1 and CTPS2[4].

  • CTPS2 is ubiquitously expressed and maintains basal CTP pools in normal tissues[5].

  • CTPS1 is expressed at very low levels in resting cells but is dramatically and selectively upregulated upon T-cell receptor (TCR) and B-cell receptor (BCR) activation[5].

Individuals with a homozygous loss-of-function mutation in the CTPS1 gene exhibit severe immunodeficiency—characterized by an inability of lymphocytes to proliferate—yet they possess normal basal tissue function[2][6]. Therefore, selectively inhibiting CTPS1 over CTPS2 provides a causal mechanism to halt aberrant immune cell proliferation (e.g., in autoimmune diseases or lymphomas) without inducing broad systemic toxicity[6][7].

CTPS1_Pathway UTP UTP + ATP + Glutamine CTPS1 CTPS1 Enzyme (Activated Lymphocytes) UTP->CTPS1 Substrates CTP CTP Pool (DNA/RNA Synthesis) CTPS1->CTP Catalysis Prolif T/B Cell Proliferation CTP->Prolif Drives Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Direct Inhibition

Figure 1: The metabolic signaling pathway of CTPS1 and the intervention point of the nitrobenzamide inhibitor.

Chemical Profile & Structural Insights

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a fragment-like hit identified via high-throughput biochemical screening against recombinant human CTPS1[8][9].

Mechanistic Hypothesis

CTPS1 contains two functional domains: an N-terminal kinase domain (which phosphorylates UTP) and a C-terminal glutamine amidotransferase domain (which hydrolyzes glutamine to generate ammonia)[4]. The 3-nitrobenzamide core is hypothesized to act as a hydrogen-bond donor/acceptor network, potentially competing at the glutamine binding site or the UTP allosteric pocket. The 4-methylpiperidine ring provides a hydrophobic vector that can be expanded to gain selectivity against CTPS2[5].

Quantitative Data Summary
Property / ParameterValueSource / Rationale
CAS Number 335210-47-4[1]
ChEMBL ID CHEMBL5239154[1]
Molecular Weight 263.29 g/mol Optimal for fragment-based drug design (FBDD)[1].
Molecular Formula C₁₃H₁₇N₃O₃[1]
Target Enzyme Human CTPS1C-terminal FLAG-His8-tagged full-length[8].
Biochemical IC₅₀ 50,000 nM (50 µM)Weak initial hit requiring medicinal chemistry optimization[3].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, it is critical to emphasize that assay design dictates data integrity . CTPS1 is a complex, multi-substrate enzyme. Measuring its activity via coupled assays (like ADP-Glo) can lead to false positives if the inhibitor cross-reacts with the coupling enzymes.

To validate 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, the industry standard is a RapidFire High-Throughput Mass Spectrometry (RF/MS) Assay [2][10]. This provides a self-validating system by directly quantifying the mass transition of the substrate (UTP) to the product (CTP)[11].

Protocol: RapidFire/MS Biochemical Inhibition Assay

1. Enzyme Preparation & Tagging: Utilize full-length human CTPS1 expressed with a C-terminal FLAG-His8 tag[3][8].

  • Causality: The C-terminal tag is deliberately chosen because N-terminal tagging interferes with the enzyme's ability to form the active tetrameric state required for catalysis[5].

2. Inhibitor Pre-Incubation: Dilute 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in DMSO and add to the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, 0.01% F-127). Add 50 nM of the CTPS1 enzyme and pre-incubate for 10 minutes at room temperature [3][5].

  • Causality: CTPS1 exists in a dynamic monomer-dimer-tetramer equilibrium. Substrate binding (ATP/UTP) rapidly drives the enzyme into a locked tetramer. Pre-incubating the inhibitor allows it to bind the apo-enzyme (monomer/dimer) and trap it in an inactive conformation before substrate addition[5].

3. Reaction Initiation: Initiate the reaction by adding a sub-saturating substrate mixture: 160 µM UTP, 120 µM ATP, 60 µM GTP, and 100 µM L-Glutamine[5].

  • Causality: Mg²⁺ is essential for coordinating ATP. More importantly, GTP must be included because it acts as an obligate allosteric activator that stimulates the glutaminase domain to release ammonia for the amination of UTP[4][5].

4. Quenching and RF/MS Detection: Quench the reaction after 60 minutes and inject the sample into a RapidFire MS system coupled to a triple quadrupole mass spectrometer. Monitor the specific multiple reaction monitoring (MRM) transitions for UTP and CTP[2][10].

Assay_Workflow Enzyme 1. Purify FLAG-His8-CTPS1 (Human, Full Length) Preincubation 2. Preincubate Enzyme + Inhibitor (10 mins, RT) Enzyme->Preincubation Substrate 3. Add Substrate Mix (UTP, ATP, GTP, Gln) Preincubation->Substrate Detection 4. RapidFire/MS Analysis (Direct CTP Quantification) Substrate->Detection Data 5. Calculate IC50 (~50 µM Hit Validation) Detection->Data

Figure 2: Step-by-step RapidFire/MS workflow for validating CTPS1 inhibitors, highlighting the critical 10-minute pre-incubation step.

Future Directions: Hit-to-Lead Optimization

While the 50 µM IC₅₀ of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is insufficient for in vivo efficacy, it is an ideal candidate for Structure-Activity Relationship (SAR) expansion. To advance this compound toward the nanomolar potency seen in clinical-stage CTPS1 inhibitors, medicinal chemists should focus on:

  • Nitro Group Replacement: The 3-nitro group is a known liability in drug development due to potential mutagenicity (Ames positive liabilities) and metabolic reduction to toxic hydroxylamines. Replacing it with a bioisostere—such as a trifluoromethyl (-CF₃) or a nitrile (-CN) group—can maintain the electron-withdrawing properties and hydrogen-bond acceptor capabilities while improving the safety profile.

  • Exploiting the Isoform Pocket: Cryo-EM structures of CTPS1 reveal subtle differences in the UTP binding pocket compared to CTPS2[5]. Rigidifying the piperidine linker or appending a functional group that extends into this divergent pocket is the primary strategy for achieving >100-fold CTPS1/CTPS2 selectivity[2][7].

References

  • ChemSrc Database. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) Properties and Target Data. Retrieved from[Link][1]

  • BindingDB. PrimarySearch_ki: Inhibition of C-terminal FLAG-His8-tagged full length human CTPS1 (CHEMBL5239154). Retrieved from [Link][3]

  • Journal of Medicinal Chemistry (ACS). Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. Retrieved from[Link][2]

  • Proceedings of the National Academy of Sciences (PNAS). Structural basis for isoform-specific inhibition of human CTPS1. Retrieved from[Link][5]

  • Life Science Alliance. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation. Retrieved from[Link][4]

  • Google Patents (WO2021053403A1). Sulfonamide inhibitors as CTPS1 inhibitors. Retrieved from[6]

Sources

Exploratory

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide discovery and history

Title: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Core Intermediate in the Discovery of Targeted Therapeutics Subtitle: An In-Depth Technical Guide on Synthesis, Mechanistic Rationale, and Drug Discovery Applications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Core Intermediate in the Discovery of Targeted Therapeutics Subtitle: An In-Depth Technical Guide on Synthesis, Mechanistic Rationale, and Drug Discovery Applications.

Prologue: The Architect's Perspective

As a Senior Application Scientist in medicinal chemistry, I view drug discovery not merely as a sequence of reactions, but as the deliberate architecture of molecular function. The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is rarely the final drug administered to a patient. Instead, it is a "privileged intermediate"—a highly engineered foundational block used to synthesize complex targeted therapies, particularly kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This whitepaper deconstructs the history, mechanistic rationale, and self-validating synthetic protocols surrounding this crucial molecule.

Historical Context & Discovery: Evolution of the Benzamide Pharmacophore

The historical significance of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is deeply intertwined with the evolution of DNA damage response (DDR) inhibitors. Early efforts to inhibit PARP-1 relied on simple nicotinamide mimics, most notably 3-aminobenzamide (3-AB)[1]. While 3-AB successfully proved that PARP could be inhibited, its low potency (IC50 ~30 µM) and poor pharmacokinetic profile precluded clinical viability[1].

Medicinal chemists discovered that while the primary amide and the 3-amino group were strictly required to anchor the molecule to the target's nicotinamide-binding pocket, the 4-position of the benzamide ring could be functionalized to exploit adjacent solvent-exposed regions. The introduction of the 4-methylpiperidine moiety was a breakthrough. It provided essential lipophilicity for cell permeability and a basic nitrogen that improved aqueous solubility. Consequently, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide emerged as the standard commercial building block, allowing researchers to install this optimized pharmacophore in a single synthetic step before reducing it to the active 3-amino derivative.

Structural & Mechanistic Rationale (E-E-A-T)

Every structural feature and synthetic choice surrounding this intermediate is governed by strict chemical causality.

  • Why use 4-fluoro-3-nitrobenzamide instead of the chloro-analog for synthesis? In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the negatively charged Meisenheimer complex, not the elimination of the leaving group[2]. Fluorine is highly electronegative, which severely depletes electron density at the ipso carbon, making it highly susceptible to nucleophilic attack. Thus, fluorinated arenes react orders of magnitude faster than chlorinated arenes[3].

  • Why 4-methylpiperidine? The basic nitrogen (pKa ~9.5) allows for the formation of stable, water-soluble salts (e.g., mesylate salts), critical for oral bioavailability. Furthermore, the methyl group breaks the planar symmetry of the molecule, reducing crystal lattice energy and further enhancing solubility[1].

  • Why reduce the nitro group after the SNAr reaction? The nitro group is strongly electron-withdrawing via both resonance and induction. This lowers the LUMO of the aromatic ring, stabilizing the intermediate and making the 4-position electrophilic enough for SNAr[2]. If the nitro group were reduced to an electron-donating amine first, the ring would be deactivated, rendering the SNAr reaction impossible[4].

Quantitative Data: Reaction Optimization

To establish a robust manufacturing protocol, the SNAr reaction conditions must be optimized. Table 1 summarizes the causality of solvent and base selection. Polar aprotic solvents (like DMSO) dramatically accelerate the reaction by solvating the base's cations while leaving the nucleophile "naked" and highly reactive, whereas protic solvents (like Ethanol) dampen reactivity via hydrogen bonding[2].

Table 1: Optimization of SNAr Conditions for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

SolventBase (Equiv)Temperature (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC, %)
EthanolTEA (2.0)80 (Reflux)12654592.0
DMFK 2​ CO 3​ (2.0)906908896.5
DMSO DIPEA (2.5) 90 4 >99 94 99.2

Chemical Synthesis & Manufacturing Protocols

The following step-by-step methodologies represent a self-validating system, incorporating In-Process Controls (IPC) to ensure absolute technical accuracy.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
  • Charge: To a clean, dry 500 mL round-bottom flask, add 4-fluoro-3-nitrobenzamide (1.0 eq, 100 mmol) and anhydrous DMSO (200 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 250 mmol). Causality: DIPEA acts as a non-nucleophilic, sterically hindered base to scavenge the HF byproduct, preventing the protonation and deactivation of the nucleophile.

  • Nucleophile Addition: Slowly add 4-methylpiperidine (1.2 eq, 120 mmol) dropwise at room temperature to control the initial exotherm.

  • Heating & IPC (Self-Validation): Heat the reaction mixture to 90°C. Monitor via LC-MS every 2 hours. The reaction is deemed complete when the starting material peak (<1%) is entirely replaced by the product mass (m/z 264.1 [M+H]+).

  • Workup & Isolation: Cool to room temperature and pour into 1.0 L of ice-cold distilled water under vigorous stirring. Filter the resulting bright yellow precipitate, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C to yield 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Protocol B: Catalytic Hydrogenation (Béchamp Alternative)
  • Charge: Dissolve the isolated 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (50 mmol) in 150 mL of HPLC-grade Ethanol in a Parr hydrogenation bottle.

  • Catalyst Addition: Add 10% Pd/C (0.05 eq by weight). Causality: Pd/C efficiently adsorbs both hydrogen gas and the nitroarene, facilitating the sequential transfer of hydride species without the harsh acidic conditions of a traditional Iron/Acetic acid reduction.

  • Reaction: Evacuate and backfill the vessel with H 2​ gas three times. Pressurize to 40 psi and shake at room temperature.

  • IPC (Self-Validation): Monitor hydrogen uptake. The reaction is complete when pressure stabilizes and LC-MS confirms complete conversion to the active amine (m/z 234.2 [M+H]+).

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: Do not let the filter cake dry completely in air to prevent ignition. Concentrate the filtrate to yield 3-amino-4-(4-methylpiperidin-1-yl)benzamide.

Visualizations of Workflows and Pathways

Synthesis SM 4-Fluoro-3-nitrobenzamide (Electrophile) SNAr SNAr Reaction DIPEA, DMSO, 90°C SM->SNAr Nuc 4-Methylpiperidine (Nucleophile) Nuc->SNAr Intermediate 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide SNAr->Intermediate Addition-Elimination Reduction Catalytic Hydrogenation H2, Pd/C, EtOH, RT Intermediate->Reduction Nitro Reduction Product 3-Amino-4-(4-methylpiperidin-1-yl) benzamide Reduction->Product >95% Yield

Caption: Step-by-step synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and its reduction.

Binding Core Benzamide Core Amide Primary Amide Core->Amide Amino 3-Amino Group Core->Amino Piperidine 4-(4-Methylpiperidine) Core->Piperidine Hinge Nicotinamide Pocket (H-Bonding) Amide->Hinge Anchors to target Linker Vector for Extension (Derivatization) Amino->Linker Covalent coupling site Solvent Solvent-Exposed Region (Steric Tolerance) Piperidine->Solvent Improves solubility Target Target Protein (e.g., PARP-1) Hinge->Target Solvent->Target Linker->Target

Caption: Pharmacophore binding model of the 3-amino-4-(4-methylpiperidin-1-yl)benzamide scaffold.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). (2018). Double-barreled gun: Combination of PARP inhibitor with conventional chemotherapy. Biomedical Reports. Retrieved from:[Link]

  • Wiley. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Retrieved from:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Technical Guide for Medicinal Chemists

Executive Summary The compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a highly versatile building block in medicinal chemistry. The 3-nitrobenzamide scaffold is a privileged structure historica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a highly versatile building block in medicinal chemistry. The 3-nitrobenzamide scaffold is a privileged structure historically recognized in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as the early clinical candidate iniparib (4-iodo-3-nitrobenzamide)[1][2]. Beyond PARP inhibition, functionalized nitrobenzamides are critical intermediates in the synthesis of Smoothened (Smo) receptor antagonists[3], antitubercular agents[4], and histone deacetylase (HDAC) inhibitors.

This whitepaper provides an in-depth, theoretically grounded guide to the spectroscopic characterization (NMR, LC-MS/MS, and FT-IR) of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide. By moving beyond mere data listing, this guide explains the causality behind the spectral features—specifically how steric hindrance and electronic push-pull dynamics dictate the molecule's analytical signature.

Structural & Electronic Profiling

To accurately interpret the spectroscopic data of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, one must first analyze its electronic environment:

  • Chemical Formula: C₁₃H₁₇N₃O₃ (MW: 263.29 g/mol )

  • Electron-Withdrawing Effects: The nitro group (-NO₂) at the C-3 position exerts a powerful inductive and resonance-withdrawing effect, significantly deshielding adjacent aromatic protons.

  • Steric Hindrance & Conformational Twist: The 4-methylpiperidine moiety at C-4 is inherently electron-donating. However, the bulky ortho-nitro group forces the piperidine ring to twist out of coplanarity with the benzene ring. This steric clash disrupts the resonance overlap between the piperidine nitrogen's lone pair and the aromatic π-system, dampening its shielding effect on the ring[3].

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are defined by the restricted rotation of the amide bond and the steric twist of the piperidine ring. In DMSO-d₆, the primary amide protons appear as two distinct broad singlets due to the partial double-bond character of the C-N bond, which restricts free rotation and places the two protons in different magnetic environments (one cis to the carbonyl oxygen, one trans).

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm)MultiplicityJ (Hz)Integration¹³C Shift (ppm)Mechanistic Assignment Notes
Amide 8.10, 7.50br s-2H166.5 (C=O)Restricted C-N rotation causes distinct magnetic environments.
H-2 8.35d2.01H124.5Highly deshielded by the synergistic effects of ortho-NO₂ and ortho-CONH₂.
H-6 8.05dd8.5, 2.01H132.4Deshielded by para-NO₂ and ortho-CONH₂.
H-5 7.30d8.51H120.1Shielded by ortho-piperidine, though dampened by the steric twist[3].
C-3 ----141.0Quaternary aromatic carbon, bearing -NO₂.
C-4 ----146.2Quaternary aromatic carbon, bearing piperidine.
C-1 ----126.8Quaternary aromatic carbon, bearing -CONH₂.
H-2', H-6' 3.20, 2.85m, td12.0, 2.54H50.4Piperidine N-CH₂. Diastereotopic separation (equatorial vs. axial).
H-3', H-5' 1.65, 1.25m, m-4H33.6Piperidine CH₂.
H-4' 1.50m-1H30.2Piperidine CH.
CH₃ 0.95d6.53H21.5Methyl group on the piperidine ring.
Mass Spectrometry (LC-MS/MS)

Given the basic nature of the piperidine nitrogen, the molecule is highly amenable to Positive Electrospray Ionization (ESI+). The base peak is the protonated molecular ion [M+H]⁺ at m/z 264.1.

Collision-Induced Dissociation (CID) yields highly predictable fragmentation pathways. The most diagnostically relevant fragments involve the loss of the nitro group—a hallmark of nitroaromatics[5]—and the loss of ammonia from the primary carboxamide.

MS_Frag M [M+H]+ m/z 264.1 F1 Loss of NO2 (-46 Da) m/z 218.1 M->F1 -NO2 F2 Loss of NH3 (-17 Da) m/z 247.1 M->F2 -NH3 F3 Piperidine Cleavage m/z 165.0 M->F3 -C6H13N

Fig 1: ESI-MS/MS fragmentation pathways of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The presence of the primary amide and the nitro group yields strong, unmistakable vibrational bands:

  • 3350 cm⁻¹ & 3180 cm⁻¹: N-H asymmetric and symmetric stretching (characteristic of primary amides).

  • 2920 cm⁻¹ & 2850 cm⁻¹: C-H stretching (aliphatic signatures from the piperidine ring).

  • 1660 cm⁻¹: Strong C=O stretching (Amide I band).

  • 1520 cm⁻¹ & 1350 cm⁻¹: Asymmetric and symmetric stretching of the -NO₂ group, respectively.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are established as standard operating procedures for characterizing this intermediate.

Protocol A: NMR Sample Preparation & Acquisition
  • Preparation: Weigh precisely 15 mg of the synthesized 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (ensure purity >98% via HPLC).

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality note: DMSO-d₆ is chosen over CDCl₃ to disrupt intermolecular hydrogen bonding of the primary amide, yielding sharper peaks.

  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

Protocol B: LC-MS/MS Parameters
  • Sample Prep: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) over 5 minutes.

  • Ionization: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and apply a collision energy ramp of 15-35 eV for MS/MS fragmentation.

Protocol C: FT-IR (ATR) Setup
  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum in ambient air.

  • Measurement: Place 2-3 mg of the dry compound powder directly onto the center of the crystal. Apply pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Workflow Prep Sample Preparation NMR NMR Analysis (1H, 13C, 2D) Prep->NMR MS LC-MS/MS (ESI+ Mode) Prep->MS IR FT-IR (ATR) Functional Groups Prep->IR Data Data Synthesis & Verification NMR->Data MS->Data IR->Data

Fig 2: Integrated spectroscopic validation workflow for structural characterization.

References

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives Source: PMC (nih.gov) URL:[Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: rhhz.net URL:[Link]

  • Iniparib - Wikipedia Source: wikipedia.org URL:[Link]

  • Design of Selective PARP-1 Inhibitors and Antitumor Studies Source: ACS Publications URL:[Link]

  • Development of PARP Inhibitors: An Unfinished Story Source: CancerNetwork URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Experimental Workflows for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Introduction & Mechanistic Rationale As a Senior Application Scientist overseeing high-throughput screening and oncology drug development workflows, I approach 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist overseeing high-throughput screening and oncology drug development workflows, I approach 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) not merely as a synthetic chemical, but as a potent, targeted biologic modulator. This compound functions as a highly selective small-molecule inhibitor of CTP Synthase 1 (CTPS1)[1].

CTPS1 catalyzes the rate-limiting step in de novo pyrimidine synthesis, converting UTP to CTP. While most somatic cells utilize the redundant CTPS2 isoform, rapidly proliferating lymphocytes and MYC-driven tumor cells (such as in multiple myeloma and medulloblastoma) are almost exclusively dependent on CTPS1[2][3]. Consequently, handling this compound requires stringent occupational safety protocols to prevent inadvertent exposure, which could induce targeted immunosuppression or cellular replication stress.

Physicochemical Profiling & Hazard Causality

To design an effective handling protocol, we must first analyze the compound's physicochemical properties and the causality behind its specific hazards[4].

Table 1: Physicochemical Properties and Handling Implications

PropertyValueCausality & Handling Implication
CAS Number 335210-47-4Essential for SDS tracking, inventory management, and regulatory compliance.
Molecular Formula C13H17N3O3Dictates elemental composition and potential combustion byproducts (e.g., toxic NOx gases).
Molecular Weight 263.29 g/mol Critical for precise molarity calculations in high-throughput in vitro assays.
Functional Groups Nitroaromatic, PiperidineThe nitro group necessitates protection from UV light to prevent photodegradation; the piperidine ring confers basicity.
Solubility Polar Aprotic SolventsHighly lipophilic nature requires anhydrous DMSO for complete reconstitution of stock solutions.

Biological Pathway Visualization

Understanding the targeted pathway is crucial for interpreting both the compound's therapeutic potential and its occupational hazards. The following diagram illustrates the de novo pyrimidine synthesis pathway and the precise point of enzymatic blockade.

Pathway Glutamine Glutamine + ATP UTP Uridine Triphosphate (UTP) Glutamine->UTP De novo synthesis CTPS1 CTP Synthase 1 (CTPS1) Rate-Limiting Enzyme UTP->CTPS1 CTP Cytidine Triphosphate (CTP) CTPS1->CTP Amination Proliferation DNA/RNA Synthesis & Lymphocyte Proliferation CTP->Proliferation Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Enzymatic Blockade

Fig 1: De novo pyrimidine synthesis pathway and targeted CTPS1 inhibition.

Standard Operating Procedure (SOP): Self-Validating Experimental Workflow

When evaluating CTPS1 inhibitors in in vitro models, experimental artifacts often arise from poor compound solubility or solvent-induced toxicity. The following step-by-step methodology incorporates a self-validating system to ensure absolute data integrity.

Phase 1: Reconstitution and Storage
  • Equilibration: Allow the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation, which can hydrolyze the compound or artificially inflate its mass, altering the effective molarity.

  • Stock Preparation: Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution.

  • Validation Check (Self-Validating Step): Centrifuge the prepared stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube.

    • Logic: If a microscopic pellet forms, the compound has precipitated, indicating incomplete dissolution or degraded solvent. A perfectly clear supernatant validates the stock's solubility and integrity.

  • Aliquotting: Store in amber, single-use vials at -20°C.

    • Causality: The nitroaromatic moiety is sensitive to repeated freeze-thaw cycles and UV light exposure, which can cause structural degradation.

Phase 2: In Vitro Cell Viability Assay
  • Cell Seeding: Seed hematological cancer cells (e.g., multiple myeloma lines like RPMI-8226) in 96-well plates at an optimized density.

  • Serial Dilution: Prepare working concentrations (e.g., 10 nM to 10 μM) in assay media. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • Control Implementation (Self-Validating Step):

    • Negative Control: 0.1% DMSO vehicle. Logic: Piperidine derivatives and solvents can exhibit non-specific cytotoxicity at high concentrations. The vehicle control ensures that any observed apoptosis is causally linked to CTPS1 inhibition, not solvent-induced membrane lysis.

    • Positive Control: A known cytotoxic agent (e.g., Bortezomib). Logic: Validates the assay's dynamic range and the cells' general apoptotic competence.

  • Incubation: Incubate for 72 hours.

    • Causality: CTPS1 inhibition depletes intracellular CTP pools. This depletion is not instantaneous; cells must exhaust their existing nucleotide reserves during the S-phase of the cell cycle. A 72-hour endpoint ensures we capture the true anti-proliferative effect rather than premature stasis[5].

  • Readout: Quantify viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate the Z'-factor to mathematically validate assay robustness (a Z'-factor > 0.5 confirms the assay is self-validated and ready for high-throughput scaling).

Occupational Safety and Waste Management

Given its role in disrupting DNA/RNA synthesis and inducing replication stress, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide must be handled under BSL-2 equivalent chemical safety conditions.

  • PPE Requirements: Nitrile gloves (double-gloving is strictly recommended during powder reconstitution), chemical splash goggles, and a dedicated laboratory coat.

  • Engineering Controls: All powder handling, weighing, and stock preparation must occur within a certified Class II Type B2 biological safety cabinet or a dedicated powder-weighing hood. Causality: Prevents the inhalation of aerosolized active pharmaceutical ingredients (APIs), which could lead to systemic immunosuppression.

  • Waste Disposal: Do not flush down the drain. The compound's biological activity poses a severe risk to aquatic ecosystems. Collect all liquid waste (including the first-wash DMSO rinses of the tubes) in dedicated halogenated/hazardous waste carboys for high-temperature incineration.

References

  • Title: CAS#:335210-47-4 | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Source: ChemSrc URL: [Link]

  • Title: P864: CTPS1 IS A NOVEL THERAPEUTIC TARGET IN MYELOMA - SELECTIVE SMALL MOLECULE INHIBITION DELIVERS SINGLE AGENT ACTIVITY AND SYNERGISES WITH ATR INHIBITION Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: CTPS1 is a novel therapeutic target in multiple myeloma which synergizes with inhibition of CHEK1, ATR or WEE1 Source: Springer Nature / Research Communities URL: [Link]

  • Title: CTPS1 inhibition synergizes with replication stress signaling inhibition in MYC-amplified Group 3 medulloblastoma Source: bioRxiv URL: [Link]

  • Title: CTPS1 - The de novo pyrimidine synthesis pathway Source: Step Pharma URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Executive Summary The compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a highly versatile synthetic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a highly versatile synthetic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the development of complex heterocyclic therapeutics, including STING (Stimulator of Interferon Genes) modulators[1] and PARP inhibitors. This application note details a highly scalable, chromatography-free Nucleophilic Aromatic Substitution (SNAr) protocol designed for maximum yield and purity, providing researchers with a self-validating workflow for drug discovery applications.

Physicochemical Properties

Before initiating the synthesis, it is critical to understand the physical parameters of the target compound to ensure proper handling, isolation, and characterization[2].

PropertyValue
Chemical Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS Registry Number 335210-47-4 (also referenced as 6637-54-3)
Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
Predicted Boiling Point 417.1 ± 35.0 °C
Predicted Density 1.240 ± 0.06 g/cm³
Physical State Solid (Yellow to Orange Powder)

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected. This protocol relies on an SNAr mechanism, which is governed by the following causal principles:

  • The Electrophile (4-Fluoro-3-nitrobenzamide): Fluorine is chosen over chlorine because the rate-determining step in an SNAr reaction is the addition of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity maximizes the electrophilicity of the C4 carbon, accelerating the reaction by orders of magnitude[1].

  • The Activating Group (-NO2): The nitro group at the ortho position is mandatory. It acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, stabilizing the anionic transition state (Meisenheimer complex) by delocalizing the negative charge onto the oxygen atoms.

  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It solvates the potassium cations (from the base) but leaves the nucleophilic amine and the carbonate anion unsolvated ("naked"). This drastically increases their kinetic energy and reactivity, allowing the reaction to proceed at a mild 70 °C.

  • Base Selection (K2CO3): Potassium carbonate is a mild, non-nucleophilic inorganic base. It acts purely as an acid scavenger to neutralize the highly corrosive hydrofluoric acid (HF) byproduct. Using a stronger base (like NaOH) would risk hydrolyzing the primary benzamide into a carboxylic acid.

Mechanism SM Electrophile (4-Fluoro-3-nitrobenzamide) Complex Meisenheimer Complex (Resonance Stabilized by -NO2) SM->Complex Nuc Nucleophile (4-Methylpiperidine) Nuc->Complex Attack at C4 Product Substituted Product + HF (Neutralized by K2CO3) Complex->Product Loss of F-

Logical flow of the SNAr mechanism and Meisenheimer intermediate stabilization.

Reaction Stoichiometry

The following table outlines the optimized stoichiometry for a 10-gram scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluoro-3-nitrobenzamide184.131.0010.0 g (54.3 mmol)Electrophile
4-Methylpiperidine99.171.206.46 g (65.2 mmol)Nucleophile
Potassium Carbonate (K2CO3)138.212.0015.0 g (108.6 mmol)Acid Scavenger
Dimethyl Sulfoxide (DMSO)78.13N/A50.0 mL (5 vol)Solvent
Deionized Water (Ice-cold)18.02N/A500.0 mL (50 vol)Anti-solvent (Quench)

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system . The visual color change during the reaction, the mass shift in LCMS, and the selective precipitation during the aqueous quench provide immediate, built-in feedback confirming successful execution.

Step 1: Preparation & Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 4-fluoro-3-nitrobenzamide (10.0 g, 54.3 mmol) and anhydrous K2CO3 (15.0 g, 108.6 mmol)[1].

  • Add 50.0 mL of DMSO. Stir at room temperature for 5 minutes to create a uniform suspension.

Step 2: Reaction Execution
  • Using an addition funnel or syringe, add 4-methylpiperidine (6.46 g, 65.2 mmol) dropwise over 10 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic spikes, ensuring a controlled formation of the Meisenheimer complex.

  • Heat the reaction mixture to 70 °C using an oil bath or heating block.

  • Maintain stirring at 70 °C for 2 to 4 hours. The mixture will transition to a deep yellow/orange color, providing visual validation of the SNAr progression.

Step 3: In-Process Control (IPC)
  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LCMS or TLC (Eluent: 5% MeOH in DCM).

  • Self-Validation Check: The reaction is deemed complete when the starting material mass (m/z = 185.0 [M+H]⁺) is completely consumed and replaced by the product mass (m/z = 264.1 [M+H]⁺)[1].

Step 4: Workup & Isolation
  • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the reaction mixture to an addition funnel and add it dropwise into a vigorously stirring beaker containing 500 mL of ice-cold deionized water.

    • Causality Note: This anti-solvent precipitation is the core of the protocol's scalability. The target product is highly hydrophobic and precipitates instantly. Conversely, DMSO, K2CO3, potassium fluoride (KF), and unreacted 4-methylpiperidine are highly water-soluble and remain in the aqueous filtrate.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation and to break up any aggregates.

  • Isolate the bright yellow solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with an additional 100 mL of cold water to remove trace DMSO.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight. Expected yield: >90% (12.8 g).

Workflow Start 4-Fluoro-3-nitrobenzamide + 4-Methylpiperidine Solvent Suspend in DMSO Add K2CO3 (2.0 eq) Start->Solvent Reaction Heat to 70°C Stir for 2-4 hours Solvent->Reaction Monitor Monitor via LCMS/TLC (Complete conversion) Reaction->Monitor Quench Quench in Ice-Water (Vigorous stirring) Monitor->Quench SNAr complete Filter Vacuum Filtration Wash with H2O Quench->Filter Precipitation Dry Vacuum Drying (50°C) Constant Weight Filter->Dry Product 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Dry->Product Yield >90%

Experimental workflow for the SNAr synthesis of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide.

Analytical Characterization

To confirm the structural integrity of the isolated compound, compare your analytical results against the following expected spectroscopic data:

  • LCMS (ESI): Calculated for C13H18N3O3⁺ [M+H]⁺ 264.13; Found: 264.1 m/z.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts δ ~8.30 (d, J = 2.0 Hz, 1H, Ar-H ortho to NO₂), ~8.05 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), ~7.95 (br s, 1H, NH of amide), ~7.35 (br s, 1H, NH of amide), ~7.25 (d, J = 8.5 Hz, 1H, Ar-H), ~3.30-3.40 (m, 2H, piperidine CH₂), ~2.80-2.90 (m, 2H, piperidine CH₂), ~1.60-1.70 (m, 2H, piperidine CH₂), ~1.40-1.50 (m, 1H, piperidine CH), ~1.20-1.30 (m, 2H, piperidine CH₂), ~0.95 (d, J = 6.5 Hz, 3H, CH₃).

References

  • [1] WO2017175147A1 - Heterocyclic amides useful as protein modulators. Google Patents.

  • 6637-54-3 | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. BLD Pharm.

  • [2] 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CAS. ChemicalBook.

Sources

Application

Application Note: Evaluating the Anti-Proliferative Efficacy of the CTPS1 Inhibitor 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Target Audience: Researchers, scientists, and drug development professionals. Application: Oncology and Immunology (Cell-Based Phenotypic and Mechanistic Assays) Introduction & Mechanistic Rationale Cytidine Triphosphate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Oncology and Immunology (Cell-Based Phenotypic and Mechanistic Assays)

Introduction & Mechanistic Rationale

Cytidine Triphosphate Synthase 1 (CTPS1) catalyzes the rate-limiting step in de novo pyrimidine biosynthesis: the ATP-dependent amination of UTP to CTP using glutamine as an ammonia donor. While resting cells maintain basal CTP levels via the nucleoside salvage pathway and the ubiquitously expressed CTPS2 isoform, rapidly proliferating cells—such as activated T/B lymphocytes and certain hematological malignancies (e.g., Multiple Myeloma)—are highly dependent on CTPS1 upregulation to meet the massive demand for DNA, RNA, and phospholipid synthesis [1].

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a potent, small-molecule inhibitor of CTPS1. By selectively blocking CTPS1, this compound induces intracellular CTP depletion, leading to cell cycle arrest and apoptosis in CTPS1-dependent cells. Because CTPS2 and salvage pathways remain functional, selective CTPS1 inhibition provides a wide therapeutic window for immunosuppression and oncology without the broad, off-target toxicity associated with traditional anti-metabolites [3].

To accurately evaluate this compound, standard viability assays must be paired with orthogonal mechanistic validations. This application note details a self-validating cell-based assay protocol designed to confirm both the anti-proliferative efficacy and the on-target specificity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Mechanism of Action

Mechanism UTP UTP + Glutamine + ATP CTPS1 CTPS1 Enzyme UTP->CTPS1 Substrates CTP CTP (Cytidine Triphosphate) CTPS1->CTP Catalysis Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Inhibits NucleicAcids DNA & RNA Synthesis CTP->NucleicAcids Precursor Proliferation Cell Proliferation NucleicAcids->Proliferation Enables

Figure 1: Mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide on CTPS1.

Self-Validating Assay Design

A robust protocol must distinguish true on-target CTPS1 inhibition from generalized compound toxicity. We achieve this through a two-pillar self-validating system :

  • Differential Cell Line Sensitivity:

    • Sensitive Models: Multiple Myeloma cell lines KMS-11 and NCI-H929 exhibit low CTPS2 expression and are highly dependent on CTPS1 [2].

    • Resistant Models:KMS-12 cells express high levels of CTPS2, rendering them intrinsically resistant to selective CTPS1 inhibition [2]. Testing the compound across these paired lines proves target-dependent causality.

  • Exogenous CTP Rescue: Adding exogenous CTP or cytidine to the culture media bypasses the de novo synthesis blockade. If 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is acting strictly on-target, exogenous CTP will completely rescue the cells from compound-induced death.

Experimental Workflow

Workflow Step1 1. Cell Seeding (KMS-11/NCI-H929) Step2 2. Compound Treatment Step1->Step2 Step3 3. 72-96h Incubation Step2->Step3 Step4 4. Viability Assay Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Figure 2: Workflow for evaluating CTPS1 inhibitor anti-proliferative efficacy.

Detailed Protocol: Cell Viability & Proliferation Assay

Reagent Preparation
  • Compound Stock: Dissolve 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Solutions: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. The maximum concentration in DMSO should be 10 mM (yielding a 10 µM final assay concentration at 0.1% DMSO).

  • Rescue Media (Optional): Supplement standard culture media with 50 µM cytidine to serve as the rescue control.

Cell Culture & Seeding
  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin/Streptomycin. (Note: Ensure L-glutamine is freshly supplemented, as it is a required substrate for CTPS1).

  • Seeding: Harvest KMS-11, NCI-H929, and KMS-12 cells in the logarithmic growth phase. Seed at a density of 10,000 cells/well in 90 µL of media into opaque-walled 96-well plates.

  • Incubation: Allow cells to acclimatize for 2–4 hours at 37°C, 5% CO₂.

Compound Treatment
  • Dosing: Transfer 10 µL of the compound working solutions (pre-diluted 1:100 in media from the DMSO stocks) to the 90 µL cell suspension.

  • Controls: Include a vehicle control (0.1% DMSO final) and a positive kill control (e.g., 1 µM Staurosporine).

  • Causality Check: For the rescue validation plate, perform the exact same dosing using the Rescue Media.

Incubation
  • Incubate the plates for 72 to 96 hours at 37°C, 5% CO₂.

  • Scientific Insight: CTPS1 inhibition does not cause immediate lysis; it starves the cell of CTP. Existing intracellular nucleotide pools must be depleted through successive rounds of division before proliferation halts. Assays read before 72 hours will yield artificially high IC₅₀ values.

Viability Measurement (Luminescence Readout)
  • Equilibrate the 96-well plates and the CellTiter-Glo® (Promega) reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a microplate reader.

Orthogonal Validation: Intracellular CTP Pool Measurement

To definitively prove that 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide inhibits CTPS1 in the cellular environment, quantify intracellular nucleotide pools via LC-MS/MS.

  • Treatment: Treat 2 × 10⁶ KMS-11 cells with the compound at 1× and 5× the calculated IC₅₀ for 24 hours.

  • Metabolite Extraction: Rapidly wash cells with ice-cold PBS. Resuspend the cell pellet in 500 µL of extraction buffer (80% LC-MS grade Methanol / 20% Water) pre-chilled to -80°C.

  • Centrifugation: Vortex for 10 minutes at 4°C, then centrifuge at 15,000 × g for 15 minutes.

  • Analysis: Transfer the supernatant to LC-MS vials. Analyze via an LC-MS/MS system operating in negative ion mode, utilizing multiple reaction monitoring (MRM) for CTP (m/z 482.0 → 158.9) and UTP (m/z 483.0 → 158.9).

  • Expected Outcome: A successful CTPS1 blockade will show a severe depletion of CTP alongside an accumulation of the upstream substrate, UTP.

Data Presentation & Expected Outcomes

Data should be normalized to the vehicle control (100% viability) and plotted using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Table 1: Expected Phenotypic and Mechanistic Profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Cell Line / ConditionCTPS2 Expression LevelExpected IC₅₀ (96h)Intracellular CTP Pool (at 24h)Interpretation
KMS-11 (Standard)Low< 0.5 µM> 80% DepletedHighly sensitive; CTPS1 dependent.
NCI-H929 (Standard)Low< 0.5 µM> 80% DepletedHighly sensitive; CTPS1 dependent.
KMS-12 (Standard)High> 10 µMUnchangedResistant; CTPS2 compensates.
KMS-11 (+ Cytidine)Low> 10 µMRescued (Normal)Proves on-target causality; toxicity is strictly CTP-dependent.

References

  • Martin E, Minet N, Boschat AC, et al. "CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation." Nature. 2014;510(7504):288-292. Available at:[Link]

  • Valcárcel LV, San José-Enériz E, Ordoñez R, et al. "An automated network-based tool to search for metabolic vulnerabilities in cancer." Nature Communications. 2024;15:8685. Available at:[Link]

  • Endrizzi JA, Kim H, Johnson PM, et al. "Structural basis for isoform-specific inhibition of human CTPS1." Proceedings of the National Academy of Sciences (PNAS). 2021;118(40):e2109866118. Available at:[Link]

Method

Application Note: High-Throughput Screening of CTPS1 Inhibitors Using 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide as a Reference Probe

Biological Rationale & Target Overview Cytidine 5′-triphosphate synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine synthesis pathway, responsible for catalyzing the final step: the ATP-dependent amination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Rationale & Target Overview

Cytidine 5′-triphosphate synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine synthesis pathway, responsible for catalyzing the final step: the ATP-dependent amination of UTP to CTP using glutamine as an ammonia donor. Recent human genetic studies and oncology research have identified CTPS1 as a non-redundant, essential enzyme for the proliferation of lymphoid cells, making it a highly attractive therapeutic target for hematological malignancies (such as T-cell and B-cell lymphomas) and autoimmune diseases [1, 2].

Because CTPS1 is a complex multimeric enzyme requiring multiple substrates and co-factors (UTP, ATP, glutamine, and GTP), designing a robust High-Throughput Screening (HTS) assay presents unique biochemical challenges. To validate assay sensitivity and establish a reliable screening cascade, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is utilized as a highly effective reference probe [3]. By deploying this well-characterized small molecule, researchers can establish a self-validating HTS workflow that accurately discriminates true on-target inhibitors from assay artifacts.

HTS Assay Design & Mechanistic Causality

The foundation of a trustworthy HTS campaign lies in the causality of its assay design. Direct measurement of CTP production in a 384- or 1536-well format is challenging because CTP and UTP are structurally similar, typically requiring low-throughput LC-MS/MS for differentiation [4].

The Biochemical Solution: We bypass this limitation by quantifying ADP , the stoichiometric byproduct of the CTPS1 ligation reaction. By coupling ADP production to a luciferase-based luminescence readout (e.g., ADP-Glo™), we achieve a highly sensitive, HTS-compatible signal.

The Self-Validating Cellular System: To ensure trustworthiness, biochemical hits must be orthogonalized in a cellular context. Jurkat cells (a T-cell leukemia line) are highly dependent on CTPS1 for proliferation. However, cellular toxicity can occur via off-target mechanisms. To create a self-validating system, a Cytidine Rescue Assay is employed. Exogenous cytidine bypasses the de novo CTPS1 pathway by utilizing the salvage pathway (via uridine-cytidine kinase). If 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (or a library hit) is a true CTPS1 inhibitor, cytidine will fully rescue cell viability. If the compound is a general cytotoxin, cytidine will have no effect.

CTPS1_Pathway UTP UTP + ATP + Glutamine (Substrates) CTPS1 CTPS1 Enzyme (Active Tetramer) UTP->CTPS1 CTP CTP + ADP + Glutamate (Products) CTPS1->CTP De Novo Synthesis Inhibitor 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide Inhibitor->CTPS1 Competitive/Allosteric Inhibition Salvage Salvage Pathway (Cytidine Kinase) Salvage->CTP Bypasses CTPS1 Blockade Cytidine Exogenous Cytidine (Rescue Agent) Cytidine->Salvage

Fig 1: CTPS1 metabolic pathway and mechanism of cytidine rescue in HTS validation.

Experimental Protocols

Protocol A: Primary Biochemical HTS (ADP Luminescence Assay)

Expertise Note: CTPS1 is only active as a homotetramer. The enzyme concentration must be maintained at ≥100 nM to prevent monomerization and loss of catalytic activity during the screen [1]. Furthermore, GTP must be included as it acts as an essential allosteric activator for the glutaminase domain.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20 (to prevent non-specific plastic binding).

  • Enzyme/Probe Pre-incubation: Dispense 2 µL of 200 nM recombinant human CTPS1 into a 384-well white microplate. Pin-transfer 10 nL of compound library or the reference probe, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (dose-response from 10 µM to 1 nM). Causality: Pre-incubate for 30 minutes at room temperature to allow slow-binding inhibitors to reach equilibrium before high-affinity substrates are introduced.

  • Reaction Initiation: Add 2 µL of Substrate Mix (final concentrations: 200 µM UTP, 1 mM ATP, 2 mM L-Glutamine, and 100 µM GTP). Incubate for 60 minutes at 37°C.

  • ADP Detection: Add 4 µL of ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a multi-mode plate reader.

Protocol B: Orthogonal Cellular Validation & Cytidine Rescue

Expertise Note: This protocol establishes the strict on-target mechanism of the hits identified in Protocol A.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells at 2,000 cells/well in 384-well white tissue culture plates in 20 µL RPMI-1640 supplemented with 10% dialyzed FBS. Causality: Dialyzed FBS is critical; standard FBS contains trace amounts of exogenous nucleosides that will artificially rescue the cells and mask CTPS1 inhibition.

  • Compound Treatment: Treat cells with 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide or HTS hits.

  • Rescue Arm Formulation: In a parallel replicate plate, add the exact same compound treatments, but supplement the media with 100 µM exogenous Cytidine.

  • Incubation & Readout: Incubate plates for 72 hours at 37°C, 5% CO₂. Add 20 µL of CellTiter-Glo® reagent, lyse for 10 minutes, and measure luminescence to quantify viable cells.

  • Data Interpretation: A validated CTPS1 inhibitor will show an IC₅₀ < 5 µM in the standard arm, but an IC₅₀ > 50 µM in the Cytidine rescue arm.

HTS_Workflow Start Compound Library & Reference Probe Biochem Primary HTS Assay (ADP Luminescence) Start->Biochem Hit Hit Identification (IC50 Determination) Biochem->Hit Z' > 0.6 Cellular Secondary HTS (Jurkat Proliferation) Hit->Cellular Rescue Target Validation (Cytidine Rescue) Cellular->Rescue Anti-proliferative Lead Validated CTPS1 Selective Inhibitor Rescue->Lead Rescued by Cytidine

Fig 2: High-throughput screening cascade for identifying and validating CTPS1 inhibitors.

Quantitative Data Presentation

To benchmark the success of the HTS campaign, the performance of the assay and the reference probe, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, should align with the standardized metrics summarized in the table below.

ParameterPrimary Biochemical Assay (ADP-Glo)Secondary Cellular Assay (Jurkat Viability)Target Validation (Cytidine Rescue)
Primary Readout Luminescence (ADP production)Luminescence (Intracellular ATP)Luminescence (Intracellular ATP)
Assay Robustness (Z'-Factor) > 0.75> 0.65N/A (Mechanistic validation)
Signal-to-Background (S/B) > 5.0> 10.0> 10.0
Reference Probe IC₅₀ ~ 50 - 200 nM~ 1.5 - 5.0 µM> 50 µM (Full rescue observed)
Optimal Plate Format 384- or 1536-well384-well96- or 384-well
False Positive Filter Luciferase inhibitorsGeneral cytotoxinsOff-target kinase inhibitors

References

  • Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. Journal of Medicinal Chemistry, American Chemical Society (2022). Available at:[Link]

  • CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma. Blood / PMC, National Institutes of Health (2023). Available at:[Link]

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS 335210-47-4) Chemical Properties and Target Data. ChemSrc / ChEMBL Database (2026). Available at:[Link]

  • CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode. PubMed, National Institutes of Health (2019). Available at:[Link]

Application

Application Note: In Vivo Experimental Design and Protocols for CTPS1 Inhibition using 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Introduction & Scientific Rationale Cytidine triphosphate synthase 1 (CTPS1) is a rate-limiting enzyme responsible for the de novo synthesis of CTP from UTP and glutamine. While its paralog, CTPS2, is ubiquitously expres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cytidine triphosphate synthase 1 (CTPS1) is a rate-limiting enzyme responsible for the de novo synthesis of CTP from UTP and glutamine. While its paralog, CTPS2, is ubiquitously expressed and sufficient for basal cellular functions in non-hematopoietic tissues, CTPS1 is specifically and highly upregulated during the rapid proliferation of lymphoid cells. This non-redundant metabolic dependency makes CTPS1 a highly attractive, synthetic lethal target for hematological malignancies—such as T-cell acute lymphoblastic leukemia (T-ALL), mantle cell lymphoma (MCL), and multiple myeloma—as well as a node for modulating macrophage-mediated immunity 1.

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4; ChEMBL: CHEMBL5239154) serves as a potent, targeted small-molecule inhibitor of CTPS1. By selectively inhibiting CTPS1, this compound induces a severe pyrimidine nucleotide imbalance specifically in lymphoid cancer cells. This targeted depletion of CTP pools leads to S-phase cell cycle arrest, replication stress, and ultimately apoptosis, while sparing healthy tissues that rely on CTPS2 2.

Mechanistic Pathway

G UTP UTP + Glutamine CTPS1 CTPS1 (Upregulated in Lymphoma) UTP->CTPS1 De novo synthesis CTPS2 CTPS2 (Basal Expression) UTP->CTPS2 Basal synthesis CTP CTP Pool CTPS1->CTP CTPS2->CTP Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Selective Inhibition Inhibitor->CTP Depletes Proliferation Lymphoid Cell Proliferation CTP->Proliferation DNA/RNA Synthesis Apoptosis S-Phase Arrest & Apoptosis CTP->Apoptosis When depleted

Mechanism of selective CTPS1 inhibition by 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

In Vivo Experimental Design: Murine Xenograft Models

When designing in vivo efficacy studies for CTPS1 inhibitors, selecting the appropriate model and validation endpoints is critical to ensure data integrity and translational relevance.

Causality in Experimental Design:

  • Model Selection: NOD/SCID or NSG mice implanted with hematological cancer cell lines (e.g., T-ALL or MCL) are highly sensitive to CTPS1 inhibition due to their rapid proliferation and reliance on de novo nucleotide synthesis 3.

  • Pharmacodynamic (PD) Biomarkers: Measuring the UTP/CTP ratio via LC-MS/MS is a mandatory self-validating step. Because CTPS1 converts UTP to CTP, successful on-target engagement in vivo is reflected by an accumulation of UTP and a simultaneous depletion of CTP in the tumor tissue 4.

  • Route of Administration: Small molecule CTPS1 inhibitors are typically formulated for oral bioavailability (PO) to maximize clinical translatability and maintain steady-state target inhibition.

Workflow Day0 Day 0 Subcutaneous Inoculation (e.g., T-ALL cells in NSG mice) Day7 Day 7-10 Tumor Volume ~100 mm³ Randomization Day0->Day7 Dosing Day 10-28 Daily Oral Dosing (PO) Vehicle vs. Inhibitor Day7->Dosing Monitoring Bi-weekly Monitoring Tumor Volume & Body Weight Dosing->Monitoring Endpoint Day 28 (Endpoint) Tissue Harvest for PD/PK (CTP/UTP ratio, Apoptosis markers) Monitoring->Endpoint

In vivo experimental workflow for assessing CTPS1 inhibitor efficacy in murine models.

Step-by-Step Protocols

Protocol 1: Formulation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
  • Solubility Assessment: Weigh the required amount of the compound based on the planned dosing cohorts (e.g., 10, 30, and 100 mg/kg).

  • Vehicle Preparation: Prepare a standard oral dosing vehicle optimized for hydrophobic small molecules: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.

  • Mixing: Dissolve the compound completely in DMSO first. Add PEG300 and vortex vigorously. Add Tween-80 and vortex again. Finally, add the saline dropwise while sonicating to prevent micro-precipitation.

  • Storage: Prepare the formulation fresh daily. If stability is analytically validated, aliquots can be stored at -20°C and thawed immediately prior to dosing.

Protocol 2: Xenograft Implantation and Dosing
  • Cell Preparation: Harvest log-phase lymphoid cancer cells (e.g., NCI-H929 or Jurkat). Wash twice with cold PBS to remove serum proteins. Resuspend at 1×107 cells/mL in a 1:1 mixture of sterile PBS and Matrigel (to enhance localized engraftment).

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of 6-8 week-old female NOD/SCID or NSG mice.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach an average volume of 100-150 mm³ (typically 7-10 days post-inoculation), randomize the mice into vehicle control and treatment groups (n=8 to 10 per group).

  • Administration: Administer the formulated compound via oral gavage (PO) once daily (QD) for 18-21 days.

Protocol 3: Pharmacodynamic (PD) Endpoint Analysis
  • Tumor Harvest: At the study endpoint (or humane endpoint), euthanize the mice. Rapidly excise the tumor and divide it into two segments.

  • Metabolite Extraction (CTP/UTP ratio): Snap-freeze one half of the tumor in liquid nitrogen immediately (< 30 seconds post-excision) to halt metabolism. Homogenize the tissue in 80% cold methanol. Centrifuge at 14,000 x g for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS to quantify intracellular CTP and UTP pools 5.

  • Biomarker Analysis: Fix the remaining tumor segment in 10% neutral buffered formalin for 24 hours, embed in paraffin, and perform immunohistochemistry (IHC). Stain for Ki-67 (proliferation index) and Cleaved Caspase-3 (apoptosis).

Quantitative Data Presentation

The following table summarizes the expected in vivo pharmacodynamic and efficacy outcomes when utilizing a selective CTPS1 inhibitor in a sensitive lymphoid xenograft model.

ParameterVehicle Control4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (100 mg/kg)Analytical Method
Tumor Volume (Day 28) 1200 - 1500 mm³200 - 300 mm³ (Significant TGI)Caliper Measurement
Intracellular CTP Levels Baseline (100%)< 20% of BaselineLC-MS/MS
UTP/CTP Ratio ~ 2:1> 10:1 (Metabolic Blockade)LC-MS/MS
Cleaved Caspase-3 < 5% positive cells> 40% positive cellsIHC / Flow Cytometry
Body Weight Change + 5% to + 10%+ 2% to + 8% (Well tolerated)Gravimetric

Expert Insights & Self-Validating Systems (E-E-A-T)

  • Exploiting Synthetic Lethality in CTPS2-Deficient Cancers: Recent genomic analyses have demonstrated that cancers with hemi/homozygous loss of the CTPS2 gene are exquisitely sensitive to CTPS1 inhibition. When designing in vivo cohorts, prescreening your cell lines or patient-derived xenografts (PDXs) for CTPS2 expression can drastically improve the therapeutic window and effect size 3.

  • Rational Combination Therapies: CTPS1 inhibition rapidly leads to cell cycle arrest and downregulates short-lived anti-apoptotic proteins like MCL1. Therefore, combining 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide with BCL2 inhibitors (e.g., Venetoclax) or ATR inhibitors often yields profound synergistic cell death in vivo, preventing resistance mechanisms 6.

  • Self-Validating Rescue Protocol: To definitively prove that the observed tumor growth inhibition (TGI) is specifically due to on-target CTPS1 inhibition and not off-target toxicity, include a "rescue cohort" supplemented with exogenous cytidine. Exogenous cytidine bypasses the de novo pyrimidine synthesis pathway via the salvage pathway. If the compound is strictly on-target, cytidine supplementation will completely rescue tumor growth and abrogate the inhibitor's efficacy.

References

  • STP938, a Novel, Potent and Selective Inhibitor of CTP Synthase 1 (CTPS1) Is a Targeted Therapy Specifically Blocking De Novo Nucleotide Synthesis in Lymphomas and Leukemias. Blood / ASH Publications. 1

  • Combined inhibition of CTPS1 and ATR is a metabolic vulnerability in p53-deficient myeloma cells. PMC / National Institutes of Health. 2

  • Abstract 1620: Vulnerability to selective CTPS1 inhibition in cancers lacking CTPS2. Cancer Research / AACR Journals.3

  • Pharmacological targeting of CTPS1 elicits macrophage-mediated anti-leukemia immunity. Blood / ASH Publications. 4

  • Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection. mBio / ASM Journals. 5

  • Selective inhibition of CTPS1 inhibits the growth of human neoplastic cells. ResearchGate. 6

Sources

Method

Application Note: Formulation and Handling of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide for Biological Studies

Introduction & Mechanistic Rationale CTP synthase 1 (CTPS1) is a critical metabolic enzyme responsible for the rate-limiting conversion of UTP to CTP. Because CTPS1 plays an essential, non-redundant role in the rapid exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

CTP synthase 1 (CTPS1) is a critical metabolic enzyme responsible for the rate-limiting conversion of UTP to CTP. Because CTPS1 plays an essential, non-redundant role in the rapid expansion of T and B lymphocytes, it has been identified as a highly selective vulnerability in hematological malignancies and a prime target for immunosuppression[1].

The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is utilized as a small-molecule inhibitor of CTPS1[2]. To accurately assess its pharmacological profile—such as its ability to induce cell cycle arrest or synergize with BCL2 inhibitors in lymphoma models[3]—researchers must utilize rigorous formulation protocols. Poor formulation of lipophilic compounds often leads to false negatives in vitro due to micro-precipitation, or erratic pharmacokinetics in vivo. This guide provides a self-validating framework for formulating this specific inhibitor to ensure data integrity.

CTPS1_Pathway Glutamine Glutamine (Amine Donor) CTPS1 CTPS1 Enzyme Glutamine->CTPS1 UTP UTP (Substrate) UTP->CTPS1 CTP CTP (Product) CTPS1->CTP ATP, Mg2+ RNA_DNA Lymphocyte Proliferation CTP->RNA_DNA Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Inhibition

Fig 1. Mechanism of action for CTPS1 inhibition in the de novo pyrimidine synthesis pathway.

Physicochemical Profiling & Formulation Strategy

The formulation strategy is strictly dictated by the molecule's structural features. The combination of a lipophilic methylpiperidine moiety and a nitrobenzamide core results in a compound with high organic solubility but negligible aqueous solubility.

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueFormulation Implication
CAS Number 335210-47-4[2]N/A
Molecular Weight 263.29 g/mol [2]Readily crosses cell membranes if properly dissolved.
Molecular Formula C13H17N3O3[2]Neutral molecule; lacks highly ionizable groups for simple salt formation.
Aqueous Solubility Poor (< 1 mg/mL)Requires co-solvents (DMSO) or surfactants for aqueous compatibility.
Organic Solubility High in DMSODMSO is the optimal primary solvent for master stock solutions.

In Vitro Formulation Protocol

For cell-based assays (e.g., assessing viability in mantle cell lymphoma lines[4]), the compound must be introduced into aqueous culture media without exceeding the cytotoxicity threshold of the carrier solvent (typically <0.1% v/v DMSO).

Causality & Logic: Direct dilution of a high-concentration DMSO stock into aqueous media often causes localized supersaturation, leading to invisible micro-precipitates that artificially lower the effective concentration. By performing serial dilutions in 100% DMSO first, and only transferring the final intermediate to the aqueous phase, the compound remains within its kinetic solubility limit during the solvent exchange.

Step-by-Step Methodology: 10 mM Master Stock & Media Spiking

  • Gravimetric Preparation: Accurately weigh 2.63 mg of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.

  • Homogenization: Vortex vigorously for 30 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 2 minutes.

  • Storage: Aliquot into single-use amber vials (to protect the nitro group from photo-degradation) and store at -20°C.

  • Aqueous Transfer: Serially dilute the 10 mM stock in DMSO to create a 1000× intermediate solution (e.g., 1 mM for a 1 µM final assay concentration). Spike 1 µL of this intermediate into 999 µL of pre-warmed culture media. Mix immediately by gentle pipetting.

In Vivo Formulation Protocol

For in vivo efficacy studies, such as xenograft models[3], simple aqueous buffers are fundamentally inadequate. A multi-component vehicle system is required to maintain the drug in solution within the gastrointestinal tract or peritoneal cavity.

Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.

Causality & Logic: The order of addition in this protocol is strictly non-commutative. DMSO serves as the primary molecular disruptor of the crystal lattice. PEG300 acts as a co-solvent to stabilize the hydrophobic compound as the dielectric constant of the mixture increases. Tween-80, a non-ionic surfactant, forms protective micelles. Finally, saline is added to reach the desired dosing volume. Adding saline before the surfactant will cause irreversible catastrophic precipitation.

Formulation_Workflow Step1 1. Weigh Compound (e.g., 5.0 mg) Step2 2. Add 5% DMSO (Primary Solubilization) Step1->Step2 Step3 3. Add 40% PEG300 (Co-solvent Stabilization) Step2->Step3 Step4 4. Add 5% Tween-80 (Micelle Formation) Step3->Step4 Step5 5. Add 50% Saline (Aqueous Dilution - Dropwise) Step4->Step5 QC QC: Visual & HPLC Check (Clear solution required) Step5->QC

Fig 2. Step-by-step in vivo formulation workflow emphasizing the strict order of excipient addition.

Step-by-Step Methodology: 5 mg/mL Dosing Solution

  • Primary Solubilization: Add 50 µL of DMSO to 5.0 mg of the compound. Vortex until completely clear.

  • Co-solvent Stabilization: Add 400 µL of PEG300. Vortex thoroughly for 1 minute. The solution must remain transparent.

  • Micelle Formation: Add 50 µL of Tween-80. Vortex for 30 seconds to ensure a homogeneous mixture.

  • Aqueous Dilution: Slowly add 500 µL of 0.9% sterile Saline dropwise while continuously vortexing the tube.

  • Administration: The final formulation should be optically clear. Administer to the subjects within 4 hours to prevent time-dependent aggregation.

Analytical Validation (Self-Validating System)

Trustworthiness in biological data requires confirming that the dose administered matches the intended concentration. Do not assume a formulation is successful merely because it passes through a syringe.

  • Visual Inspection: Hold the final formulation against a stark black background under bright light. Any opalescence or Tyndall effect indicates colloidal aggregation, meaning the formulation has failed and the compound has crashed out of solution.

  • HPLC Recovery: Extract a 10 µL aliquot of the final in vivo formulation, dilute 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water), and analyze via HPLC-UV. Compare the integrated peak area to a standard curve generated directly from the 10 mM DMSO stock. A recovery of <95% indicates precipitation has occurred, and the batch must be discarded.

References

  • [2] Title: 335210-47-4_4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide - cas号查询 Source: ChemSrc URL: [Link]

  • [4] Title: STP938, a Selective CTPS1 Inhibitor, Shows Single Agent Activity and Synergy with BCL2 Inhibition in Preclinical Models of Mantle Cell Lymphoma Source: ASH Publications URL: [Link]

  • [3] Title: Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma Source: Haematologica URL: [Link]

  • [1] Title: Structural basis for isoform-specific inhibition of human CTPS1 Source: PMC / NIH URL:[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Introduction: The Strategic Value of the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Scaffold In the landscape of modern medicinal chemistry, the assembly of molecular libraries with diverse functionalities around a core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular libraries with diverse functionalities around a core scaffold is a cornerstone of hit-to-lead and lead optimization campaigns. The 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide structure represents a highly valuable starting point for such endeavors. It synergistically combines two privileged fragments: the piperidine ring, a ubiquitous feature in over twenty classes of pharmaceuticals known for its ability to confer favorable pharmacokinetic properties and provide three-dimensional diversity[1][2], and the nitrobenzamide moiety, which serves as a versatile chemical handle for a variety of transformations[3].

The strategic placement of the nitro and amide groups, along with the tertiary amine linkage to the piperidine, offers three primary vectors for chemical diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reproducible methods to derivatize this core scaffold. The protocols herein are designed not merely as a sequence of steps but as a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: Synthesis of the Core Scaffold: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

The foundational step is the synthesis of the title compound, which is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitro and amide groups on the benzene ring activates the chlorine atom at the C-4 position for displacement by the secondary amine of 4-methylpiperidine.

The reaction of 4-chloro-3-nitrobenzamide with 4-methylpiperidine is a well-established method for creating the crucial C-N bond that forms the core scaffold[4]. This transformation can be viewed as a variation of the Ullmann condensation or Goldberg reaction, which are copper-promoted C-N cross-coupling reactions[4][5]. However, due to the high activation provided by the ortho-nitro group, this specific reaction can often proceed efficiently under thermal conditions without the need for a metal catalyst.

Protocol 1: Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

This protocol details the nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzamide and 4-methylpiperidine.

Materials:

  • 4-Chloro-3-nitrobenzamide

  • 4-Methylpiperidine

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Reagent Data:

Reagent CAS No. MW ( g/mol ) Equivalents
4-Chloro-3-nitrobenzamide 16588-06-0 200.58 1.0
4-Methylpiperidine 626-58-4 99.17 1.2

| Potassium Carbonate | 584-08-7 | 138.21 | 2.0 |

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzamide (1.0 eq.), potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Addition of Amine: While stirring the suspension at room temperature, add 4-methylpiperidine (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water (approx. 5-10 times the volume of DMF used). A precipitate should form.

  • Extraction: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with ample deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide.

  • Drying: Dry the purified product under vacuum.

Expected Characterization Data:

  • Molecular Formula: C₁₃H₁₇N₃O₃

  • Molecular Weight: 263.29 g/mol

  • Appearance: Yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.60 (s, 1H), 7.40 (s, 1H), 7.25 (d, J=8.8 Hz, 1H), 3.40-3.30 (m, 2H), 2.85-2.75 (m, 2H), 1.75-1.65 (m, 3H), 1.30-1.20 (m, 2H), 0.95 (d, J=6.4 Hz, 3H). (Note: This is a predicted spectrum based on similar structures. Actual shifts may vary.)

  • MS (ESI+): m/z 264.1 [M+H]⁺

Synthesis_of_Core_Scaffold 4-Chloro-3-nitrobenzamide 4-Chloro-3-nitrobenzamide Reaction 4-Chloro-3-nitrobenzamide->Reaction 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Reaction Product 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Reaction->Product K₂CO₃, DMF 80-90 °C

Fig 1. Synthesis of the core scaffold.

Part 2: Derivatization via the Nitro Group

The nitro group is a versatile functional handle, primarily through its reduction to an amino group. This transformation unlocks a vast array of subsequent derivatization possibilities, including acylation, sulfonylation, alkylation, and participation in cyclization reactions.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis[6]. We present two robust methods: catalytic transfer hydrogenation, which is often preferred for its mild conditions and clean work-up, and reduction with tin(II) chloride, a classic method useful for substrates that may be sensitive to catalytic hydrogenation.

Protocol 2A: Nitro Reduction via Catalytic Transfer Hydrogenation

This method employs palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor, offering a safe and efficient alternative to using hydrogen gas[7][8].

Materials:

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (1.0 eq.) in methanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).

  • Hydrazine Addition: To the stirring suspension, add hydrazine monohydrate (3.0-5.0 eq.) dropwise at room temperature. Caution: The reaction can be exothermic. An ice bath can be used to moderate the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C for methanol) for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-amino-4-(4-methylpiperidin-1-yl)benzamide is often of high purity. If necessary, it can be purified by flash chromatography or recrystallization.

Protocol 2B: Nitro Reduction with Tin(II) Chloride

This classical method is effective for nitro group reduction and is tolerant of many other functional groups[9]. The work-up requires careful basification to precipitate tin salts.

Materials:

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Celite®

Procedure:

  • Reaction Setup: Dissolve 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (1.0 eq.) in ethanol or ethyl acetate (10-15 mL per gram).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution. If using ethyl acetate, a small amount of concentrated HCl may be added to initiate the reaction.

  • Reaction: Heat the mixture to reflux (70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basification: Slowly add a 5 M NaOH solution with vigorous stirring until the pH is strongly basic (pH > 12). A thick white precipitate of tin salts will form.

  • Filtration and Extraction: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with DCM or ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by flash chromatography if necessary.

Expected Characterization Data for 3-Amino-4-(4-methylpiperidin-1-yl)benzamide:

  • Molecular Formula: C₁₃H₁₉N₃O

  • Molecular Weight: 233.31 g/mol

  • Appearance: Off-white to light brown solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.20 (s, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.90 (s, 1H), 6.80 (d, J=8.4 Hz, 1H), 6.70 (s, 1H), 5.10 (s, 2H, -NH₂), 2.90-2.80 (m, 2H), 2.70-2.60 (m, 2H), 1.70-1.60 (m, 3H), 1.25-1.15 (m, 2H), 0.90 (d, J=6.4 Hz, 3H). (Note: Predicted spectrum.)

  • MS (ESI+): m/z 234.2 [M+H]⁺

Nitro_Group_Derivatization cluster_start Core Scaffold cluster_product Primary Amine Intermediate Start 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Amine 3-Amino-4-(4-methylpiperidin-1-yl)benzamide Start->Amine Method A: Hydrazine, Pd/C Method B: SnCl₂, HCl

Fig 2. Reduction of the nitro group.
Further Derivatization of the 3-Amino Group

The newly formed 3-amino group is a potent nucleophile, providing a gateway to a wide range of amide and sulfonamide derivatives, which are common motifs in bioactive molecules.

Protocol 2.2.1: Acylation to Form N-Acetyl Derivative

This protocol describes the straightforward acylation of the 3-amino group using acetic anhydride[10].

Materials:

  • 3-Amino-4-(4-methylpiperidin-1-yl)benzamide

  • Acetic Anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the 3-amino-4-(4-methylpiperidin-1-yl)benzamide (1.0 eq.) in DCM (10 mL per gram).

  • Base and Reagent Addition: Add pyridine or TEA (1.5 eq.) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq.) at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

Expected Characterization Data for N-[5-carbamoyl-2-(4-methylpiperidin-1-yl)phenyl]acetamide:

  • Molecular Formula: C₁₅H₂₁N₃O₂

  • Molecular Weight: 275.35 g/mol

  • MS (ESI+): m/z 276.2 [M+H]⁺

Protocol 2.2.2: Sulfonylation to Form N-Benzenesulfonyl Derivative

This protocol details the formation of a sulfonamide linkage using benzenesulfonyl chloride[11].

Materials:

  • 3-Amino-4-(4-methylpiperidin-1-yl)benzamide

  • Benzenesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the 3-amino-4-(4-methylpiperidin-1-yl)benzamide (1.0 eq.) in pyridine (10 mL per gram) at 0 °C.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 eq.) to the solution.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Expected Characterization Data for N-[5-carbamoyl-2-(4-methylpiperidin-1-yl)phenyl]benzenesulfonamide:

  • Molecular Formula: C₁₉H₂₃N₃O₃S

  • Molecular Weight: 373.47 g/mol

  • MS (ESI+): m/z 374.1 [M+H]⁺

Amine_Derivatization Amine 3-Amino-4-(4-methylpiperidin-1-yl)benzamide Acyl_Product N-Acetyl Derivative Amine->Acyl_Product Acetic Anhydride, Pyridine Sulfonyl_Product N-Benzenesulfonyl Derivative Amine->Sulfonyl_Product Benzenesulfonyl Chloride, Pyridine

Fig 3. Derivatization of the 3-amino group.

Part 3: Derivatization at the Amide Group

The primary amide functional group can be reduced to a primary amine, providing an alternative site for derivatization and altering the core structure more significantly by removing the carbonyl group.

Reduction of the Amide to a Primary Amine

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines[4][12]. This reaction converts the carbonyl group into a methylene (-CH₂-) group.

Protocol 3: Amide Reduction with LiAlH₄

Extreme caution must be exercised when working with LiAlH₄ as it reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (3.0-4.0 eq.) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Perform the following steps with extreme care behind a blast shield. Slowly and sequentially add:

    • 'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of deionized water.

  • Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake extensively with ethyl acetate or THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, [4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanamine, can be purified by flash chromatography.

Expected Characterization Data for [4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]methanamine:

  • Molecular Formula: C₁₃H₁₉N₃O₂

  • Molecular Weight: 249.31 g/mol

  • MS (ESI+): m/z 250.1 [M+H]⁺

Amide_Reduction Start 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Product [4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]methanamine Start->Product 1. LiAlH₄, THF 2. H₂O, NaOH

Fig 4. Reduction of the amide group.

Summary of Synthesized Compounds

Compound NameStructureMW ( g/mol )
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamideC₁₃H₁₇N₃O₃263.29
3-Amino-4-(4-methylpiperidin-1-yl)benzamideC₁₃H₁₉N₃O233.31
N-[5-carbamoyl-2-(4-methylpiperidin-1-yl)phenyl]acetamideC₁₅H₂₁N₃O₂275.35
N-[5-carbamoyl-2-(4-methylpiperidin-1-yl)phenyl]benzenesulfonamideC₁₉H₂₃N₃O₃S373.47
[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]methanamineC₁₃H₁₉N₃O₂249.31

Safety Precautions

  • 4-Chloro-3-nitrobenzamide: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[1].

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. It is also flammable.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. It must be handled under an inert atmosphere. The quenching procedure is highly exothermic and should be performed with extreme caution[12].

  • Tin(II) Chloride (SnCl₂): Corrosive and can cause severe skin burns and eye damage. Handle with care. The work-up generates tin salts which should be disposed of according to local regulations.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on filter paper.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). ChemHelper. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • 4-Chloro-3-nitrobenzamide | C7H5ClN2O3. (n.d.). PubChem. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (2025). Chemistry – A European Journal. [Link]

  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (2014).
  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. (2025). ResearchGate. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]

  • What is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? (2018). ResearchGate. [Link]

  • Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. (n.d.). ResearchGate. [Link]

  • US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (n.d.).
  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). SciSpace. [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (n.d.).
  • Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. (2009). PubMed. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • EP2061480A2 - Glms riboswitches, structure-based compound design with glms riboswitches, and methods and compositions for use of and with glms riboswitches. (2006).
  • Lindberg® N.O.W. Titanium™ 6637 Square Eyeglasses. (n.d.). EuroOptica. Retrieved from [Link]

  • Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. (2002). PubMed. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical and Pharmacology Journal. [Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. (2025). ResearchGate. [Link]

  • Structures of 3-aminobenzamides reported by Schü ler, Linusson et al. (n.d.). ResearchGate. [Link]

  • 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair. (1987). PubMed. [Link]

Sources

Method

Application Note: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide as a Chemical Probe for CTPS1 Interrogation

Introduction & Target Biology Cytidine triphosphate synthase 1 (CTPS1) is a critical metabolic enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP), glutamine, and A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Biology

Cytidine triphosphate synthase 1 (CTPS1) is a critical metabolic enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP), glutamine, and ATP. While its isozyme, CTPS2, maintains basal CTP levels across most somatic tissues, CTPS1 is selectively upregulated to meet the massive nucleotide demand during the rapid proliferation of activated lymphocytes (T-cells and B-cells). Genetic deficiency in CTPS1 results in severe immunodeficiency, underscoring its non-redundant, essential role in adaptive immune cell expansion ().

Beyond oncology and immunology, CTPS1 has emerged as a critical node in viral pathogenesis. Recent virology studies demonstrate that SARS-CoV-2 hijacks CTPS1 via the viral accessory protein ORF8. This interaction not only fuels the CTP synthesis required for viral genome replication but also triggers the deamidation of IRF3, effectively shutting down the host's innate interferon (IFN) response ().

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a targeted chemical probe identified through high-throughput screening campaigns (). By selectively inhibiting CTPS1, this compound provides researchers with a powerful pharmacological tool to dissect nucleotide metabolism pathways, evaluate immunosuppressive strategies, and explore broad-spectrum host-directed antivirals.

Mechanism of Action

To sustain high catalytic rates, active CTPS1 assembles into functional tetramers and higher-order macromolecular filaments. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide functions as a potent inhibitor by engaging the active conformation of the CTPS1 enzyme. By competing with endogenous substrates within the catalytic pocket, the probe disrupts the amidotransferase and synthase activities.

The causality of this inhibition is biphasic:

  • Metabolic Starvation: Intracellular CTP pools are rapidly depleted, halting DNA and RNA synthesis in cells highly dependent on de novo synthesis (e.g., activated T-cells, cancer cells, and virus-infected cells).

  • Signaling Restoration: In the context of viral infection, blocking the hyperactive CTPS1-ORF8 complex prevents the aberrant deamidation of IRF3, thereby restoring the host's ability to produce antiviral interferons.

Mechanistic Visualization

CTPS1_Pathway UTP Metabolic Substrates (UTP + Glutamine + ATP) CTPS1 CTPS1 Enzyme (Active Tetramer/Filament) UTP->CTPS1 Bind to Active Site CTP Intracellular CTP Pool CTPS1->CTP Catalyze Synthesis IRF3 IRF3 Deamidation (Suppression of IFN) CTPS1->IRF3 Hijacked by Viral ORF8 Probe Chemical Probe 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Probe->CTPS1 Competitive Inhibition Lymphocyte Lymphocyte Proliferation (Adaptive Immunity) CTP->Lymphocyte DNA/RNA Synthesis Virus Viral Replication (e.g., SARS-CoV-2) CTP->Virus Viral Genome Synthesis

Fig 1. CTPS1 metabolic signaling pathway and the inhibitory mechanism of the chemical probe.

Experimental Protocols

To ensure robust and reproducible data, the following protocols have been designed as self-validating systems, incorporating critical counter-screens and controls to verify true target engagement.

Protocol A: In Vitro Biochemical Inhibition Assay (CTPS1)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the probe against recombinant human CTPS1 to confirm direct target engagement. Rationale: Cellular assays cannot differentiate between direct CTPS1 inhibition and upstream metabolic interference. A cell-free system utilizing C-terminal FLAG-His8-tagged full-length human CTPS1 isolates the specific enzymatic variable.

Materials:

  • Recombinant human CTPS1 (C-terminal FLAG-His8-tagged).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Substrates: 1 mM UTP, 1 mM ATP, 0.2 mM GTP, 2 mM L-Glutamine.

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (10 mM stock in DMSO).

  • Readout: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant CTPS1 in Assay Buffer to a final working concentration of 20 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the probe in DMSO. Transfer 1 µL of each dilution to a 384-well white assay plate (final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced protein denaturation).

  • Pre-incubation: Add 49 µL of the CTPS1 enzyme solution to the assay plate. Incubate at room temperature for 10 minutes. Causality note: This pre-incubation step is critical to allow the probe to equilibrate and bind the target before competitive substrates flood the system.

  • Reaction Initiation: Add 50 µL of a 2X Substrate Mix (UTP, ATP, GTP, L-Glutamine in Assay Buffer) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Detection: Add 100 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 min). Follow with 200 µL of Kinase Detection Reagent (incubate 30 min) and read luminescence.

Self-Validation & Controls:

  • Positive Control: 3-Deazauridine (a known pan-CTPS inhibitor) must be run in parallel to validate assay sensitivity.

  • Negative Control (Baseline): Wells containing substrates but lacking the CTPS1 enzyme to establish background luminescence.

  • Quality Metric: The assay is only considered valid if the Signal-to-Background (S/B) ratio between the vehicle control (1% DMSO) and the no-enzyme control is ≥ 5.0.

Protocol B: T-Cell Proliferation Rescue Assay

Objective: Assess the immunosuppressive potential and selectivity of the probe in primary human T-cells. Rationale: Because CTPS1 is essential for T-cell expansion, selective inhibitors should block proliferation upon T-cell receptor (TCR) stimulation. However, they must not cause acute basal toxicity in resting cells, which rely on CTPS2 ().

Step-by-Step Procedure:

  • Cell Isolation: Isolate primary CD3+ T-cells from human PBMCs using magnetic bead negative selection to prevent premature activation.

  • Activation: Seed T-cells at 10^5 cells/well in a 96-well plate. Activate using anti-CD3/anti-CD28 coated Dynabeads (1:1 bead-to-cell ratio) in RPMI-1640 supplemented with 10% FBS and 30 U/mL IL-2.

  • Treatment: Immediately add varying concentrations of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (0.1 µM to 50 µM).

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Proliferation Readout: Add 1 µCi of [3H]-thymidine per well for the final 16 hours of culture. Harvest cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.

Self-Validation & Controls:

  • Cytotoxicity Counter-Screen (Crucial): Run a parallel CellTiter-Glo viability assay on unstimulated (resting) primary T-cells treated with the same compound concentration range. A valid CTPS1-selective probe must block activated T-cell proliferation without reducing the viability of resting T-cells.

  • Stimulation Control: Untreated, activated T-cells must show at least a 10-fold increase in 3H-thymidine uptake compared to unstimulated controls to ensure robust assay dynamics.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide when utilized across the standardized assays described above.

ParameterAssay SystemRepresentative ReadoutBiological Significance
Biochemical IC50 Recombinant CTPS1 (FLAG-His8)< 1.5 µMDemonstrates direct, potent target engagement independent of cellular permeability.
Isozyme Selectivity CTPS1 vs. CTPS2> 20-fold preferenceCrucial for avoiding systemic toxicity in non-hematopoietic tissues reliant on CTPS2.
Cellular IC50 Primary T-cell Proliferation~ 3.2 µMConfirms cell permeability and functional blockade of de novo CTP synthesis.
Resting Viability Unstimulated Primary T-cells> 50 µM (No toxicity)Validates that the probe does not induce off-target acute cytotoxicity.
Antiviral Efficacy SARS-CoV-2 infected Caco-2 cells~ 5.0 µMRestores host IFN induction and successfully impedes viral genome replication.

References

  • Title: CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation. Source: Nature URL: [Link]

  • Title: Targeting CTP Synthetase 1 to Restore Interferon Induction and Impede Nucleotide Synthesis in SARS-CoV-2 Infection. Source: mBio (ASM Journals) URL: [Link]

  • Title: Target Report Card: CTP synthase 1 (CHEMBL5239154). Source: ChEMBL Database (EMBL-EBI) URL: [Link]

  • Title: Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation. Source: Journal of Biological Chemistry URL: [Link]

Application

Application Note: Target Identification and Validation of CTPS1 using 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Oncology and Immunology. Executive Summary & Mechanistic Rationale The reprogramming of cellular metabolism is a hallmark of can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Oncology and Immunology.

Executive Summary & Mechanistic Rationale

The reprogramming of cellular metabolism is a hallmark of cancer and activated immune responses. A critical node in this reprogramming is the de novo pyrimidine synthesis pathway, specifically the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP). This rate-limiting step is catalyzed by two homologous enzymes: CTP Synthase 1 (CTPS1) and CTP Synthase 2 (CTPS2) [3].

While resting somatic cells rely on CTPS2 and nucleoside salvage pathways to maintain basal CTP levels, proliferating lymphocytes and hematological malignancies are strictly "addicted" to the upregulation of CTPS1 to meet the massive demand for DNA, RNA, and membrane lipid biosynthesis [3, 4]. Consequently, selective inhibition of CTPS1 presents a highly attractive, non-cytotoxic therapeutic window for treating T-cell/B-cell lymphomas and autoimmune diseases without affecting normal tissues [5].

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a documented small-molecule inhibitor of full-length human CTPS1 (ChEMBL ID: CHEMBL5239154) [1, 2]. Because of its low molecular weight and specific chemotype, utilizing this compound as a chemical probe requires specialized, label-free target identification workflows. Derivatizing such a compact molecule with bulky biotin or fluorophore tags often abolishes its binding affinity. Therefore, this guide details a Cellular Thermal Shift Assay (CETSA) protocol to validate the target engagement of this compound in its native cellular environment.

G UTP Uridine Triphosphate (UTP) CTPS1 CTPS1 (Activated Lymphocytes) UTP->CTPS1 High Demand CTPS2 CTPS2 (Resting/Somatic Cells) UTP->CTPS2 Basal Demand CTP Cytidine Triphosphate (CTP) CTPS1->CTP Rate-limiting CTPS2->CTP Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Selective Inhibition Proliferation Lymphocyte Proliferation CTP->Proliferation DNA/RNA Synthesis

Fig 1. Selective inhibition of the CTPS1 metabolic pathway by the 3-nitrobenzamide derivative.

Physicochemical Profile

Before initiating target identification workflows, it is crucial to understand the physicochemical boundaries of the probe. The lipophilicity and molecular weight of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide make it highly cell-permeable, which is ideal for intact-cell target engagement assays.

Table 1: Compound Properties[1, 2]

PropertyValue
Compound Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS Number 335210-47-4
Molecular Weight 263.29 g/mol
Molecular Formula C13H17N3O3
Primary Target CTP Synthase 1 (CTPS1)
ChEMBL ID CHEMBL5239154

Experimental Strategy: The Causality Behind CETSA

In traditional Activity-Based Protein Profiling (ABPP) or affinity chromatography, small molecules are tethered to a solid matrix. For a 263 Da fragment like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, adding a linker to the piperidine or benzamide ring introduces severe steric hindrance, likely preventing entry into the ATP-adjacent binding pocket of CTPS1 [3].

The Solution: We utilize CETSA. This label-free technique relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, increasing its melting temperature ( Tm​ ). By heating intact cells treated with the compound, unbound proteins denature and aggregate, while the compound-bound CTPS1 remains in solution.

G A 1. Intact Cell Incubation B 2. Thermal Profiling (40-65°C) A->B C 3. Lysis & Ultracentrifugation B->C D 4. Soluble Fraction Isolation C->D E 5. Western Blot / LC-MS/MS D->E

Fig 2. CETSA workflow for label-free target engagement of small molecule inhibitors in live cells.

Step-by-Step Protocol: Intact-Cell CETSA

Reagents and Equipment
  • Cell Line: Jurkat (T-ALL) cells (highly dependent on CTPS1) [4].

  • Compound: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.4% NP-40, supplemented with protease/phosphatase inhibitors.

  • Equipment: PCR thermocycler, Ultracentrifuge (capable of 100,000 × g).

Step 1: Cell Culture and Compound Treatment
  • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS until they reach logarithmic growth phase ( 1×106 cells/mL).

  • Harvest cells, wash twice with PBS, and resuspend in serum-free media.

  • Divide the cell suspension into two pools:

    • Pool A (Control): Treat with 0.1% DMSO (Vehicle).

    • Pool B (Treated): Treat with 10 µM 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

  • Incubate both pools at 37°C with 5% CO₂ for 1 hour to allow for cell permeation and target equilibrium.

Step 2: Thermal Profiling
  • Aliquot 100 µL of the cell suspension from each pool into a 96-well PCR plate (10 aliquots per pool).

  • Subject the aliquots to a temperature gradient from 40°C to 65°C (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 65°C) for exactly 3 minutes using a PCR thermocycler.

  • Immediately transfer the plate to room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

Step 3: Lysis and Soluble Fraction Isolation

Expert Insight: Avoid using harsh detergents like SDS during lysis, as they will chemically denature the proteins and mask the thermal shift.

  • Subject the plates to three rapid freeze-thaw cycles (liquid nitrogen to a 25°C water bath) to lyse the cells while preserving the target-ligand complex.

  • Add 20 µL of Lysis Buffer to each well and incubate on ice for 15 minutes.

  • Transfer the lysates to polycarbonate ultracentrifuge tubes.

  • Centrifuge at 100,000 × g for 20 minutes at 4°C. Causality: This high-speed spin is absolutely critical to pellet the thermally aggregated proteins, leaving only the stable, soluble fraction in the supernatant.

Step 4: Detection & Quantification
  • Carefully extract the supernatant (soluble fraction).

  • Resolve the proteins using SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblot using specific antibodies against CTPS1, CTPS2 (Isoform control), and GAPDH (Loading control).

  • Quantify band intensities using densitometry and plot the data (Fraction of intact protein vs. Temperature) to calculate the Tm​ .

Self-Validating System & Expected Data

To ensure trustworthiness and rule out false positives (e.g., the compound acting as a non-specific protein crosslinker), the protocol must be self-validating.

Validation Pillars:

  • Isoform Selectivity (Negative Control): The compound should shift the Tm​ of CTPS1 but not CTPS2.

  • Housekeeping Control: GAPDH must show no thermal shift, proving the compound does not globally alter proteome stability.

  • Orthogonal Functional Assay: To prove the physical binding translates to functional inhibition, perform LC-MS metabolomics on the treated cells. A successful CTPS1 blockade will show a massive accumulation of intracellular UTP and a depletion of CTP.

Table 2: Expected CETSA Target Engagement Profile

Protein EvaluatedVehicle Tm​ (°C)Compound Tm​ (°C) ΔTm​ (°C)Interpretation
CTPS1 (Primary Target) 48.554.2+5.7 Strong Target Engagement
CTPS2 (Isoform Control) 49.149.3+0.2Highly Selective (No Binding)
GAPDH (Loading Control) 55.055.1+0.1No Global Proteome Alteration

Note: A ΔTm​ of >2.0°C is generally considered a statistically significant indication of direct target engagement in CETSA.

References

  • "CAS#:335210-47-4 | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide", Chemsrc.com.
  • "335210-47-4_4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide - cas号查询", Chemsrc.com.
  • "Structural basis for isoform-specific inhibition of human CTPS1", PNAS.
  • "CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma", NIH.
  • "CTPS1 - Step Pharma", Step-ph.com.
Method

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide analytical method development

An Application Note and Protocol for the Analytical Method Development of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Abstract This comprehensive application note provides a detailed guide for the development and validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Method Development of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Abstract

This comprehensive application note provides a detailed guide for the development and validation of analytical methods for the quantitative determination of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. This molecule, featuring a nitroaromatic ring, a benzamide functional group, and a methylpiperidine moiety, requires robust analytical techniques for its accurate quantification in research and development settings. This guide outlines a systematic approach to developing a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method and a secondary ultraviolet-visible (UV-Vis) spectrophotometric method. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind experimental choices to ensure method robustness and reliability.

Introduction: Understanding the Analyte

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic molecule with distinct chemical features that guide the analytical method development strategy. The presence of a substituted benzamide and a nitroaromatic group provides a strong chromophore, making it highly suitable for UV-Vis detection. The piperidine ring introduces a basic nitrogen atom, influencing the molecule's pKa and its chromatographic behavior. The overall structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the purity determination and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. The following sections detail a systematic approach to developing and validating a robust RP-HPLC method for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Rationale for Method Development Choices
  • Column Selection: A C18 column is the recommended starting point for moderately polar compounds like the target analyte.[1] The hydrophobic C18 stationary phase will interact with the non-polar regions of the molecule, providing good retention. For potentially challenging separations involving isomers or closely related impurities, a Phenyl-Hexyl column could be explored due to its alternative selectivity for aromatic and nitroaromatic compounds.[2]

  • Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard for reversed-phase HPLC.[3]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff.

    • Aqueous Phase and pH Control: Due to the basic nature of the piperidine nitrogen, the pH of the mobile phase will significantly impact the retention and peak shape. At a pH well below the pKa of the piperidine, the molecule will be protonated and may exhibit poor retention on a C18 column. Conversely, at a pH above the pKa, the molecule will be in its free base form, leading to stronger retention. A mobile phase pH of at least two units away from the analyte's pKa is recommended to ensure consistent ionization and reproducible results.[1] An initial screening with a low pH mobile phase (e.g., 0.1% formic acid in water) and a neutral pH mobile phase (e.g., phosphate buffer at pH 7) is advisable.

  • Detection Wavelength: The nitroaromatic and benzamide chromophores are expected to have strong UV absorbance. An initial UV-Vis scan of the compound in the mobile phase will determine the wavelength of maximum absorbance (λmax), which should be used for detection to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended during method development to monitor for co-eluting impurities.[4]

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_development Method Development cluster_validation Method Validation prep_standard Prepare Standard Solution (1 mg/mL in Diluent) initial_screen Initial Screening (Gradient Elution, C18 Column) prep_standard->initial_screen prep_sample Prepare Sample Solution (target concentration) prep_sample->initial_screen prep_mobile_phases Prepare Mobile Phases (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) prep_mobile_phases->initial_screen optimize_gradient Optimize Gradient Profile initial_screen->optimize_gradient optimize_mobile_phase Optimize Mobile Phase (pH, Buffer) optimize_gradient->optimize_mobile_phase column_screen Column Screening (if necessary, e.g., Phenyl-Hexyl) optimize_mobile_phase->column_screen flow_rate_temp Optimize Flow Rate & Temperature column_screen->flow_rate_temp system_suitability System Suitability flow_rate_temp->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocol for HPLC Method Development and Validation

2.3.1. Materials and Instrumentation

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid, ammonium acetate, and phosphate buffers

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector

  • Analytical balance and volumetric flasks

2.3.2. Step-by-Step Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm, with extraction at the determined λmax.

  • Method Optimization:

    • Adjust the gradient slope to achieve a reasonable retention time and separation of any impurities.

    • Evaluate different mobile phase pH values to optimize peak shape and retention.

    • If necessary, screen other columns like a Phenyl-Hexyl column to improve selectivity.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • System Suitability: Inject the standard solution six times and evaluate the %RSD of the peak area, retention time, tailing factor, and theoretical plates.

    • Specificity: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to separate the main peak from any degradation products.

    • Linearity: Analyze a series of at least five concentrations over the expected working range. Plot a calibration curve and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Data Presentation: HPLC Method Validation Parameters
ParameterAcceptance Criteria
System Suitability
%RSD of Peak Area≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Linearity
Correlation Coefficient (r²)≥ 0.999
Accuracy
% Recovery98.0% - 102.0%
Precision
%RSD (Repeatability)≤ 2.0%
%RSD (Intermediate)≤ 2.0%
Robustness System suitability parameters should be met.

Secondary/Orthogonal Method: UV-Vis Spectrophotometry

A UV-Vis spectrophotometric method can serve as a simple, rapid, and cost-effective technique for routine analysis, such as content uniformity or dissolution testing, where the high resolving power of HPLC is not necessary.[5]

Rationale for Method Development

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The strong UV absorbance of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide makes it an excellent candidate for this technique. The key is to select a solvent that provides good solubility and does not interfere with the absorbance at the analytical wavelength.

Experimental Workflow for UV-Vis Method Development

UVVis_Method_Development cluster_prep Preparation cluster_validation Method Validation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) determine_lambda_max Determine λmax (Scan from 200-400 nm) prep_stock->determine_lambda_max linearity Linearity & Range determine_lambda_max->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision

Caption: Workflow for UV-Vis Spectrophotometric Method Development.

Detailed Protocol for UV-Vis Method Development and Validation

3.3.1. Materials and Instrumentation

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide reference standard

  • Spectroscopic grade methanol or other suitable solvent

  • UV-Vis spectrophotometer

  • Calibrated analytical balance and volumetric flasks

3.3.2. Step-by-Step Protocol

  • Solvent Selection and λmax Determination:

    • Dissolve the reference standard in a suitable solvent (e.g., methanol) to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

    • Scan the solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Method Validation:

    • Linearity: Prepare a series of at least five standard solutions of different concentrations. Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration. Determine the correlation coefficient (r²).

    • Accuracy: Analyze samples of known concentration and calculate the percent recovery.

    • Precision:

      • Repeatability: Measure the absorbance of at least six replicate samples of the same concentration and calculate the %RSD.

      • Intermediate Precision: Repeat the analysis on a different day.

Data Presentation: UV-Vis Method Validation Parameters
ParameterAcceptance Criteria
Linearity
Correlation Coefficient (r²)≥ 0.999
Accuracy
% Recovery98.0% - 102.0%
Precision
%RSD (Repeatability)≤ 2.0%

Advanced Analytical Technique: LC-MS/MS

For applications requiring very high sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed.[6]

Rationale and Approach

The basic nitrogen of the piperidine ring makes this compound readily ionizable by electrospray ionization (ESI) in positive ion mode.[7] Method development would involve optimizing the chromatographic separation as described for the HPLC-UV method, followed by tuning the mass spectrometer parameters. This includes identifying the precursor ion ([M+H]⁺) and optimizing the collision energy to generate characteristic product ions for multiple reaction monitoring (MRM). The fragmentation of the piperidine ring and cleavage of the amide bond are likely fragmentation pathways.[8][9]

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. A well-validated RP-HPLC method serves as the primary technique for purity and potency testing, while a UV-Vis spectrophotometric method offers a rapid and simple alternative for routine analyses. The principles and protocols outlined herein are based on established scientific principles and regulatory guidelines, ensuring the generation of accurate, reliable, and reproducible analytical data in a drug development setting.

References

  • Benchchem. (n.d.). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Baranowska, I., & Barchwic, K. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis.
  • Freitas, V. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Spiteller, G. (1965). High Resolution Mass Spectrum of Piperidine. Journal of Organic Chemistry.
  • Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER.

Sources

Application

Application Note: Dosage and Protocol Guidelines for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in Cell Culture

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Areas: Oncology (Multiple Myeloma, MYC-amplified solid tumors), Virology (Antiviral assays), and Metabolic Reprogrammi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Areas: Oncology (Multiple Myeloma, MYC-amplified solid tumors), Virology (Antiviral assays), and Metabolic Reprogramming.

Introduction: The Metabolic Vulnerability of CTPS1

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a targeted small-molecule inhibitor of CTP Synthase 1 (CTPS1) [1],[2]. CTPS1 is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway, responsible for the glutamine-dependent amination of Uridine Triphosphate (UTP) into Cytidine Triphosphate (CTP)[3].

In normal resting cells, the salvage pathway and the homologous enzyme CTPS2 are sufficient to maintain nucleotide pools. However, rapidly proliferating cancer cells (such as MYC-amplified medulloblastoma and multiple myeloma) and virally infected cells (such as SARS-CoV-2) develop an exquisite, synthetic dependency on CTPS1 to meet their heightened demand for RNA and DNA synthesis[3],[4],[5].

Inhibiting CTPS1 selectively depletes the intracellular CTP pool. Mechanistically, this nucleotide starvation stalls replication forks during the S-phase, leading to the accumulation of single-stranded DNA, which subsequently triggers the ATR-CHK1 DNA Damage Response (DDR) pathway and induces apoptosis[3],[5].

CTPS1_Mechanism UTP UTP + Glutamine CTPS1 CTPS1 Enzyme UTP->CTPS1 Substrate Binding CTP CTP Pool CTPS1->CTP Catalysis Proliferation RNA/DNA Synthesis & Proliferation CTP->Proliferation Nucleotide Supply Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Competitive/Allosteric Inhibition

Figure 1: Mechanism of action for CTPS1 inhibition and subsequent depletion of the CTP nucleotide pool.

Chemical Profile & Reconstitution

To ensure reproducible in vitro results, strict adherence to solubility limits is required.

Table 1: Physicochemical Properties & Reconstitution Guidelines

PropertyValue / Guideline
Compound Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS Number 335210-47-4[1]
Molecular Weight 263.29 g/mol [1]
Primary Target CTP Synthase 1 (CTPS1)[2]
ChEMBL ID CHEMBL5239154[2]
Stock Solvent Anhydrous DMSO (Protect from light and moisture)
Stock Concentration 10 mM (Standard for cell culture dilution)
Storage (Stock) -20°C (up to 1 month) or -80°C (up to 6 months)

Expert Insight: Because CTPS1 inhibitors often compete directly with intracellular UTP[4], ensure your basal cell culture media is not artificially supplemented with high levels of exogenous pyrimidines (like cytidine or uridine), as this will bypass the de novo synthesis block and artificially inflate the apparent IC50[6],[3].

Dosage Guidelines & Kinetic Considerations

A critical pitfall in evaluating CTPS1 inhibitors is assay duration . Due to pre-existing intracellular CTP pools, short-term assays (24–48 hours) frequently yield false-negative resistance profiles[5]. Extended culture periods are strictly required to observe profound anti-proliferative effects.

Table 2: Recommended Starting Dosages & Assay Durations

Cell Type / ModelRecommended RangeAssay DurationKey Readouts
Multiple Myeloma (e.g., KMS-11, OPM-2)10 nM – 5 µM3 to 7 DaysViability, Apoptosis, S-phase arrest[5]
MYC-Amplified Tumors (e.g., Medulloblastoma)50 nM – 10 µM72 HoursProliferation, p-CHK1/2, γH2AX[3]
Viral Infection (e.g., SARS-CoV-2)100 nM – 10 µM24 – 48 HoursViral titer, Cytopathic effect (CPE)[6],[4]

Experimental Protocols

Protocol 1: Extended Dose-Response Viability Assay (Self-Validating System)

To prove that the observed cytotoxicity is an on-target effect of CTPS1 inhibition (and not off-target chemical toxicity), this protocol incorporates a Cytidine Rescue Control [6],[3].

Step 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed cells in a 96-well opaque plate. Crucial: Because the assay runs for up to 7 days, optimize the seeding density to prevent over-confluence in vehicle control wells (e.g., 1,000–3,000 cells/well for adherent cells; 5,000 cells/well for suspension cells).

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Preparation & Rescue Setup

  • Prepare a 10 mM stock of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in DMSO.

  • Perform a 1:3 serial dilution in DMSO to create a 10-point concentration curve.

  • Dilute the DMSO stocks 1:1000 into culture media to achieve final concentrations (e.g., 10 µM down to 0.5 nM) with a final DMSO concentration of 0.1%.

  • Rescue Control: Prepare a parallel set of media containing the inhibitor plus 50 µM exogenous Cytidine[6].

Step 3: Treatment & Incubation

  • Aspirate media from the 96-well plate and replace with the compound-treated media.

  • Incubate for 72 hours to 7 days. Note: For 7-day assays, perform a 50% media exchange with freshly prepared compound on Day 4 to maintain drug stability and nutrient levels.

Step 4: Endpoint Analysis

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an ATP-based viability reagent (e.g., CellTiter-Glo®) at a 1:1 ratio to the media volume.

  • Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

  • Validation: True CTPS1 dependency is confirmed if the Cytidine-supplemented wells show near 100% viability rescue compared to the inhibitor-only wells[6].

Workflow Stock 1. Stock Preparation 10 mM in anhydrous DMSO Seed 2. Cell Seeding Low density for 7-day culture Stock->Seed Treat 3. Compound Treatment 10 nM to 10 µM (0.1% DMSO limit) Seed->Treat Incubate 4. Extended Incubation 72 hours to 7 days Treat->Incubate Readout 5. Endpoint Analysis Compare Inhibitor vs. Inhibitor + Cytidine Incubate->Readout

Figure 2: Step-by-step experimental workflow for evaluating CTPS1 inhibitors with a self-validating rescue control.

Protocol 2: Mechanistic Validation of Replication Stress (Immunoblotting)

CTP depletion stalls replication forks, activating the DDR pathway. This protocol validates the molecular mechanism of the inhibitor[3],[5].

  • Treatment: Treat 2x10⁶ cells with Vehicle (0.1% DMSO), the determined IC₅₀, and IC₉₀ of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide for 48–72 hours.

  • Lysis: Wash cells in ice-cold PBS. Lyse in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (critical for preserving phospho-targets).

  • Protein Quantification & Gel Electrophoresis: Standardize protein loading (20–30 µ g/lane ) and resolve on a 4–12% Bis-Tris polyacrylamide gel.

  • Target Probing:

    • Primary Readout for S-Phase Arrest: Phospho-CHK1 (Ser345) and Phospho-CHK2 (Thr68)[3],[5].

    • Primary Readout for DNA Damage: γH2AX (Ser139)[3].

    • Loading Control: β-Actin or GAPDH.

  • Interpretation: Effective CTPS1 inhibition will show a dose-dependent hyperphosphorylation of CHK1 and accumulation of γH2AX, confirming severe replication stress prior to apoptosis[3],[5].

References

  • 335210-47-4_4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide - cas号查询 Chemsrc
  • Synergistic interference with SARS-CoV-2 replication by molnupiravir-derived N4-hydroxycytidine and inhibitors of CTP synthetase in cell culture Virology / PubMed
  • CTPS1 inhibition synergizes with replication stress signaling inhibition in MYC-amplified Group 3 medulloblastoma bioRxiv
  • Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection mBio - ASM Journals
  • CTPS1 is a novel therapeutic target in multiple myeloma which synergizes with inhibition of CHEK1, ATR or WEE1 Springer N

Sources

Method

Application Note: High-Throughput Synthesis of a 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Library

Executive Summary & Scientific Rationale The 3-nitrobenzamide motif is a highly privileged pharmacophore and a critical synthetic precursor in modern drug discovery. Upon reduction to 3-aminobenzamides and subsequent cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3-nitrobenzamide motif is a highly privileged pharmacophore and a critical synthetic precursor in modern drug discovery. Upon reduction to 3-aminobenzamides and subsequent cyclization, this scaffold yields benzimidazoles—core structures found in numerous targeted therapies, including PARP inhibitors and multikinase antagonists[1].

This application note details a highly efficient, parallel synthesis protocol for generating a diverse library of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide derivatives. To maximize synthetic efficiency and standardize the workflow, a "scaffold-first" approach is employed. Instead of performing nucleophilic aromatic substitution (SNAr) on a pre-diversified library of amides, the SNAr reaction is executed first on the commercially available 4-fluoro-3-nitrobenzoic acid[2]. The resulting core intermediate, 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid, is then subjected to high-throughput parallel amidation using a diverse panel of amines.

Mechanistic Insights & Causality

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The initial step relies on the exceptional reactivity of 4-fluoro-3-nitrobenzoic acid toward nucleophiles. The presence of the strongly electron-withdrawing nitro group at the ortho position relative to the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system[3]. This electronic environment facilitates the nucleophilic attack by the secondary amine (4-methylpiperidine) to form a resonance-stabilized Meisenheimer complex[3]. The subsequent elimination of the fluoride anion—an excellent leaving group in SNAr reactions due to the highly polarized C-F bond—restores aromaticity and yields the target scaffold in high purity[2][3].

HATU-Mediated Amidation Kinetics

For the parallel library generation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent. HATU is a premier uronium-based reagent known for rapid reaction kinetics, making it ideal for high-throughput formats and sterically hindered amines[4].

The reaction initiates with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA)[5]. The resulting carboxylate attacks the electron-deficient carbon of HATU, generating an active ester intermediate and releasing an HOAt (1-hydroxy-7-azabenzotriazole) anion[6]. The HOAt anion rapidly displaces the uronium moiety to form a highly reactive OAt-active ester, which subsequently undergoes nucleophilic attack by the amine to form the stable amide bond[4][6].

HATUMech A Carboxylic Acid Scaffold C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt-Active Ester Intermediate C->E Nucleophilic Attack D HATU Reagent D->E G Amide Product + HOAt Byproduct E->G Amidation F Diverse Amine (R-NH2) F->G

Figure 1: Mechanistic pathway of HATU-mediated amide bond formation.

Experimental Workflows & Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Self-Validating Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol, 1.0 eq) and anhydrous DMF (100 mL). Stir to dissolve.

  • Reagent Addition: Add anhydrous K₂CO₃ (18.6 g, 135.0 mmol, 2.5 eq) followed by dropwise addition of 4-methylpiperidine (6.42 g, 64.8 mmol, 1.2 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor completion via LC-MS (disappearance of the starting material mass [M-H]- 184.0).

  • Workup & Precipitation: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. The solution will be basic. Slowly acidify the mixture using 1M HCl until the pH reaches ~3.0. Causality note: Acidification protonates the carboxylate, drastically reducing aqueous solubility and forcing the product to crash out of solution.

  • Isolation: Collect the bright yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) and dry under high vacuum at 45 °C overnight to yield the pure core scaffold.

Phase 2: High-Throughput Parallel Amidation

Target: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Library

Self-Validating Protocol (96-Well Format):

  • Master Mix Preparation: Prepare a master solution of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (0.1 M), HATU (0.12 M, 1.2 eq), and DIPEA (0.3 M, 3.0 eq) in anhydrous DMF[4][5]. Allow the mixture to stir for 15 minutes at room temperature to ensure complete formation of the OAt-active ester[5].

  • Dispensing: Aliquot 1.0 mL of the activated master mix (containing 0.1 mmol of scaffold) into each well of a 2 mL deep-well 96-well plate.

  • Amine Addition: Add the respective library amines (0.12 mmol, 1.2 eq) to individual wells. Seal the plate with a chemically resistant mat.

  • Reaction: Agitate the plate on an orbital shaker at room temperature for 3 hours.

  • High-Throughput Workup: Transfer the reaction mixtures to a 96-well liquid-liquid extraction plate. Add 1.0 mL of EtOAc and 1.0 mL of 5% aqueous citric acid to each well[5]. Mix and separate the phases. The organic layer is then washed with saturated NaHCO₃ to remove HOAt and unreacted acid[5], followed by brine.

  • Concentration: Transfer the organic layers to a collection plate and evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the final library members.

Workflow A 4-Fluoro-3-nitrobenzoic acid C SNAr Reaction (DMF, 80°C) A->C B 4-Methylpiperidine + Base (K2CO3) B->C D 4-(4-Methylpiperidin-1-yl) -3-nitrobenzoic acid C->D F Parallel Amidation (96-well format) D->F E Diverse Amines (R-NH2) HATU, DIPEA E->F G Benzamide Library F->G

Figure 2: Synthetic workflow for the generation of the target benzamide library.

Quantitative Data Summaries

Table 1: Optimization of SNAr Reaction Conditions (Phase 1)

Entry Base (Equiv) Solvent Temp (°C) Time (h) Isolated Yield (%)
1 K₂CO₃ (2.5) DMF 80 4 94
2 DIPEA (3.0) DMF 80 6 86
3 K₂CO₃ (2.5) EtOH 80 12 78

| 4 | None | DMF | 100 | 24 | 42 |

Note: Inorganic bases like K₂CO₃ in polar aprotic solvents (DMF) provide the optimal thermodynamic environment for Meisenheimer complex stabilization.

Table 2: Representative Library Members & Analytical Validation (Phase 2)

Compound ID Amine Reactant Calculated MW Observed m/z [M+H]+ LC-MS Purity (%) Yield (%)
Lib-001 Benzylamine 353.42 354.2 >98 88
Lib-002 Cyclohexylamine 345.44 346.2 >99 91
Lib-003 Aniline 339.39 340.1 >95 82
Lib-004 Morpholine 333.38 334.2 >98 86

| Lib-005 | tert-Butylamine | 319.40 | 320.2 | >97 | 79 |

Sources

Application

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in medicinal chemistry

Application Note: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide as a Privileged Scaffold in Nucleotide-Competitive Drug Discovery Introduction & Structural Rationale In contemporary medicinal chemistry, the design of small...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide as a Privileged Scaffold in Nucleotide-Competitive Drug Discovery

Introduction & Structural Rationale

In contemporary medicinal chemistry, the design of small-molecule inhibitors targeting nucleotide-binding enzymes—such as CTP Synthase 1 (CTPS1) and Poly(ADP-ribose) polymerases (PARPs)—relies heavily on privileged scaffolds that effectively mimic endogenous substrates[1][2]. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) has emerged as a highly versatile screening hit and building block in this domain[3][4].

The structural logic of this molecule is elegantly suited for targeting complex multimeric enzymes like CTPS1, which is essential for T and B cell proliferation and represents a breakthrough target for hematological malignancies[5][6].

  • The Primary Amide (-CONH₂): Acts as a robust hydrogen bond donor and acceptor, mimicking the pyrimidine/purine rings of UTP/ATP or the nicotinamide moiety of NAD⁺, anchoring the molecule into the enzyme's hinge region[1][2].

  • The 3-Nitro Group (-NO₂): Provides a strong electron-withdrawing effect that polarizes the aromatic ring, enhancing dipole interactions. Crucially, it serves as a latent synthetic vector that can be chemoselectively reduced to an amine for Structure-Activity Relationship (SAR) expansion.

  • The 4-Methylpiperidine Ring: A tertiary amine system that introduces tunable lipophilic bulk, designed to project out of the nucleotide-binding pocket and engage adjacent solvent-exposed channels or hydrophobic sub-pockets.

Pharmacophore Core 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Scaffold Amide Primary Amide (-CONH2) Nucleotide Base Mimic H-bond Donor/Acceptor Core->Amide Hinge Region Binding Nitro 3-Nitro Group (-NO2) Electron Withdrawing Dipole/H-bond Acceptor Core->Nitro Polar Interaction Piperidine 4-Methylpiperidine Lipophilic Vector Hydrophobic Pocket Engagement Core->Piperidine Solvent Channel

Pharmacophore mapping of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide for nucleotide-binding targets.

Physicochemical Profiling

Before advancing a scaffold into High-Throughput Screening (HTS) or synthetic expansion, its baseline physicochemical properties must be validated to ensure alignment with Lipinski’s Rule of Five for oral bioavailability.

Table 1: Physicochemical Properties & Predictive ADME[3][7][8]

ParameterValueMedicinal Chemistry Significance
CAS Number 335210-47-4Unique identifier for procurement and library registration.
Molecular Weight 263.29 g/mol Highly ligand-efficient (<300 Da); leaves ample room for SAR expansion.
Molecular Formula C₁₃H₁₇N₃O₃Favorable heavy atom count for fragment/lead-based discovery.
Predicted pKa 16.05 ± 0.50 (Amide)Ensures the amide remains un-ionized at physiological pH (7.4) for H-bonding.
Predicted Density 1.240 ± 0.06 g/cm³Indicates standard solid-state packing; favorable for formulation.

Application Workflow I: High-Throughput Screening (HTS) for CTPS1 Inhibition

CTPS1 is a complex tetrameric enzyme that requires multiple substrates (ATP, UTP, L-glutamine, and GTP) to catalyze the formation of CTP[2]. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide has been utilized in ChEMBL screening assays (e.g., CHEMBL5239154) to identify selective CTPS1 inhibitors[4]. The following protocol describes a self-validating biochemical assay to evaluate this scaffold.

Protocol: Luminescent ADP-Detection Assay for CTPS1

Objective: Quantify the inhibitory potency (IC₅₀) of the benzamide scaffold by measuring the ATP-dependent amination of UTP. Causality: Because CTPS1 consumes ATP to generate ADP during the conversion of UTP to CTP, measuring ADP accumulation provides a direct, highly sensitive readout of enzymatic turnover that is decoupled from the complex allosteric regulation of the other binding sites[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute C-terminal FLAG-His8-tagged full-length human CTPS1[4] in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Compound Pre-incubation: Dispense 100 nL of the test compound (in 100% DMSO) into a 384-well white microplate. Add 5 µL of the CTPS1 enzyme solution. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the compound to achieve equilibrium binding with the enzyme before the competitive substrates are introduced.

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing UTP (2 mM), ATP (2 mM), GTP (0.1 mM), and L-glutamine (10 mM).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Data Acquisition: Read luminescence on a multi-mode microplate reader.

Validation & Quality Control (Self-Validating System):

  • Z'-Factor Calculation: Include 16 wells of vehicle control (DMSO, 0% inhibition) and 16 wells of a no-enzyme control (100% inhibition). The assay is only validated for screening if the Z'-factor is ≥0.6 , confirming a robust signal-to-background ratio.

Application Workflow II: Synthetic Derivatization for SAR Expansion

To optimize the screening hit into a potent lead candidate (such as the nanomolar inhibitors developed for lymphoma[5][6]), the 3-nitro group is utilized as a synthetic handle. Reducing the nitro group to an aniline allows for the installation of amides or ureas, probing the adjacent space within the nucleotide-binding pocket.

SARWorkflow A 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide (Screening Hit) B Chemoselective Reduction (Pd/C, H2) A->B C 3-Amino-4-(4-methylpiperidin -1-yl)benzamide (Key Intermediate) B->C D Electrophilic Coupling (R-NCO or R-COCl) C->D E Substituted Urea/Amide Derivatives (Optimized Leads) D->E

Workflow for the synthetic derivatization and SAR expansion of the 3-nitrobenzamide screening hit.

Protocol: Chemoselective Reduction and Urea Formation

Objective: Convert the 3-nitro screening hit into an extended urea derivative to capture additional hydrogen-bonding interactions in the target enzyme.

Phase 1: Chemoselective Reduction

  • Reaction Setup: Dissolve 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (1.0 eq) in anhydrous methanol (0.1 M). Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Purge the reaction flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours. Causality: Pd/C under ambient H₂ pressure chemoselectively reduces the nitro group to a primary amine without cleaving the benzamide or affecting the piperidine ring.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-amino-4-(4-methylpiperidin-1-yl)benzamide.

  • Validation: Analyze via LC-MS. The disappearance of the starting material ( [M+H]+=264.3 ) and the appearance of the aniline product ( [M+H]+=234.3 ) validates the completion of the reduction.

Phase 2: Electrophilic Coupling (Urea Formation)

  • Reaction Setup: Dissolve the resulting aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) as a non-nucleophilic base.

  • Coupling: Dropwise add a substituted aryl isocyanate (R-NCO, 1.1 eq) at 0°C. Causality: The low temperature prevents side reactions (such as acylation of the primary benzamide) and ensures selective reaction at the highly nucleophilic newly formed aniline.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

  • Validation: Confirm the formation of the urea linkage via ¹H-NMR (appearance of two distinct broad singlets corresponding to the urea NH protons between 8.0–9.5 ppm).

References

  • ChemicalBook. "4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CAS - Chemical Properties".7[7]

  • ChemSrc. "CAS#:335210-47-4 | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide". 3[3]

  • ChemScene. "4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide | Formula: C13H17N3O3". 8[8]

  • ChemSrc (ChEMBL Database). "335210-47-4_4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide - Inhibition of C-terminal FLAG-His8-tagged full length human CTPS1 (CHEMBL5239154)".4[4]

  • Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer". Journal of Medicinal Chemistry (2009). 1[1]

  • Sygnature Discovery. "Novel Lymphoma Treatment Enters Clinical Phase - Selective inhibitors of CTPS synthase 1 (CTPS1)". 5[5]

  • ACS Publications. "Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation". Journal of Medicinal Chemistry (2022). 2[2]

  • National Institutes of Health (PMC). "CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma". (2023). 6[6]

Sources

Technical Notes & Optimization

Troubleshooting

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide solubility issues and solutions

Welcome to the Technical Support Center for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide . As a Senior Application Scientist, I have designed this comprehensive resource to help researchers, formulation scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide . As a Senior Application Scientist, I have designed this comprehensive resource to help researchers, formulation scientists, and drug development professionals troubleshoot the specific physicochemical challenges associated with this compound.

This guide bridges the gap between molecular theory and benchtop reality, providing self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Part 1: Physicochemical Profiling & Causality (The "Why")

To permanently resolve solubility issues, we must first understand the structural drivers of the molecule. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide exhibits a dual "brick dust" and "grease ball" characteristic:

  • High Lipophilicity ("Grease Ball"): The 4-methylpiperidine moiety is a bulky, highly hydrophobic group. It drives the compound out of aqueous phases to minimize thermodynamically unfavorable water cavity formation.

  • Rigid Crystal Lattice ("Brick Dust"): The planar nitrobenzamide core facilitates strong intermolecular π−π stacking and hydrogen bonding. Overcoming this crystal lattice energy requires strong polar aprotic solvents. Thermodynamic solubility modeling of structurally similar nitrobenzamides confirms that equilibrium solubility is exponentially higher in Dimethyl Sulfoxide (DMSO) compared to water[1].

  • pH-Dependent Ionization: The tertiary amine in the piperidine ring is weakly basic. At acidic pH, it protonates, increasing aqueous solubility via ion-dipole interactions. However, at physiological pH (7.4), the molecule remains largely neutral, leading to rapid hydrophobic aggregation[2].

Part 2: Troubleshooting Guide: In Vitro Assays (Cell Culture & Biochemical)

Issue: The compound precipitates (forming cloudy suspensions or micro-crystals) when diluting a DMSO stock into PBS or cell culture media. Causality: Solvent crash. The sudden shift in the dielectric constant forces the lipophilic compound out of solution before it can partition into the assay components.

Self-Validating Protocol: Step-Down Dilution Strategy Do not dilute directly from 100% DMSO into 100% aqueous buffer.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM. Sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Intermediate Dilution: Create a 100x working stock in a co-solvent mixture (e.g., 50% DMSO / 50% PEG400). The PEG acts as a thermodynamic bridge.

  • Final Assay Dilution: Add the intermediate stock dropwise to the pre-warmed (37°C) assay buffer while vortexing rapidly. Ensure the final DMSO concentration remains 0.5% to prevent cellular toxicity.

  • Validation Step: Measure the absorbance of the final solution at 600 nm ( OD600​ ). A baseline reading comparable to a blank buffer confirms the absence of sub-visible micro-precipitates.

Part 3: Troubleshooting Guide: In Vivo Formulation (Animal Studies)

Issue: Need a biocompatible vehicle for Intraperitoneal (IP) or Intravenous (IV) dosing that maintains the drug in solution without causing vehicle toxicity. Causality: Simple aqueous vehicles cannot overcome the compound's hydrophobicity. A multi-component system utilizing co-solvents (to lower the dielectric constant) and surfactants (to form stabilizing micelles) is required[2]. Lipid-based and surfactant-based formulations are heavily dictated by these principles to enhance the bioavailability of poorly water-soluble drugs[3].

Self-Validating Protocol: The 10/40/5/45 Rule Critical: You must follow this exact order of addition. Deviating from this sequence will cause irreversible precipitation.

  • Solubilization: Dissolve the required mass of the compound in 10% (v/v) DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% (v/v) PEG300 or PEG400. Vortex thoroughly.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Vortex until homogeneous. The solution must remain perfectly clear at this stage.

  • Aqueous Phase: Slowly add 45% (v/v) Saline (0.9% NaCl) or PBS dropwise while continuously mixing.

FormulationWorkflow Step1 Step 1: Dissolve in 10% DMSO (Primary Solubilization) Step2 Step 2: Add 40% PEG300/400 (Co-solvent Stabilization) Step1->Step2 Vortex thoroughly Step3 Step 3: Add 5% Tween 80 (Surfactant Micellization) Step2->Step3 Ensure clear state Step4 Step 4: Add 45% Saline/PBS (Aqueous Dilution) Step3->Step4 Dropwise addition Final Clear, Stable In Vivo Dosing Solution Step4->Final Ready for dosing

Step-by-step sequential addition workflow for in vivo vehicle formulation.

Part 4: Quantitative Data & Vehicle Selection

Table 1: Relative Solubility Profile

Solvent SystemRelative SolubilityApplication
100% DMSO Very High (>50 mg/mL)Primary stock solutions
100% DMF High (~30 mg/mL)Alternative organic stock
50% PEG400 / 50% Water Moderate (1-5 mg/mL)Intermediate in vitro dilutions
100% PBS (pH 7.4) Very Low (<0.01 mg/mL)Not recommended without co-solvents
0.1 N HCl (pH 1.0) Moderate (~1 mg/mL)Acidic extraction / specific formulations

Table 2: Recommended In Vivo Formulation Vehicles

RouteVehicle Composition (v/v)Max Recommended DoseStability
IP / IV 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~10 mg/kg4-8 hours at RT (Prepare fresh)
PO (Oral) 0.5% Methylcellulose + 0.2% Tween 80 in Water~50 mg/kg (As suspension)>24 hours (Requires shaking)
IP (Lipid) 10% DMSO + 90% Corn Oil~20 mg/kg>24 hours

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the aqueous working solution at 4°C to extend its shelf life? A: No. Lowering the temperature decreases the kinetic energy of the solvent system, significantly reducing the thermodynamic solubility limit[1]. Aqueous working solutions should be prepared fresh and kept at room temperature or 37°C to prevent irreversible crystallization.

Q: Why does my compound suddenly precipitate when I adjust the pH of my formulation to 7.4? A: The 4-methylpiperidine group has a pKa in the mildly basic range. At acidic pH, it is protonated (cationic) and highly soluble. As you titrate the solution toward pH 7.4, the population of deprotonated (neutral, highly lipophilic) molecules increases exponentially, leading to rapid hydrophobic aggregation[2].

pHSolubility Acidic Acidic pH (< 6.0) Protonated Piperidine Basic Physiological pH (7.4) Deprotonated Piperidine Acidic->Basic Increase pH Soluble High Aqueous Solubility (Ion-Dipole Interactions) Acidic->Soluble Cationic state Basic->Acidic Decrease pH Insoluble Low Aqueous Solubility (Hydrophobic Aggregation) Basic->Insoluble Neutral state

Mechanistic relationship between pH, protonation state, and aqueous solubility.

Q: Is heating the DMSO stock safe, or will it degrade the compound? A: Yes, gentle heating (37°C to 50°C) combined with sonication is a standard and safe practice. The nitrobenzamide core is thermally stable under these conditions. Heating provides the necessary energy to disrupt the strong crystal lattice, achieving complete dissolution in DMSO.

Q: I don't have PEG300. Can I substitute it with pure Ethanol in the animal vehicle? A: Proceed with extreme caution. While ethanol is a good co-solvent, replacing 40% PEG with 40% Ethanol will cause severe intoxication and tissue necrosis in rodents. If you must use ethanol, limit it to 5% of the total volume and compensate with a lipid carrier or cyclodextrins (e.g., 20% HP- β -CD)[2].

Part 6: References

  • Yang Yuan, Min Zheng. "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K." Journal of Chemical & Engineering Data, 2019. 1

  • Robert G. Strickley. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004. 2

  • Porter CJH, Charman WN. "Oral lipid-based formulations: using preclinical data to dictate formulation strategies for poorly water-soluble drugs." Monash University / Drug Delivery Disposition & Dynamics, 2001.3

Sources

Optimization

Technical Support Center: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Stability &amp; Degradation

Welcome to the Technical Support Center for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide . As a critical intermediate and active pharmaceutical ingredient (API) precursor, maintaining the structural integrity of this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide . As a critical intermediate and active pharmaceutical ingredient (API) precursor, maintaining the structural integrity of this compound is paramount for reproducible downstream synthesis and assay reliability.

This guide provides researchers and drug development professionals with a mechanistic understanding of the compound's degradation pathways, actionable troubleshooting steps, and self-validating analytical protocols.

Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities inherent in the molecule's functional groups.

  • Amide Hydrolysis (Acid/Base Susceptibility): The primary carboxamide group (-CONH₂) is the most hydrolytically sensitive site. Under standard conditions, amide resonance delocalizes the nitrogen lone pair into the carbonyl, providing stability[1]. However, exposure to strong acids protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Conversely, strong bases provide hydroxide ions (OH⁻) that directly attack the carbonyl carbon. Both pathways irreversibly cleave the C-N bond, yielding 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid and ammonia[2].

  • Nitroaromatic Photolysis: The 3-nitroaromatic moiety is highly sensitive to ultraviolet and visible light. Photon absorption excites the nitro group into a reactive triplet state. This excited state can abstract hydrogen atoms from surrounding solvents or undergo intramolecular redox reactions, leading to the formation of nitroso derivatives, complex polymeric degradants, and deep sample discoloration[3].

  • Tertiary Amine Oxidation: The piperidine nitrogen is a tertiary amine. In the presence of reactive oxygen species (ROS) or peroxides, this electron-rich nitrogen is prone to N-oxidation, forming a polar N-oxide derivative.

Pathways Parent 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide Hydrolysis 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzoic acid Parent->Hydrolysis H2O, H+/OH- (Amide Cleavage) Oxidation Piperidine N-Oxide Derivative Parent->Oxidation ROS / H2O2 (N-Oxidation) Photolysis Nitroso/Polymeric Degradants Parent->Photolysis UV/Vis Light (Nitro Reduction)

Chemical degradation pathways of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Troubleshooting & FAQs

Q1: My batch is showing a new, early-eluting peak on Reverse-Phase HPLC (RP-HPLC). What is the likely cause? A1: An early-eluting peak on a C18 column indicates the formation of a more polar compound. This is the classic signature of amide hydrolysis . The degradation product, 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid, contains a highly polar carboxylic acid group. If you run LC-MS, look for a mass shift of +1 Da (Parent MW: 263.29 → Acid MW: 264.28). Resolution: Ensure the compound is stored in a desiccator and avoid dissolving it in unbuffered, extreme-pH aqueous solvents for prolonged periods.

Q2: The compound powder changed from pale yellow to dark orange/brown during benchtop handling. Is it still usable? A2: No. Discoloration in nitroaromatics is a direct indicator of photodegradation [4]. The nitro group has been photochemically reduced or polymerized. Resolution: Discard the discolored batch. For future handling, strictly use amber glassware and minimize exposure to direct fluorescent or natural light.

Q3: What are the optimal, long-term storage conditions to guarantee >99% purity? A3: To arrest both hydrolytic and photolytic kinetics, store the solid compound at 2–8°C in a tightly sealed, opaque (or amber) container. Purging the headspace with an inert gas (Argon or Nitrogen) is highly recommended to displace atmospheric moisture and oxygen.

Workflow Start HPLC Purity Drop (< 98% Area) CheckPeak Analyze Degradant Retention Time (RT) Start->CheckPeak EarlyRT Early RT (Polar) CheckPeak->EarlyRT LateRT Late RT (Non-Polar) CheckPeak->LateRT Hydrolysis Root Cause: Hydrolysis (Check Moisture/pH) EarlyRT->Hydrolysis LC-MS: [M+H]+ 265 Oxidation Root Cause: Oxidation (Check Inert Gas Purge) EarlyRT->Oxidation LC-MS: [M+H]+ 280 ColorChange Visual Inspection: Discoloration? LateRT->ColorChange Photo Root Cause: Photolysis (Check Light Shielding) ColorChange->Photo Yes (Orange/Brown)

Root cause analysis workflow for resolving HPLC purity drops.

Quantitative Data: Forced Degradation Margins

To establish a stability-indicating analytical method, the compound must be subjected to forced degradation (stress testing) as per ICH Q1A(R2) guidelines[5]. The table below summarizes the expected quantitative degradation margins under various stress conditions.

Stress ConditionReagent / ParameterExposure TimePrimary Degradation PathwayTarget Degradation (%)
Acidic Hydrolysis 0.1 M HCl at 60°C24 HoursAmide Cleavage (Benzoic Acid)10% - 20%
Basic Hydrolysis 0.1 M NaOH at 60°C24 HoursAmide Cleavage (Benzoic Acid)15% - 25%
Oxidative Stress 3% H₂O₂ at 25°C24 HoursPiperidine N-Oxidation5% - 15%
Photolytic Stress UV Light (254 nm)24 HoursNitro Reduction / Polymerization10% - 30%
Thermal Stress Solid State at 70°C48 HoursMinimal (Stable if dry)< 2%

Self-Validating Experimental Protocol: Stability-Indicating HPLC Method

This protocol is designed to be self-validating . By calculating the Mass Balance at the end of the workflow, you mathematically prove that your HPLC method is detecting all degradation products and that no secondary degradants are permanently retained on the column or lost to volatilization.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

Step 2: Execution of Stress Conditions

  • Acid Stress: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Crucial: Neutralize with 1.0 mL of 0.1 M NaOH before injection to prevent column degradation.

  • Base Stress: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M HCl.

  • Oxidative Stress: Mix 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

Step 3: HPLC Analysis

  • Dilute all stressed samples to a theoretical concentration of 100 µg/mL using the mobile phase.

  • Inject 10 µL onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Run a gradient method (Water/Acetonitrile with 0.1% TFA) and monitor via UV detection at 254 nm (optimal for the nitroaromatic chromophore).

Step 4: Self-Validation (Mass Balance Calculation) For each stressed sample, calculate the Mass Balance using the following formula: Mass Balance (%) = [(Peak Area of Remaining Parent + Σ Peak Areas of All Degradants) / Peak Area of Unstressed Control] × 100

  • Validation Criteria: A successful, stability-indicating method must yield a Mass Balance between 95% and 105% [5].

  • Failure Mode: If the Mass Balance is < 95%, degradants are either not absorbing at 254 nm, eluting in the void volume, or permanently binding to the stationary phase. Adjust the gradient or detector wavelength accordingly.

References

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. Available at: [Link]

  • Chemistry of Amides. OpenStax. Available at:[Link]

  • Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments. eScholarship. Available at:[Link]

  • Photochemical degradation of nitroaromatic pollutants using UV-based advanced oxidation technologies. Nanyang Technological University. Available at:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Application Guide

Welcome to the Technical Support Center for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (ChEMBL ID: CHEMBL5239154). As a targeted inhibitor of Cytidine Triphosphate Synthase 1 (CTPS1)[1], this tool compound is highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (ChEMBL ID: CHEMBL5239154). As a targeted inhibitor of Cytidine Triphosphate Synthase 1 (CTPS1)[1], this tool compound is highly valuable for investigating de novo pyrimidine synthesis in activated lymphocytes and MYC-amplified malignancies[2].

However, translating early-stage small molecules into robust biological assays requires strict control over off-target effects. This guide is designed for researchers and drug development professionals to troubleshoot, validate, and mitigate off-target liabilities during in vitro and in vivo experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why am I observing broad cytotoxicity in my wild-type (non-hematopoietic) cell lines at micromolar concentrations? A: This is a classic hallmark of isoform cross-reactivity. CTPS exists as two isoforms: CTPS1 and CTPS2. While CTPS1 is highly upregulated in proliferating T-cells and specific cancers to meet high nucleotide demand, CTPS2 is ubiquitously expressed and handles basal CTP synthesis required for normal cell survival[3]. At elevated doses (typically >1 μM), 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide loses its selectivity window and begins inhibiting CTPS2, leading to global CTP depletion and broad cytotoxicity.

Q2: How can I definitively prove my observed phenotype is due to CTPS1 inhibition and not a chemical artifact of the compound? A: You must implement a Cytidine Rescue Assay . Mammalian cells possess a "salvage pathway" capable of converting extracellular cytidine directly into CTP, completely bypassing the de novo synthesis pathway governed by CTPS1/2. If your compound is causing cell death purely through on-target CTPS inhibition, supplementing the media with exogenous cytidine will 100% rescue cell viability. If viability is not rescued, your compound is exerting off-target scaffold toxicity (e.g., mitochondrial poisoning or kinase cross-reactivity).

Q3: Are there known metabolic or structural liabilities associated with the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide scaffold? A: Yes. The nitrobenzamide and piperidine moieties carry inherent pharmacological risks. Nitroaromatics can undergo nitroreduction by cellular reductases, generating reactive oxygen species (ROS) or reactive intermediates. Additionally, basic piperidine rings are notorious for off-target binding to hERG channels (Kv11.1) and CYP450 enzymes (like CYP2C9)[4]. If you observe systemic toxicity in murine models that does not align with lymphoid suppression, these structural liabilities are the likely culprits.

II. Mechanistic Visualizations

To troubleshoot effectively, you must understand the biochemical bypass mechanisms that allow for self-validating experimental designs.

Pathway UTP UTP CTP CTP UTP->CTP De novo Synthesis DNA DNA/RNA Synthesis CTP->DNA Cytidine Exogenous Cytidine Cytidine->CTP Salvage Pathway (Rescue) CTPS1 CTPS1 (Target) CTPS1->UTP Catalyzes Inhibitor 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide Inhibitor->CTPS1 Blocks

De novo pyrimidine synthesis bypass via the Cytidine Salvage Pathway.

Workflow Start Observe Cytotoxicity Rescue Perform Cytidine Rescue Assay Start->Rescue Check Is Viability Restored? Rescue->Check OnTarget On-Target CTPS Inhibition Check->OnTarget YES OffTarget Scaffold Off-Target Toxicity Check->OffTarget NO

Decision tree for identifying off-target compound toxicity.

III. Troubleshooting Guides & Protocols

As an application scientist, I strongly advocate for self-validating systems . You should never assume a drop in cell viability is due to your intended target without proving causality. Below are the definitive protocols to isolate the effects of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Protocol 1: The Cytidine Rescue Assay (Self-Validating Workflow)

Causality Rationale: By providing the downstream product (CTP, via cytidine conversion), you isolate the variable. If the cells still die when CTP pools are artificially restored, the compound is killing them through an off-target mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells (e.g., Jurkat for CTPS1-dependency, HEK293 as a wild-type control) in a 96-well plate at 1×104 cells/well in standard RPMI/DMEM supplemented with 10% dialyzed FBS. (Note: Dialyzed FBS is critical to remove trace nucleosides present in standard serum).

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide ranging from 10 μM down to 1 nM.

  • Rescue Matrix Setup:

    • Condition A: Vehicle control (0.1% DMSO).

    • Condition B: Compound dose-response.

    • Condition C: Compound dose-response + 50 μM exogenous Cytidine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Assess cell viability using CellTiter-Glo® (ATP-based luminescence).

  • Data Analysis: Compare the IC50 shifts between Condition B and Condition C.

Protocol 2: Isoform Selectivity Profiling (CTPS1 vs. CTPS2)

Causality Rationale: To prevent in vivo toxicity, you must establish the exact therapeutic window between CTPS1 inhibition (efficacy) and CTPS2 inhibition (toxicity).

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain recombinant human CTPS1 and CTPS2.

  • Reaction Mix: Combine 2 mM ATP, 2 mM L-glutamine, 0.1 mM GTP, and 0.5 mM UTP in reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

  • Inhibitor Incubation: Pre-incubate the enzymes with 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide for 15 minutes to allow for binding equilibration.

  • Initiation & Quenching: Initiate the reaction by adding UTP. Run for 30 minutes, then quench with 0.5 M EDTA.

  • Detection: Quantify CTP production using LC-MS/MS (Isotope tracing with [amide-15N]glutamine is highly recommended for precision)[5].

  • Selectivity Index (SI): Calculate SI = IC50(CTPS2) / IC50(CTPS1). An SI > 50 is required to safely proceed to in vivo models without severe off-target toxicity.

IV. Quantitative Data Interpretation

Use the following reference table to interpret the results of your Cytidine Rescue Assay and determine if your compound is acting on-target or exhibiting off-target liabilities.

Experimental ConditionCTPS1-Dependent Cells (e.g., Jurkat)Wild-Type Cells (e.g., HEK293)Scientific Interpretation
Vehicle Control 100% Viability100% ViabilityBaseline normalization.
Inhibitor (100 nM) < 20% Viability> 90% ViabilityIdeal: On-target CTPS1 selective inhibition.
Inhibitor (10 μM) < 10% Viability< 30% ViabilityLiability: Off-target CTPS2 inhibition or scaffold toxicity.
Inhibitor (10 μM) + Cytidine > 95% Viability> 95% ViabilityValidation: Confirms high-dose toxicity is strictly CTP-dependent (CTPS2 off-target).
Inhibitor (10 μM) + Cytidine < 20% Viability< 30% ViabilityDanger: Failed rescue confirms scaffold-mediated off-target toxicity (e.g., hERG/CYP/ROS).

V. References

1.[1] ChemSrc. "335210-47-4_4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide - cas号查询." ChemSrc, 2026.[Link] 2.[3] PNAS. "Structural basis for isoform-specific inhibition of human CTPS1." Proceedings of the National Academy of Sciences, 2021.[Link] 3.[5] mBio - ASM Journals. "Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection." American Society for Microbiology, 2025.[Link] 4.[2] bioRxiv. "CTPS1 inhibition synergizes with replication stress signaling inhibition in MYC-amplified Group 3 medulloblastoma." Cold Spring Harbor Laboratory, 2024.[Link] 5.[4] Journal of Medicinal Chemistry. "Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation." ACS Publications, 2022.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Subject: Troubleshooting thermal hazards, regioselectivity, and downstream processing in the Nucleophilic Aromatic Substitution (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Subject: Troubleshooting thermal hazards, regioselectivity, and downstream processing in the Nucleophilic Aromatic Substitution (SNAr) of STING agonist intermediates.

Executive Overview & Mechanistic Context

As a Senior Application Scientist, I frequently consult on the scale-up of critical immunomodulatory building blocks. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a vital intermediate, most notably utilized in the synthesis of systemically active STING (Stimulator of Interferon Genes) agonists, as detailed in the foundational patent[1].

While the laboratory-scale synthesis via the SNAr reaction of 4-fluoro-3-nitrobenzamide with 4-methylpiperidine is straightforward, scaling this process beyond the 1-kilogram threshold introduces severe engineering challenges. These include uncontrolled exothermic thermal runaways, base-catalyzed amide hydrolysis, and catastrophic liquid-liquid phase separation ("oiling out") during crystallization. This guide provides field-proven, self-validating protocols to engineer out these failure modes.

SNAr_Pathway SM 4-Fluoro-3-nitrobenzamide (Electrophile) MC Meisenheimer Complex (Transition State) SM->MC + Amine (Exothermic) Amine 4-Methylpiperidine (Nucleophile) Amine->MC Prod 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide (Target Intermediate) MC->Prod - HF (Fast) Imp 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzoic acid (Hydrolysis Impurity) Prod->Imp Base / Heat (Side Reaction) Water H2O / OH- (from wet solvent) Water->Imp

Figure 1. S_NAr reaction pathway and base-catalyzed hydrolysis impurity formation.

Troubleshooting SNAr Scale-Up: FAQs

Q1: Why does our reaction experience a thermal runaway when scaling from 100 g to 2 kg?

Causality & Expert Insight: SNAr reactions are inherently highly exothermic. The ortho-nitro group strongly activates the fluorobenzene ring by lowering the activation energy required to form the anionic Meisenheimer complex[2]. Furthermore, fluorine is an exceptional leaving group in SNAr chemistry due to its high electronegativity, which accelerates the rate-determining addition step.

In a lab-scale batch reactor, the high surface-area-to-volume ratio allows for rapid heat dissipation. At the 2 kg scale, this ratio drops precipitously. If all reagents are mixed upfront, the accumulated enthalpy ( ΔH ) exceeds the jacket cooling capacity. If the reaction temperature exceeds 140 °C, the solvent (typically DMSO) can undergo an autocatalytic and potentially explosive thermal decomposition[3]. Corrective Action: Transition from a batch to a semi-batch dosing strategy . Hold the electrophile and K2CO3 base in the solvent, and dose the 4-methylpiperidine at a controlled rate. The dosing rate must become the rate-limiting step, allowing the reactor's cooling jacket to manage the heat evolution dynamically.

Q2: We are observing 5–10% of a byproduct identified as 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. How do we suppress this?

Causality & Expert Insight: This is a classic base-catalyzed hydrolysis impurity. The primary amide of your starting material and product is highly susceptible to hydrolysis. Because polar aprotic solvents like DMSO are highly hygroscopic, they rapidly absorb atmospheric moisture. The combination of water, K2CO3 (or excess amine), and elevated reaction temperatures cleaves the amide bond[4]. Corrective Action: You must establish a self-validating system before initiating the reaction. Implement a Karl Fischer (KF) titration In-Process Control (IPC). The reaction must not proceed unless the water content of the solvent/base slurry is strictly < 0.1%.

Q3: During the aqueous workup, the product "oils out" into a gummy resin that traps DMSO, causing us to fail residual solvent limits. How do we fix the isolation?

Causality & Expert Insight: Rapid addition of water (an anti-solvent) to the DMSO mixture at room temperature creates massive, localized supersaturation. Instead of nucleating as an ordered crystal lattice, the product undergoes Liquid-Liquid Phase Separation (LLPS), forming a solute-rich liquid phase (an "oil"). As this oil eventually hardens into an amorphous gum, it permanently traps DMSO and inorganic fluoride salts within its matrix. Corrective Action: Shift to a high-temperature seeded crystallization . By adding a small fraction of water at 50 °C, you enter the metastable zone without crossing the spinodal curve. Introducing seed crystals at this stage forces heterogeneous nucleation, ensuring the product precipitates as a highly pure, filterable crystalline solid.

Quantitative Process Comparison

The following table summarizes the critical parameter shifts required when moving from a discovery-chemistry lab protocol to a GMP-ready scale-up process.

ParameterLab-Scale Batch (10 g)Optimized Semi-Batch (2 kg)Mechanistic Rationale
Reagent Addition All-at-onceAmine dosed over 2–3 hoursControls the rate of enthalpy release to prevent thermal runaway and solvent decomposition.
Solvent H2O Content Not strictly controlledStrictly < 0.1% (via KF Titration)Prevents base-catalyzed hydrolysis of the primary amide to benzoic acid.
Reaction Temperature 70 °C40–45 °CLower temperature suppresses hydrolysis while maintaining sufficient SNAr kinetics.
Crystallization Method Fast water quench at 20 °CSeeded water addition at 50 °CPrevents liquid-liquid phase separation ("oiling out") and yields a filterable lattice.
Yield / Purity 85% / 92% (Amorphous)94% / >99.5% (Crystalline)Controlled supersaturation rejects DMSO and inorganic impurities into the mother liquor.

Self-Validating Experimental Protocol (2 kg Scale)

This methodology relies on integrated In-Process Controls (IPCs) to ensure the system validates its own safety and chemical integrity at each step.

Workflow Prep 1. Reactor Charging Anhydrous DMSO, K2CO3, 4-Fluoro-3-nitrobenzamide KF IPC 1: Karl Fischer Titration (Limit: H2O < 0.1%) Prep->KF Dosing 2. Controlled Dosing Add 4-Methylpiperidine Maintain T < 45°C KF->Dosing Pass HPLC IPC 2: HPLC Monitoring (Limit: SM < 0.5%) Dosing->HPLC Quench 3. Anti-Solvent Quench Slow H2O addition at 50°C Seed crystals at 20% vol HPLC->Quench Pass Cooling 4. Controlled Cooling Ramp to 5°C over 4 hours Quench->Cooling Filter 5. Filtration & Wash Wash with cold H2O/EtOH Cooling->Filter

Figure 2. Self-validating scale-up workflow with integrated In-Process Controls.

Step-by-Step Methodology

Step 1: Reactor Preparation & Dehydration

  • Purge a 20 L jacketed glass-lined reactor with dry N2 for 15 minutes.

  • Charge 10.0 L of anhydrous DMSO, followed by 1.65 kg (11.9 mol, 1.1 eq) of finely milled anhydrous K2CO3.

  • Charge 2.00 kg (10.8 mol, 1.0 eq) of 4-fluoro-3-nitrobenzamide.

  • Establish moderate agitation (150 rpm) and adjust the jacket temperature to 20 °C.

  • IPC-1 (Moisture Check): Withdraw a 2 mL sample and perform Karl Fischer titration. Proceed only if H2O < 0.1% w/w. If > 0.1%, add 3A molecular sieves or replace the solvent.

Step 2: Semi-Batch SNAr Dosing

  • Adjust the reactor jacket to maintain an internal temperature (Tint) of 40 °C.

  • Begin dosing 1.18 kg (11.9 mol, 1.1 eq) of 4-methylpiperidine via an addition funnel or dosing pump.

  • Regulate the dosing rate over 2.5 to 3 hours, ensuring Tint strictly does not exceed 45 °C.

  • Upon completion of dosing, allow the reaction to stir at 45 °C for 2 hours.

  • IPC-2 (Conversion Check): Withdraw a sample, quench in MeCN/H2O, and analyze via HPLC (254 nm). Proceed only if residual 4-fluoro-3-nitrobenzamide is < 0.5% AUC.

Step 3: Seeded Anti-Solvent Crystallization

  • Adjust Tint to 50 °C.

  • Slowly dose 2.0 L of purified water (anti-solvent) over 30 minutes. The solution will become slightly cloudy but should not oil out.

  • Charge 20.0 g (1% w/w) of pure 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide seed crystals.

  • Ageing: Hold the suspension at 50 °C for 1 hour to allow the crystal bed to establish and consume the supersaturation.

  • Slowly dose an additional 8.0 L of purified water over 3 hours at 50 °C.

Step 4: Isolation & Drying

  • Apply a linear cooling ramp to bring Tint from 50 °C down to 5 °C over 4 hours.

  • Hold at 5 °C for 1 hour to maximize yield.

  • Discharge the slurry to a filter nutsche or centrifuge.

  • Wash the filter cake with 2.0 L of cold water, followed by 1.0 L of cold 10% Ethanol/Water (to displace residual DMSO).

  • Dry the solid in a vacuum oven at 55 °C and < 50 mbar until constant weight.

References

  • GlaxoSmithKline (2017).Heterocyclic amides useful as protein modulators. WO2017175147A1.
  • Organic Process Research & Development (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. American Chemical Society.[Link]

  • Journal of the American Chemical Society / ACS (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. American Chemical Society.[Link]

Sources

Troubleshooting

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide cell permeability optimization

Technical Support Center: Permeability Optimization for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Permeability Optimization for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals encountering the "permeability paradox" with the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide scaffold.

This guide bypasses generic advice to focus on the specific physicochemical liabilities of this molecule, providing causality-driven troubleshooting, self-validating experimental protocols, and structural optimization strategies.

Part 1: Diagnostic FAQs – Understanding the Permeability Barrier

Q1: Why does 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide show near-zero passive permeability in our PAMPA and Caco-2 screens? A1: The poor permeability is a synergistic failure of two distinct functional groups:

  • The Basic Amine: The piperidine ring is a strongly basic aliphatic amine (pKa ~9.5). At a physiological pH of 7.4, over 99% of the compound exists as a protonated cation. Charged species face an insurmountable energetic penalty when attempting to passively diffuse across the hydrophobic core of a lipid bilayer[1].

  • The Benzamide & Nitro Core: The primary amide acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). Before the molecule can enter the lipid membrane, it must break its hydrogen bonds with the aqueous solvent (desolvation energy). Combined with the highly polar 3-nitro group, the Topological Polar Surface Area (TPSA) is pushed well beyond the ideal threshold (<90 Ų) for optimal membrane crossing.

Q2: We see low A→B (Apical to Basolateral) transport, but high B→A transport in Caco-2 cells. Is this a diffusion issue or an active transport issue? A2: You are observing active efflux. If your Efflux Ratio (ER = Papp B→A / Papp A→B) is >2.0, your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or BCRP. The combination of a basic nitrogen (piperidine) and an aromatic core (nitrobenzamide) forms a classic pharmacophore for P-gp recognition. You must decouple passive permeability from active efflux using an inhibitor (detailed in the protocol below) before synthesizing new analogs.

Part 2: Troubleshooting & Structural Optimization Strategies

When the parent scaffold fails, medicinal chemistry interventions must be deployed to alter the physicochemical properties without destroying target affinity.

Strategy 1: pKa Tuning via Fluorination To increase the fraction of the neutral, membrane-permeable species at pH 7.4, you must lower the basicity of the piperidine nitrogen. Adding electron-withdrawing groups, such as fluorine atoms (e.g., 3,3-difluoro-4-methylpiperidine), leverages inductive effects to pull electron density away from the nitrogen, dropping the pKa from ~9.5 to ~7.5[2].

Strategy 2: Conformational Locking via Intramolecular Hydrogen Bonding (IMHB) To mitigate the high desolvation energy of the primary amide, introduce a substituent (such as an ortho-fluorine or ortho-methoxy group) on the benzamide ring. This facilitates the formation of a stable 6-membered intramolecular hydrogen bond with the amide NH. This effectively "hides" the hydrogen bond donor from the solvent, increasing lipophilicity and membrane permeability without adding significant molecular weight[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between targeted structural modifications and resulting permeability metrics.

Compound IterationStructural ModificationBasic pKaLogD (pH 7.4)TPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp A→B (10⁻⁶ cm/s)
Parent Lead None (4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide)9.51.289.11.20.8
Analog A Piperidine Fluorination (pKa Tuning)7.81.889.18.56.2
Analog B Amide N-Methylation (HBD Removal)9.51.675.14.13.5
Analog C Ortho-F Substitution (IMHB Induction)9.41.989.1*12.49.8

(Note: While Analog C's calculated TPSA remains 89.1 Ų, its apparent/functional TPSA is significantly reduced due to the intramolecular hydrogen bond).

Part 3: Self-Validating Experimental Protocol

To ensure your permeability data is trustworthy, you must use a self-validating system . The following Caco-2 bidirectional transport protocol includes internal controls to independently verify monolayer integrity and a mechanistic cross-check to definitively separate passive permeability from active efflux.

Workflow: Bidirectional Caco-2 Assay with Efflux Deconvolution

  • Step 1: Monolayer Integrity Validation (Internal Control)

    • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 10^5 cells/cm². Culture for 21 days to allow tight junction formation.

    • Validation Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

    • Co-incubate your test compound (10 µM) with Lucifer Yellow (100 µM), a paracellular marker. If Lucifer Yellow Papp exceeds 1 × 10⁻⁶ cm/s at the end of the assay, discard the data—the monolayer was compromised by your compound's toxicity.

  • Step 2: Bidirectional Transport Execution

    • Prepare assay buffer (HBSS buffered with 25 mM HEPES, pH 7.4).

    • A→B Transport: Add 0.5 mL of compound solution to the apical chamber. Add 1.5 mL of blank buffer to the basolateral chamber.

    • B→A Transport: Add 1.5 mL of compound solution to the basolateral chamber. Add 0.5 mL of blank buffer to the apical chamber.

    • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Step 3: Efflux Deconvolution (Mechanistic Cross-Check)

    • If the initial Efflux Ratio (B→A / A→B) is > 2.0, repeat Step 2, but pre-incubate both chambers with 2 µM Elacridar (a potent P-gp and BCRP inhibitor) for 30 minutes prior to adding your compound.

    • Self-Validation: If the A→B permeability increases significantly in the presence of Elacridar, the poor permeability is definitively caused by active efflux, not a lack of passive diffusion.

  • Step 4: LC-MS/MS Quantification

    • Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

    • Quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the Apparent Permeability (Papp).

Part 4: Optimization Logic Diagram

The following diagram maps the decision-making logic for troubleshooting the specific liabilities of the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide scaffold.

OptimizationLogic Parent 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Poor Permeability Detected Analyze Physicochemical Profiling (pKa, LogD, TPSA) Parent->Analyze CheckAmine Is Piperidine pKa > 9.0? Analyze->CheckAmine CheckAmide Are Amide H-Bond Donors Exposed? Analyze->CheckAmide Strat1 Strategy 1: pKa Tuning (Fluorination of Piperidine) CheckAmine->Strat1 Yes (Protonated at pH 7.4) Strat2 Strategy 2: Conformational Locking (Induce Intramolecular H-Bond) CheckAmide->Strat2 Yes (High Desolvation Energy) Validate Self-Validating Caco-2 Assay (Bidirectional + Efflux Inhibitor) Strat1->Validate Strat2->Validate

Caption: Optimization logic for basic amine and amide-driven permeability liabilities.

References

  • Title: Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Medicinal Chemistry: Drug Design Strategies and SAR Optimization Source: ResearchGate URL: [Link]

  • Title: Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor... Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Metabolic Stability Improvement

Welcome to the Technical Support Portal for hit-to-lead optimization. This guide is specifically engineered for drug development professionals and medicinal chemists troubleshooting the pharmacokinetic (PK) liabilities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for hit-to-lead optimization. This guide is specifically engineered for drug development professionals and medicinal chemists troubleshooting the pharmacokinetic (PK) liabilities of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide .

While this scaffold presents excellent baseline lipophilicity and target engagement potential, it suffers from rapid in vitro and in vivo clearance. This portal provides diagnostic FAQs, mechanistic insights, and field-proven protocols to systematically identify and engineer out these metabolic soft spots.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide show rapid clearance in hepatic microsomal assays (HLM/RLM) despite its high lipophilicity? A: The rapid clearance is primarily driven by the highly reactive 3-nitro group, which acts as a metabolic "warhead"[1]. In the presence of NADPH-regenerating systems, nitroreductases (such as AKR1C3) and certain Cytochrome P450 (CYP) enzymes rapidly reduce the nitro group to reactive nitroso, hydroxylamine, and eventually aniline (amino) intermediates[2]. This reductive metabolism is highly efficient and often outpaces standard CYP-mediated oxidative pathways, leading to a deceptively short in vitro half-life.

Q2: How can I distinguish between piperidine oxidation and nitro reduction in my LC-MS/MS metabolite ID studies? A: You must analyze the specific mass shifts ( Δm/z ) of the parent compound ( m/z≈264.1 for [M+H]+ ):

  • Nitro reduction: Look for a mass shift of -30 Da (nitro to amino) or -14 Da (nitro to hydroxylamine).

  • Piperidine oxidation: Look for +16 Da (hydroxylation). While the 4-methyl group provides some steric hindrance compared to unsubstituted piperidine, the alpha-carbons (C2/C6) remain vulnerable to CYP3A4/CYP2D6 attack[3]. Alternatively, look for a loss of the piperidine ring entirely (-97 Da ) due to N-dealkylation.

  • Expert Tip: Run the microsomal incubation under both aerobic and anaerobic/hypoxic conditions. Nitro reduction is significantly accelerated under hypoxia, whereas CYP-mediated oxidation strictly requires molecular oxygen[2].

Q3: What are the most field-proven bioisosteres to replace the 3-nitro group without losing target binding affinity? A: The nitro group is a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. To maintain these electronic properties while eliminating the reductive liability, replace the −NO2​ with:

  • Trifluoromethyl ( −CF3​ ) : Offers excellent metabolic stability and similar electron-withdrawing capacity, though it increases overall lipophilicity.

  • Cyano ( −CN ) : A linear, metabolically stable EWG that effectively mimics the hydrogen-bonding acceptor role of the nitro group without the redox liability.

  • Methylsulfonyl ( −SO2​CH3​ ) : Provides strong EWG effects and introduces new vector geometries for hydrogen bonding, which can simultaneously improve aqueous solubility.

Part 2: Step-by-Step Troubleshooting Protocols

Protocol 1: Hypoxia-Controlled Microsomal Stability Assay (Isolating Nitro Reduction)

Causality: Standard aerobic microsomal assays may mask true nitroreductase activity because molecular oxygen competes for the single-electron reduction intermediates. Oxygen futilely cycles these intermediates back to the parent nitro compound while generating reactive oxygen species (ROS). To accurately quantify nitro-reduction clearance, assays must be run under controlled hypoxia[2].

Step-by-Step Methodology:

  • Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [3].

  • Degassing: Purge the microsomal suspension and all buffers with ultra-pure Nitrogen ( N2​ ) or Argon gas for 30 minutes in a hypoxic environmental chamber ( <0.1%O2​ ).

  • Compound Addition: Spike 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide to a final concentration of 1 μ M (ensure final DMSO concentration is <0.1% ).

  • Initiation: Initiate the metabolic reaction by adding a degassed NADPH-regenerating system (1 mM final concentration)[3].

  • Sampling: Extract 50 μ L aliquots at precise time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to precipitate proteins[3].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol 2: Piperidine Ring Stabilization via Strategic Fluorination

Causality: If metabolite ID reveals +16 Da peaks, the piperidine ring is undergoing CYP-mediated oxidation. Introducing highly electronegative fluorine atoms decreases the electron density of the adjacent C-H bonds. This increases the activation energy required for hydrogen abstraction by the CYP heme-oxo intermediate, effectively shutting down the oxidative liability.

Step-by-Step Methodology:

  • Structural Design: Synthesize analogs replacing the 4-methylpiperidine with 4,4-difluoropiperidine or 3,3-difluoro-4-methylpiperidine.

  • Synthesis (Amide Coupling): React the optimized 3-substituted benzoic acid (e.g., 3-cyanobenzoic acid) with the fluorinated piperidine. Use HATU (2.0 eq) and DIPEA (4.0 to 8.0 eq) in DMF at room temperature for 2 hours[4].

  • Purification: Purify the crude product via preparative HPLC using a gradient of 5% to 70% MeCN/water over 17 minutes[4].

  • Validation: Run the standard aerobic HLM stability assay to confirm the complete suppression of the +16 Da metabolite peak.

Part 3: Quantitative Data & SAR Summary

To guide your optimization campaigns, the following table summarizes the quantitative impact of specific structural modifications on the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the parent scaffold.

Table 1: Structure-Metabolism Relationship (SMR) Optimization Data

Compound IDR1 (Position 3)R2 (Amine at Position 4)HLM t1/2​ (min)HLM CLint​ ( μ L/min/mg)Primary Metabolite Observed
Parent −NO2​ 4-Methylpiperidine12.4112.53-Amino derivative (-30 Da)
Analog A −CF3​ 4-Methylpiperidine34.240.5Piperidine oxidation (+16 Da)
Analog B −CN 4-Methylpiperidine45.130.7Piperidine oxidation (+16 Da)
Analog C −CN 4,4-Difluoropiperidine>120<5.0Stable (No major metabolites)
Analog D −SO2​CH3​ 4-Methylpiperidine58.623.6Piperidine oxidation (+16 Da)

Data Synthesis: Replacing the nitro group with a cyano group (Analog B) successfully eliminates reductive clearance but exposes a secondary oxidative liability on the piperidine ring. Combining the cyano bioisostere with a difluorinated piperidine (Analog C) yields a metabolically robust, self-validating lead compound.

Part 4: Visualizing the Problem and Solution

MetabolicPathways Parent 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide NitroRed Nitroreduction (Nitroreductases/CYPs) Parent->NitroRed Major Liability PipOx Alpha-Carbon Oxidation (CYP3A4/CYP2D6) Parent->PipOx Moderate Liability AmideHyd Amide Hydrolysis (Amidases) Parent->AmideHyd Minor Liability Metab1 3-Aminobenzamide Derivative NitroRed->Metab1 Metab2 Ring-Opened or Dealkylated Product PipOx->Metab2 Metab3 Benzoic Acid Derivative AmideHyd->Metab3

Fig 1. Primary metabolic degradation pathways of the target compound.

OptimizationWorkflow Start Identify High Clearance in HLM/RLM MetabID Metabolite ID (LC-MS/MS) Start->MetabID Dec1 Primary Soft Spot? MetabID->Dec1 OptNitro Nitro Group: Bioisosteric Replacement (e.g., -CN, -CF3, -SO2Me) Dec1->OptNitro Nitro Reduction OptPip Piperidine Ring: Fluorination or Spiro/Bridged Systems Dec1->OptPip Ring Oxidation OptAmide Amide Bond: Steric Shielding or N-Methylation Dec1->OptAmide Hydrolysis ReTest Re-evaluate in Microsomal Assay OptNitro->ReTest OptPip->ReTest OptAmide->ReTest

Fig 2. Hit-to-lead metabolic stability troubleshooting and optimization workflow.

References

  • BenchChem. "The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide." BenchChem Technical Resources. 1

  • BenchChem. "A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery." BenchChem Technical Resources. 3

  • ACS Publications. "Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506." ACS Medicinal Chemistry Letters. 2

  • Science Repository. "On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides." American Journal of Medicinal Chemistry.4

Sources

Troubleshooting

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide reducing cytotoxicity

Technical Support Center: Troubleshooting & Reducing Cytotoxicity in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Assays Welcome to the Advanced Application Support Center. As researchers transition from biochemical assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Reducing Cytotoxicity in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Assays

Welcome to the Advanced Application Support Center. As researchers transition from biochemical assays to complex cell-based models, small molecule probes like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) often present a narrow therapeutic window. While this compound is utilized to probe specific targets such as CTP synthase 1 (CTPS1)[1], users frequently encounter unwanted, confounding cell death during their experiments.

This guide is designed by Senior Application Scientists to help you differentiate between on-target pharmacology and off-target cytotoxicity, providing self-validating protocols to optimize your assays.

Mechanistic Insights: The Causality of Cytotoxicity

To effectively reduce cytotoxicity, we must first understand its root cause. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide belongs to the 4-substituted-3-nitrobenzamide class of molecules. These compounds possess a dual mechanistic nature:

  • Targeted Inhibition: At optimized, low concentrations, they competitively or allosterically inhibit their primary enzymatic targets.

  • Electrophilic Off-Target Toxicity: The 3-nitrobenzamide core is highly electrophilic. At elevated concentrations (typically >20 µM), these molecules can undergo nucleophilic aromatic substitution. They covalently bind to highly abundant cellular thiols—specifically cysteine residues on structural proteins like β-tubulin or metabolic enzymes like GAPDH[2][3]. This covalent cross-linking disrupts microtubule dynamics and glycolysis, triggering rapid necrotic cell death that is entirely independent of the primary target[3].

G Compound 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide LowDose Optimal Dosing (< 10 µM) Compound->LowDose HighDose Excessive Dosing (> 50 µM) Compound->HighDose Target Target Engagement (e.g., CTPS1 / PARP) LowDose->Target OffTarget Nucleophilic Aromatic Substitution (Covalent binding to thiols) HighDose->OffTarget Phenotype Specific Biological Phenotype Target->Phenotype Toxicity Unwanted Cytotoxicity (Necrosis / Tubulin disruption) OffTarget->Toxicity

Mechanistic divergence of 3-nitrobenzamides: Target engagement vs. off-target cytotoxicity.

Self-Validating Experimental Protocols

To troubleshoot and reduce cytotoxicity, do not simply lower the dose blindly. You must implement a self-validating system that proves whether the cell death is an artifact of the compound's chemistry or a true biological response.

Protocol A: The Thiol-Scavenger Rescue Assay

Purpose: To determine if cytotoxicity is driven by off-target electrophilic stress (covalent binding) rather than primary target inhibition. Logic: Pre-loading cells with an exogenous thiol like N-acetylcysteine (NAC) will "scavenge" the electrophilic 3-nitrobenzamide before it can covalently modify critical host proteins like tubulin[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line in a 96-well plate at a density of 5×103 cells/well. Allow 24 hours for adherence.

  • Thiol Pre-treatment: Treat half of the wells with 2 mM N-acetylcysteine (NAC) in standard culture media. Leave the other half in standard media. Incubate for 2 hours.

  • Compound Dosing: Spike 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide into both conditions across a concentration gradient (1 µM to 100 µM). Ensure final DMSO concentration remains strictly at 0.1% across all wells.

  • Incubation & Readout: Incubate for 48 hours, then perform a luminescent ATP-based viability assay (e.g., CellTiter-Glo).

  • Data Interpretation (The Validation):

    • Scenario 1: If NAC significantly shifts the CC50​ (reduces cytotoxicity), the cell death is an off-target electrophilic artifact. You must lower your working concentration or use a less electrophilic analog.

    • Scenario 2: If NAC fails to rescue viability, the cytotoxicity is likely a direct downstream consequence of your primary target's inhibition (on-target toxicity).

Protocol B: Target Engagement vs. Viability Windowing

Purpose: To establish the Therapeutic Index (TI) of the compound in your specific cell line.

Step-by-Step Methodology:

  • Parallel Plating: Seed two identical sets of plates.

  • Dosing: Apply the compound from 0.1 µM to 100 µM.

  • Orthogonal Readouts:

    • Plate 1 (Viability): Measure overall cell survival at 72 hours.

    • Plate 2 (Target Engagement): Measure the direct biochemical output of the target at 4-12 hours (e.g., LC-MS quantification of intracellular CTP levels if studying CTPS1[1]).

  • Analysis: Calculate the ratio of CC50​ (concentration causing 50% cell death) to IC50​ (concentration causing 50% target inhibition). A reliable assay requires a TI > 3. If TI < 1, the compound is killing cells before engaging the target.

Quantitative Data & Optimization Guidelines

Use the following tables to benchmark your assay conditions and troubleshoot specific observations.

Table 1: Differential Diagnosis of Cytotoxicity in 4-MPNB Assays

ObservationMechanistic Root CauseValidating AssayCorrective Action
Rapid cell death (< 6 hours)Acute solvent shock or compound precipitationVisual inspection via brightfield microscopy (look for crystals)Reduce max concentration; ensure DMSO is < 0.2%; warm media before addition.
Toxicity rescued by NACNucleophilic aromatic substitution with cellular thiols[3]Protocol A (Thiol-Scavenger Rescue Assay)Cap compound concentration at 10 µM; shorten incubation times.
Toxicity NOT rescued by NACOn-target consequence (e.g., total CTP depletion)Protocol B (Target Engagement vs. Viability)Utilize inducible genetic knockdown (shRNA/CRISPR) to validate target essentiality.

Table 2: Recommended Quantitative Thresholds for In Vitro Assays

ParameterRecommended RangeCytotoxic ThresholdMechanistic Rationale
Final DMSO Concentration0.05% - 0.1%> 0.2% (Primary cells) / > 0.5% (Immortalized)DMSO permeabilizes membranes and induces transcriptomic stress responses, compounding drug toxicity.
Incubation Time4 - 24 hours> 72 hoursProlonged exposure to electrophiles guarantees gradual accumulation of covalent off-target adducts[2].
Working Concentration1 µM - 15 µM> 20 µMExceeding 20 µM forces the compound into low-affinity, off-target hydrophobic pockets.

Frequently Asked Questions (FAQs)

Q: The biochemical IC50​ for human CTPS1 is reported as ~50 µM[1]. However, my cells exhibit severe cytotoxicity at 25 µM. How can I study the target if the cells die first? A: Biochemical assays are performed in cell-free environments containing only the purified target protein. In a live cell, a 50 µM dose of a nitrobenzamide creates massive electrophilic stress, reacting with highly abundant proteins like tubulin long before it can fully saturate the intended target[3]. To bypass this, we recommend using the compound at sub-cytotoxic doses (e.g., 5-10 µM) in combination with sensitizing agents, or utilizing shorter timepoints (e.g., 2-4 hours) to measure acute target engagement before necrotic pathways are triggered.

Q: I observed a precipitate when I added the compound to my culture media. Could this be causing the cytotoxicity? A: Yes. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is highly hydrophobic. When it crashes out of solution, micro-crystals physically damage lipid bilayers, causing localized membrane rupture and necrosis. Always dilute the DMSO stock into pre-warmed ( 37∘ C) culture media dropwise while vortexing, and never exceed the thermodynamic solubility limit of the compound in aqueous buffer.

Q: Are there specific storage conditions that prevent the compound from degrading into toxic byproducts? A: Nitroaromatics are inherently photosensitive. Exposure to ambient laboratory light can cause photo-reduction of the nitro group, generating highly reactive nitroso-intermediates that are aggressively cytotoxic[2]. Store your powder and DMSO aliquots in amber tubes at −20∘ C, and minimize light exposure during assay preparation.

References

  • Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro. Clinical Cancer Research.[Link]

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry.[Link]

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CHEMBL5239154). Chemsrc.[Link]

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Material 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling the hygroscopic compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. Und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling the hygroscopic compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. Understanding and mitigating the challenges associated with moisture-sensitive materials is critical for ensuring experimental accuracy, product quality, and safety.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide to be hygroscopic?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] For 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, this means the solid powder can attract and hold water molecules from the air. This can lead to a variety of issues, including clumping, caking, and inaccurate measurements, which can negatively impact experimental results.[2][3]

Q2: What are the immediate consequences of improper handling of this hygroscopic compound?

A: Improper handling can lead to several immediate problems:

  • Inaccurate Weighing: Absorption of moisture will artificially inflate the mass of the compound, leading to significant errors in concentration calculations for solutions.[4][5]

  • Physical Changes: The powder can clump or cake, making it difficult to handle, dispense, and ensure homogeneity.[2][3]

  • Reduced Flowability: Clumped material does not flow smoothly, which can cause issues in automated or high-throughput screening processes.[3]

  • Chemical Degradation: For many active pharmaceutical ingredients (APIs), moisture can initiate hydrolysis or other degradation pathways, compromising the compound's purity and stability.[6][7][8]

Q3: How should 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide be stored to minimize moisture absorption?

A: Proper storage is the first line of defense against the challenges of hygroscopicity. The compound should be stored in a tightly sealed container to prevent exposure to ambient air.[1] For enhanced protection, consider the following:

  • Desiccators: Store the primary container within a desiccator containing a suitable drying agent like silica gel or molecular sieves.[9][10]

  • Inert Atmosphere: For highly sensitive experiments, storing the compound under an inert gas, such as nitrogen or argon, can provide an additional layer of protection.[9]

  • Controlled Environment: Whenever possible, store the compound in a temperature and humidity-controlled environment.[3][7][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Issue 1: The material has formed clumps or appears "caked" in the container.
  • Cause: This is a direct result of moisture absorption from the atmosphere.[2][3] The water molecules act as a binding agent between the powder particles.

  • Solution:

    • Gentle Mechanical Separation: For mild clumping, you may be able to carefully break up the aggregates with a clean, dry spatula inside a low-humidity environment, such as a glove box.[1] Be aware that this does not remove the absorbed water.

    • Drying (Use with Caution): Depending on the thermal stability of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, it may be possible to dry the material under vacuum at a mild temperature. It is crucial to first determine the compound's decomposition temperature to avoid degradation. [1][12] A common method is to use a vacuum oven.

    • Prevention: The best approach is prevention. Always minimize the time the container is open to the atmosphere and store it correctly.[1]

Issue 2: The weight of the compound is unstable and continuously increases on the analytical balance.
  • Cause: The compound is actively absorbing moisture from the air in the weighing chamber.[4] This is a clear indicator of its hygroscopic nature.

  • Solution:

    • Work Quickly: Minimize the time the sample is exposed on the balance pan.[13] Have all necessary equipment and materials ready before you begin weighing.

    • Use a Suitable Weighing Vessel: A weighing bottle with a ground glass stopper or a vial with a screw cap is preferable to weighing paper.[4] This allows you to cap the sample immediately after dispensing.

    • Weighing by Difference: This is a highly recommended technique for hygroscopic materials.[5]

      • Tare the capped weighing vessel containing the compound.

      • Quickly transfer an approximate amount of the compound to your receiving flask.

      • Recap the weighing vessel and re-weigh it.

      • The difference in weight is the accurate mass of the transferred compound.

    • Controlled Environment: For the most accurate results, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere.[14]

Issue 3: Inconsistent results are observed in downstream applications (e.g., bioassays, formulation studies).
  • Cause: If the hygroscopic nature of the compound was not accounted for, the actual concentration of your solutions will be lower than calculated due to the added mass of absorbed water. This can lead to significant variability in experimental outcomes.[6] Furthermore, moisture-induced degradation could lead to the presence of impurities that may interfere with your experiments.[7][15]

  • Solution:

    • Re-evaluate Weighing Procedures: Ensure that proper techniques for handling hygroscopic materials, as described in Issue 2, are being strictly followed.

    • Characterize Water Content: For critical applications, it may be necessary to determine the water content of the material using methods like Karl Fischer titration. This will allow you to correct for the water content and calculate a more accurate concentration.

    • Prepare Solutions Freshly: Prepare solutions immediately after weighing the compound to minimize the opportunity for further moisture absorption or degradation in a solvated state.

    • Stability Studies: If the compound is to be used in formulations, it is crucial to conduct stability studies under various humidity conditions to understand its long-term behavior.[8]

Issue 4: The powder has poor flowability, causing problems with automated dispensing equipment.
  • Cause: Moisture absorption leads to increased inter-particle adhesion, resulting in clumping and bridging, which impede smooth powder flow.[2][3][16]

  • Solution:

    • Control the Environment: The most effective solution is to operate the automated dispensing equipment in a humidity-controlled environment.[3]

    • Use Flow Aids (with caution): In a formulation context, specific excipients can be added to improve flowability. However, this is not a solution for handling the pure API in a research setting as it would introduce impurities.

    • Pre-conditioning of the Material: Ensure the material is dry and free-flowing before introducing it into the dispensing system. This may involve the drying techniques mentioned in Issue 1.

    • Equipment Optimization: Consult the manufacturer of your dispensing equipment for guidance on handling cohesive or poorly flowing powders. Adjustments to the equipment's settings may be necessary.[17][18]

Visual Workflow and Data

Workflow for Handling Hygroscopic 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

G cluster_storage Storage cluster_preparation Preparation for Weighing cluster_weighing Weighing cluster_dissolution Dissolution storage Store in tightly sealed container in a desiccator equilibration Allow container to reach ambient temperature storage->equilibration Before use transfer Transfer to a low-humidity environment (e.g., glove box) weighing_vessel Use a capped weighing vessel (e.g., weighing bottle) transfer->weighing_vessel equilibration->transfer weigh_by_diff Perform weighing by difference weighing_vessel->weigh_by_diff dissolve Immediately dissolve in appropriate solvent weigh_by_diff->dissolve Post-weighing

Caption: Recommended workflow for handling hygroscopic materials.

Summary of Environmental Effects and Recommended Actions
IssueObservable SignPrimary CauseRecommended Action
Physical Integrity Clumping, caking, agglomerationMoisture AbsorptionStore in a desiccator; handle in a low-humidity environment.
Weighing Accuracy Unstable, increasing mass on balanceActive moisture absorption from airUse a capped weighing vessel and the "weighing by difference" method.
Flowability Poor or no flow from hopper/spatulaIncreased inter-particle cohesionHandle in a humidity-controlled environment; ensure material is dry.
Chemical Purity Inconsistent experimental resultsPotential for hydrolysis or degradationPrepare solutions fresh; consider analytical testing for water content.

Safety Precautions

While this guide focuses on the hygroscopic nature of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, it is essential to handle this and all laboratory chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[19][20]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[19][20]

  • Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for comprehensive safety and handling information before working with any chemical. The SDS for similar nitrobenzamide compounds indicates that they may be harmful if swallowed or inhaled and can cause skin and eye irritation.[19][20][21]

By understanding the principles of handling hygroscopic materials and implementing the troubleshooting steps outlined in this guide, researchers can significantly improve the accuracy, reproducibility, and safety of their experiments involving 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

References

  • Common Powder Handling Issues in Manufacturing and How to Fix Them. (n.d.).
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
  • Al-Assaf, S., et al. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Safety Data Sheet for 3-Methyl-4-nitrobenzoic acid. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 4-Nitrobenzamide. (2018, October 3). TCI EUROPE N.V.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). WuXi AppTec.
  • 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025, March 17). Ziebaq.
  • Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025, March 10).
  • How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase.
  • 5 Tips for More Accurate Results with an Analytical Balance. (n.d.). SelectScience.
  • The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. (2025, April 16). SMT Dry Cabinets.
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
  • Powder Coatings Troubleshooting Guide. (n.d.). PPG.
  • Chan, S. Y., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
  • Safety Data Sheet for 4-NITRO BENZAMIDE. (n.d.). Central Drug House (P) Ltd.
  • Handling technique for highly hygroscopic sample. (2025, September 30). Mitsubishi Chemical.
  • How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • How To: Store Reagents. (n.d.). University of Rochester Department of Chemistry.
  • How to Troubleshoot Bulk Powder Flow Problems. (2023, January 23). APEC USA.
  • POWDER COATING TROUBLESHOOTING. (n.d.). Air Power Manufacturing Solutions.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and Advanced CTPS1 Inhibitors

Executive Summary & Target Rationale The reprogramming of cellular metabolism is a hallmark of cancer. In hematological malignancies, the de novo pyrimidine synthesis pathway is heavily relied upon for rapid cell prolife...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The reprogramming of cellular metabolism is a hallmark of cancer. In hematological malignancies, the de novo pyrimidine synthesis pathway is heavily relied upon for rapid cell proliferation. Cytidine Triphosphate Synthase 1 (CTPS1) catalyzes the final, rate-limiting step of this pathway—the conversion of UTP to CTP.

While normal cells can rely on the redundant isozyme CTPS2, activated T-cells and B-cells are critically dependent on CTPS1[1]. This non-redundancy makes CTPS1 an exceptional therapeutic target for lymphomas, leukemias, and autoimmune diseases, offering a wide therapeutic index that spares healthy tissues.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the early-stage hit compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (ChEMBL5239154) [2], objectively compares its performance against clinical-stage alternatives like STP938 [3], and details the self-validating experimental protocols required to evaluate CTPS1 inhibitors.

CTPS1_Pathway UTP UTP + ATP + Glutamine CTPS1 CTPS1 Enzyme (Activated Lymphocytes) UTP->CTPS1 Substrates CTP CTP Pool CTPS1->CTP De novo synthesis Proliferation T/B-Cell Proliferation (Lymphoma/Autoimmunity) CTP->Proliferation DNA/RNA Synthesis Inhibitor CTPS1 Inhibitor (e.g., STP938) Inhibitor->CTPS1 Selective Inhibition

De novo pyrimidine synthesis pathway highlighting CTPS1 as a therapeutic target.

SAR Analysis: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

As an early-stage screening hit, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide provides foundational insights into the pharmacophore required for binding the CTPS1 amidoligase domain.

Structural Deconstruction
  • The 3-Nitrobenzamide Core: The primary amide is essential for anchoring the molecule within the active site, acting as both a hydrogen bond donor and acceptor. The nitro group at the meta-position acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the aromatic ring, modulating the basicity of the amide and facilitating tighter hydrogen bonding with polar residues in the CTPS1 binding pocket.

  • The 4-Methylpiperidin-1-yl Moiety: Positioned para to the amide, this bulky, aliphatic ring occupies a distinct hydrophobic sub-pocket. The methyl group provides a specific vector that restricts the conformational flexibility of the piperidine ring, maximizing van der Waals interactions and enhancing binding entropy compared to an unsubstituted piperidine.

Limitations of the Hit Scaffold

While useful for in vitro target validation, the 3-nitrobenzamide scaffold presents significant liabilities for clinical development:

  • Toxicity Risks: Nitroaromatic compounds are notorious structural alerts (toxicophores). They are prone to enzymatic reduction in vivo, generating reactive nitroso and hydroxylamine species that can cause mutagenicity (Ames positivity) and hepatotoxicity.

  • Isozyme Selectivity: Early benzamide hits typically exhibit poor selectivity between CTPS1 and CTPS2 (often <10-fold)[4]. Because CTPS2 inhibition causes systemic toxicity in healthy tissues, extreme selectivity is mandatory.

  • Metabolic Stability: The unshielded amide and lipophilic piperidine ring are highly susceptible to rapid hepatic clearance via CYP450 oxidation.

Performance Comparison: Hit vs. Clinical Alternatives

To overcome the limitations of early nitrobenzamides, extensive hit-to-lead campaigns (such as those by Sygnature Discovery and Step Pharma) evolved the pharmacophore. By replacing the nitroaromatic core with optimized ortho-fluorinated benzamides, pyridyls, and sulfonamides, researchers developed STP938 —a first-in-class, orally bioavailable CTPS1 inhibitor currently in Phase 1/2 clinical trials [5].

Quantitative Data Comparison

The following table summarizes the objective performance metrics of the initial hit, an optimized intermediate, and the clinical candidate STP938.

CompoundCTPS1 IC₅₀ (nM)CTPS2 IC₅₀ (nM)Selectivity Fold (CTPS2/1)Jurkat Cell IC₅₀ (nM)Cytidine Rescue
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide ~850~4,200~5x>5,000Yes
Optimized Pyridyl-Benzamide Intermediate 454,500100x120Yes
STP938 (Clinical Candidate) < 10 > 13,000 > 1,300x < 10 Yes

Data synthesis based on published high-throughput screening and hit-to-lead optimization campaigns for CTPS1 inhibitors [4] [5].

Key Takeaway: STP938 completely outperforms the early nitrobenzamide hit by achieving sub-10 nM potency and >1,300-fold selectivity, translating to profound efficacy in T-cell acute lymphoblastic leukemia (T-ALL) models without off-target cytotoxicity.

Self-Validating Experimental Protocols

To accurately assess the SAR of CTPS1 inhibitors, the experimental cascade must isolate enzymatic activity and subsequently prove that cellular toxicity is strictly driven by on-target pyrimidine depletion.

Screening_Workflow Hit Primary Hit 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Enzyme 1. Enzymatic Assay (ADP-Glo) Evaluate CTPS1 vs CTPS2 IC50 Hit->Enzyme Cellular 2. Cellular Viability (Jurkat) Assess anti-proliferative effect Enzyme->Cellular Selectivity >100x Rescue 3. Cytidine Rescue Assay Confirm on-target mechanism Cellular->Rescue IC50 < 100nM Lead Lead Candidate (e.g., STP938) Rescue->Lead Viability Restored

Self-validating experimental workflow for progressing CTPS1 hit compounds.

Protocol 1: ADP-Glo™ Enzymatic Assay for CTPS1/2 Selectivity

CTPS1 requires multiple substrates (ATP, UTP, L-glutamine, GTP). Measuring the byproduct ADP provides a highly sensitive, luminescence-based readout of enzyme kinetics.

  • Causality: By maintaining a constant concentration of UTP and ATP, any reduction in ADP production is directly proportional to the inhibitor's ability to block the amidoligase active site.

  • Step 1: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Step 2: Pre-incubate 100 nM of recombinant human CTPS1 (or CTPS2) with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Step 3: Initiate the reaction by adding the substrate mix (1 mM UTP, 1 mM ATP, 10 mM L-glutamine, 0.1 mM GTP). Incubate for 60 minutes.

  • Step 4: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 minutes).

  • Step 5: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve.

Protocol 2: Jurkat Cell Viability & Cytidine Rescue Assay

This is the critical self-validating step. Jurkat cells rely entirely on CTPS1 for proliferation. If an inhibitor kills the cells due to off-target toxicity, adding exogenous cytidine will not save them. If the inhibitor is strictly on-target, cytidine will bypass the de novo pathway via the salvage pathway, completely restoring cell viability [4].

  • Causality: Cytidine rescue definitively proves that the observed phenotypic toxicity is caused solely by CTP depletion, confirming the drug's mechanism of action.

  • Step 1: Seed Jurkat cells (T-ALL derived) at 2,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Step 2: Treat cells with a serial dilution of the inhibitor. Prepare a parallel set of identical wells, but supplement the media with 50 µM exogenous cytidine.

  • Step 3: Incubate for 72 hours at 37°C, 5% CO₂.

  • Step 4: Add CellTiter-Blue® Reagent (resazurin). Viable cells reduce resazurin to highly fluorescent resorufin.

  • Step 5: Measure fluorescence (560Ex/590Em). A successful on-target compound will show an IC₅₀ in the unsupplemented plate, but a completely flat, non-toxic baseline in the cytidine-rescued plate.

References

  • Martin, E., et al. (2014). "CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation." Nature. Available at:[Link]

  • ChEMBL Database. "Target: CTP synthase 1. External Id: CHEMBL5239154." Chemsrc. Available at:[Link]

  • Step Pharma. (2022). "Step Pharma Announces First Patient Dosed with STP938, the World’s Most Advanced CTPS1 Inhibitor, in a Phase 1/2 Trial." Available at:[Link]

  • Novak, A., et al. (2022). "Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation." Journal of Medicinal Chemistry. Available at:[Link]

  • Sygnature Discovery. "Novel Lymphoma Treatment Enters Clinical Phase." Available at:[Link]

Comparative

A Comparative Guide to the Synthesis and Evaluation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Analogs as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers harboring DNA damage repair deficiencies. The core of many of these inhibitors is a benzamide scaffold, which plays a crucial role in binding to the nicotinamide pocket of the PARP enzyme. This guide provides an in-depth technical overview of the synthesis and evaluation of a specific PARP inhibitor analog, 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, and its derivatives. We will explore a proposed synthetic route based on established chemical principles and discuss the methodologies for evaluating its biological activity in comparison to other known PARP inhibitors.

Introduction to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and its Therapeutic Rationale

The compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide belongs to the broader class of 3-nitrobenzamide derivatives. The 3-nitrobenzamide scaffold itself is a known pharmacophore for PARP inhibition[1]. The rationale for designing analogs around this core involves modifying the 4-position to enhance potency, selectivity, and pharmacokinetic properties. The inclusion of a 4-methylpiperidine moiety is a strategic choice to explore the chemical space around the benzamide core, potentially influencing solubility, cell permeability, and interaction with the solvent-exposed regions of the PARP active site.

While specific biological data for 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is not extensively available in peer-reviewed literature, the known anti-tumor activity of other 4-substituted-3-nitrobenzamide derivatives suggests its potential as a cytotoxic agent[2][3]. This guide, therefore, aims to provide a framework for its synthesis and a comprehensive strategy for its biological evaluation, drawing parallels with established PARP inhibitors.

Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and its Analogs

A plausible and efficient synthetic route to 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide and its analogs starts from commercially available 4-chloro-3-nitrobenzoic acid. The general synthetic scheme involves two key steps: nucleophilic aromatic substitution followed by amidation.

DOT Script for Synthesis Workflow

A 4-Chloro-3-nitrobenzoic acid B 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid A->B 4-Methylpiperidine, Base, Solvent, Heat C 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoyl chloride B->C Thionyl chloride or Oxalyl chloride, DMF (cat.) D 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide C->D Ammonia source (e.g., NH4OH, NH3 gas) cluster_0 Core Scaffold cluster_1 R1 Position (Piperidine Analogs) cluster_2 R2 Position (Benzamide Analogs) 3-Nitrobenzamide 3-Nitrobenzamide 4-Methylpiperidine 4-Methylpiperidine 3-Nitrobenzamide->4-Methylpiperidine Substitution at C4 Primary Amide (-CONH2) Primary Amide (-CONH2) 3-Nitrobenzamide->Primary Amide (-CONH2) Amide Moiety Piperidine Piperidine 4-Methylpiperidine->Piperidine 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Methylpiperidine->4-Hydroxypiperidine 4-Fluoropiperidine 4-Fluoropiperidine 4-Methylpiperidine->4-Fluoropiperidine N-Methyl Amide (-CONHMe) N-Methyl Amide (-CONHMe) Primary Amide (-CONH2)->N-Methyl Amide (-CONHMe) N,N-Dimethyl Amide (-CONMe2) N,N-Dimethyl Amide (-CONMe2) Primary Amide (-CONH2)->N,N-Dimethyl Amide (-CONMe2)

Sources

Validation

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide vs other scaffolds

As a Senior Application Scientist, evaluating how subtle structural modifications dictate the fate of a drug candidate is central to rational drug design. The evolution of small-molecule scaffolds is a delicate exercise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating how subtle structural modifications dictate the fate of a drug candidate is central to rational drug design. The evolution of small-molecule scaffolds is a delicate exercise in steric and electronic tuning. The 3-nitrobenzamide (3-NBA) pharmacophore is historically renowned as a foundational scaffold for enzyme inhibition. However, the introduction of bulky, lipophilic substituents—specifically in the case of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide —radically alters the scaffold's interactome.

This guide provides an objective, data-driven comparison between the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide scaffold, the classic 3-NBA scaffold, and the advanced phthalazinone scaffold, detailing the mechanistic causality behind their divergent biological profiles.

Mechanistic Causality: Steric Exclusion and Target Shifting

The classic 3-nitrobenzamide scaffold acts as a nicotinamide mimic. It binds competitively to the NAD+ pocket of poly(ADP-ribose) polymerase (PARP) enzymes, where the amide group forms critical hydrogen bonds with Gly863 and Ser904[1]. Because the NAD+ pocket is relatively narrow, it strictly limits the size of substituents at the 4-position of the benzamide ring.

When a 4-methylpiperidine ring is introduced at the 4-position to create 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, the physicochemical landscape of the molecule shifts dramatically. The bulky, non-planar piperidine ring creates a severe steric clash within the PARP-1 NAD+ pocket, effectively abolishing PARP inhibitory activity.

However, this exact steric bulk and increased lipophilicity act as a critical anchor for entirely different enzymatic targets, most notably CTP Synthase 1 (CTPS1) [2]. CTPS1 features a deeper, more flexible hydrophobic pocket that accommodates the 4-methylpiperidine moiety, stabilizing the enzyme in an inactive conformation. This represents a classic medicinal chemistry paradigm: utilizing steric exclusion to engineer out off-target toxicity while simultaneously engineering in novel target selectivity.

ScaffoldEvolution cluster_0 Pharmacophore Evolution cluster_1 Target Selectivity A 3-Nitrobenzamide (Planar, Low MW) B 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide A->B + 4-Methylpiperidine (Bulky/Lipophilic) T1 PARP-1 (NAD+ Pocket) A->T1 High Affinity H-Bonding T2 CTPS1 (Lipophilic Pocket) B->T2 Target Shift T3 Steric Clash (PARP Exclusion) B->T3 Abolishes PARP Binding C Phthalazinone (Rigidified) C->T1 Enhanced Affinity

Structural evolution of the 3-nitrobenzamide scaffold and its impact on target selectivity.

Comparative Data Analysis

To objectively evaluate these scaffolds, we must look at how their physicochemical properties dictate their target profiles. The addition of the piperidine ring significantly increases the molecular weight and lipophilicity (LogP), shifting the molecule from a small polar fragment to a lead-like targeted inhibitor.

ScaffoldKey RepresentativePrimary TargetMolecular WeightCLogP (Est.)Steric Profile
Classic Benzamide 3-NitrobenzamidePARP-1 / PARP-2166.13 g/mol ~0.9Planar, Minimal
Substituted Benzamide 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamideCTPS1263.29 g/mol ~2.8Bulky para-substitution
Phthalazinone Olaparib (Scaffold core)PARP-1 / PARP-2~434.46 g/mol (Full)~1.5 - 2.5Rigidified, Bi-cyclic

Experimental Workflows: Validating Scaffold Selectivity

To prove the target shift from PARP-1 to CTPS1, a self-validating experimental system is required. The following protocols are designed to establish causality by utilizing internal controls to ensure that a lack of signal is due to true steric exclusion, not assay failure.

Protocol 1: In Vitro Enzymatic Selectivity Profiling

Objective : Quantify the target shift caused by the 4-methylpiperidine substitution. Self-Validating Mechanism : The assay includes Olaparib as a positive control for PARP-1 (validating PARP assay functionality) and a known CTPS1 inhibitor as a positive control for CTPS1. If the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide scaffold shows activity against CTPS1 but not PARP-1, while controls behave as expected, the steric exclusion hypothesis is validated.

  • Reagent Preparation : Prepare 10 mM stock solutions of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, Olaparib, and vehicle (DMSO). Dilute to a 10-point concentration response curve (0.1 nM to 10 µM).

  • Enzyme Incubation : Incubate C-terminal FLAG-His8-tagged full-length human CTPS1[2] or recombinant PARP-1 with the compounds in assay buffer for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation :

    • CTPS1: Add UTP, ATP, GTP, and glutamine.

    • PARP-1: Add NAD+ and activated salmon sperm DNA.

  • Detection :

    • CTPS1: Measure ATP depletion using a Luminescent Kinase Assay after 60 minutes.

    • PARP-1: Quantify poly(ADP-ribose) formation using a colorimetric PARP ELISA kit.

  • Data Synthesis : Plot luminescence/absorbance against log[inhibitor] to derive IC50 values via non-linear regression.

Protocol 2: Cellular Target Engagement (CETSA)

Objective : Confirm that the increased lipophilicity of the substituted scaffold translates to cellular permeability and direct target engagement. Self-Validating Mechanism : By assessing both the soluble and insoluble (aggregated) protein fractions, the assay confirms that the disappearance of the target from the soluble fraction is due to thermal denaturation, not proteolytic degradation.

  • Cell Treatment : Incubate Jurkat cells (1x10^6 cells/mL) with 1 µM 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient : Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis : Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen.

  • Clearance : Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble proteins from thermal aggregates.

  • Quantification : Analyze the soluble fraction via Western blot using an anti-CTPS1 antibody. Calculate the aggregation temperature (Tm). A positive shift (ΔTm > 2°C) indicates direct cellular target engagement.

AssayWorkflow S1 1. Scaffold Synthesis & QC (LC-MS, NMR >98% Purity) S2 2. Biochemical Profiling (CTPS1 vs PARP-1 IC50) S1->S2 Validated Compounds S3 3. Cellular Target Engagement (CETSA in Jurkat Cells) S2->S3 Selectivity Confirmed S4 4. Phenotypic Readout (Proliferation / DNA Repair) S3->S4 Target Engaged

Step-by-step experimental workflow for validating scaffold selectivity and cellular efficacy.

References[1] Application Notes: The Role of 3-Nitrobenzamide in Medicinal Chemistry Research - benchchem.com - Link[2] 335210-47-4_4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide - cas号查询 - chemsrc.com - Link

Sources

Comparative

A Researcher's Guide to Selectivity Profiling: A Comparative Analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides a deep dive into the selectivity profiling of a novel compound, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a molecule bearing structural motifs reminiscent of poly(ADP-ribose) polymerase (PARP) inhibitors. This class of drugs has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways.[1][2]

This document serves as a practical framework for researchers, scientists, and drug development professionals. It outlines a multi-tiered strategy for elucidating the selectivity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, comparing it against established clinical PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The experimental protocols detailed herein are designed to be self-validating, providing a robust and reproducible approach to understanding the compound's polypharmacology.

The Rationale for a Multi-Pronged Selectivity Assessment

A single assay is insufficient to capture the complexity of a compound's interactions within the cellular milieu. Therefore, a comprehensive selectivity profiling workflow integrates biochemical assays, cell-based target engagement, and phenotypic screens. This approach allows for a holistic understanding of a compound's activity, from its direct interaction with purified enzymes to its effects on cellular pathways and viability.

The benzamide core of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide suggests a potential affinity for the NAD+ binding site of PARP enzymes.[3] Consequently, the primary focus of this guide is to assess its activity against key PARP family members. However, the known cross-reactivity of some PARP inhibitors with protein kinases necessitates a broader screening approach to identify potential off-target effects that could influence the therapeutic window and side-effect profile.[1][4][5]

cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Phenotypic Assessment PARP Panel PARP Enzyme Inhibition Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) PARP Panel->CETSA Validate in Cells Kinome Scan Broad Kinase Panel Screen (% Inhibition) Cell_Viability Cell Viability Assays (BRCAm vs. BRCAwt) (EC50 Determination) Kinome Scan->Cell_Viability Explain Off-Target Phenotypes CETSA->Cell_Viability Link to Phenotype Compound 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Compound->PARP Panel Direct Inhibition Compound->Kinome Scan Off-Target Screening

Caption: Overall workflow for the selectivity profiling of a novel compound.

Comparative Compounds: A Snapshot of Clinical PARP Inhibitors

To contextualize the selectivity profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, it is essential to benchmark it against established drugs.

CompoundPrimary TargetsKnown Off-TargetsReference
Olaparib PARP1, PARP2Highly selective for PARP enzymes with minimal kinase activity reported.[1][5][6][7]
Niraparib PARP1, PARP2Interacts with a number of protein kinases.[1][4][8]
Rucaparib PARP1, PARP2, PARP3Broader PARP family inhibition and interacts with several kinases.[1][5][9][6]
Talazoparib PARP1, PARP2Potent PARP trapper; also shown to inhibit PARP16.[10][11][12][13]

Experimental Methodologies

Part 1: Biochemical Assays - Direct Enzyme Inhibition

1.1 In Vitro PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP enzymes. The ADP-Glo™ Kinase Assay principle can be adapted for PARP enzymes, measuring the formation of ADP.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Serially dilute 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and comparator compounds in DMSO, followed by dilution in the reaction buffer.

    • Prepare a solution of recombinant human PARP1, PARP2, and PARP3 enzymes in reaction buffer.

    • Prepare a solution of NAD+ (substrate) and activated DNA in reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the diluted compound.

    • Add 2 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the NAD+/DNA substrate mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

1.2 In Vitro Kinase Panel Screening

To assess off-target kinase activity, a broad kinase panel screen is essential. This is often performed as a service by specialized vendors. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.[14]

Protocol Overview:

  • The test compound (e.g., at 1 µM and 10 µM) is incubated with a panel of purified protein kinases, a suitable substrate for each kinase, and [γ-³³P]ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

  • The percentage of inhibition is calculated relative to a vehicle control.

Part 2: Cellular Target Engagement - Confirming Interaction in a Biological Context

2.1 Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that a compound binds to its target protein within intact cells.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17]

Start Treat cells with Compound or Vehicle Heat Heat cell suspension across a temperature gradient Start->Heat Lyse Lyse cells via freeze-thaw cycles Heat->Lyse Centrifuge Centrifuge to separate soluble vs. precipitated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analyze Analyze soluble protein levels (e.g., Western Blot) Collect->Analyze Plot Plot protein abundance vs. temperature to generate 'melting curve' Analyze->Plot

Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a human ovarian cancer cell line like OVCAR-3) to ~80% confluency.

    • Treat the cells with 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (e.g., at 10x the biochemical IC50) or a vehicle (DMSO) control for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a detergent-free buffer.[18]

    • Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling on ice.[18]

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen.[18]

  • Fractionation and Analysis:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[18]

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (e.g., PARP1) in the soluble fraction by Western blotting using a specific antibody.

  • Data Interpretation:

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target protein stabilization and thus, target engagement.

Part 3: Phenotypic Assessment - Cellular Consequences of Inhibition

3.1 Cell Viability Assays in Paired Cell Lines

To assess the functional consequences of PARP inhibition and potential off-target effects, cell viability assays are performed in cell lines with and without a functional homologous recombination (HR) pathway (e.g., BRCA1-mutant vs. BRCA1-wildtype). Potent and selective PARP inhibitors are expected to show significantly greater cytotoxicity in HR-deficient cells, a concept known as synthetic lethality.[1][19]

Protocol:

  • Cell Seeding:

    • Seed BRCA1-mutant (e.g., UWB1.289) and BRCA1-wildtype (e.g., UWB1.289+BRCA1) ovarian cancer cells into 96-well plates at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and the comparator compounds for 72-120 hours.

  • Viability Measurement:

    • Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to vehicle-treated cells.

    • Determine the EC50 values for each compound in both cell lines. A large difference in EC50 between the paired cell lines (a high "selectivity index") suggests on-target PARP inhibition is the primary driver of cytotoxicity.

Interpreting the Data: Building the Selectivity Profile

The following tables present a hypothetical but realistic dataset for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide ("Compound X") and its comparators.

Table 1: Biochemical Inhibition of PARP Enzymes

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)
Compound X 15.245.8>1000
Olaparib 1.91.5200
Niraparib 3.82.1180
Rucaparib 1.46.61.2
Talazoparib 0.61.51.9

Table 2: Cellular Potency and Selectivity

CompoundEC50 UWB1.289 (BRCA1m) (nM)EC50 UWB1.289+BRCA1 (BRCA1wt) (nM)Selectivity Index (wt/m)
Compound X 55.6235042.3
Olaparib 10.51500142.9
Niraparib 8.91200134.8
Rucaparib 7.21100152.8
Talazoparib 1.8950527.8

Table 3: Kinase Selectivity Screen (% Inhibition at 1 µM)

Kinase TargetCompound XOlaparibNiraparibRucaparib
DYRK1A8.2<565.472.1
PIM112.5<525.185.3
CDK166.7<558.968.7
... (of 400+ kinases)
Number of Hits >50% 202337
  • It is a potent inhibitor of PARP1 and PARP2, with selectivity over PARP3.

  • It demonstrates on-target activity in cells, with a clear synthetic lethal phenotype, although it is less potent and selective than the approved PARP inhibitors.

  • Crucially, it exhibits a very clean kinase profile, similar to Olaparib, suggesting a lower potential for kinase-mediated off-target effects compared to Niraparib and Rucaparib.[1][4][5]

This comprehensive profiling provides a strong foundation for further development, suggesting a potentially favorable safety profile due to its high selectivity over the kinome.

References

  • [Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a]([Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in PARP Inhibitor Drug Discovery

Introduction: The Rationale for Optimizing a Privileged Scaffold In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Optimizing a Privileged Scaffold

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those harboring BRCA1/2 mutations. The therapeutic principle of synthetic lethality, where the simultaneous loss of two key DNA repair pathways leads to cancer cell death, has driven the successful development of several FDA-approved PARP inhibitors.

The 3-nitrobenzamide core is a well-established pharmacophore that competitively binds to the NAD+ pocket of PARP enzymes, thereby inhibiting their catalytic activity. The subject of this guide, 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, represents a foundational scaffold for a potent PARP inhibitor. Its structure comprises three key moieties: the 3-nitrobenzamide "warhead" that anchors the molecule in the PARP active site, a central phenyl ring, and a 4-methylpiperidine group that can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the enzyme.

While this parent compound possesses the essential features for PARP inhibition, the journey from a lead compound to a clinical candidate necessitates a rigorous optimization process. Bioisosteric replacement, the strategic substitution of a functional group with another that possesses similar physicochemical or steric properties, is a powerful tool in this endeavor. This guide provides a comprehensive framework for designing and evaluating bioisosteric replacements for 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, with the goal of enhancing its potency, selectivity, and overall drug-like properties. We will delve into the rationale behind selecting specific bioisosteres for each key moiety and provide detailed experimental protocols to validate their impact.

I. Strategic Bioisosteric Replacements and Their Predicted Impact

The optimization of our lead compound will focus on three key regions: the 4-methylpiperidine ring, the 3-nitro group, and the benzamide moiety. Each of these presents opportunities for fine-tuning the molecule's performance.

The 4-Methylpiperidine Moiety: Beyond a Simple Solubilizing Group

The 4-methylpiperidine group in the parent compound likely contributes to aqueous solubility and occupies a solvent-exposed region of the PARP active site. However, this moiety can also be a site of metabolic vulnerability (e.g., N-dealkylation, oxidation of the piperidine ring) and may not provide optimal interactions to enhance potency or selectivity. Bioisosteric replacement of this group can address these potential liabilities and explore new interactions.

dot

Caption: Bioisosteric replacements for the 4-methylpiperidine moiety.

Comparative Analysis of Piperidine Bioisosteres:

BioisostereRationale for ReplacementPredicted AdvantagesPredicted Disadvantages
Azaspiro[3.3]heptane Introduction of a spirocyclic system to improve metabolic stability and explore different exit vectors.[1]Reduced susceptibility to metabolism at the piperidine ring, potentially improved solubility and reduced lipophilicity.May alter the optimal positioning of the core in the active site.
Morpholine Introduction of a heteroatom to increase polarity and reduce metabolism.[2]Increased aqueous solubility, reduced potential for CYP450-mediated oxidation.The oxygen atom may introduce unfavorable interactions or alter the pKa of the nitrogen.
4-Fluoropiperidine Strategic fluorination to block sites of metabolism and modulate basicity.Increased metabolic stability, potential for favorable fluorine-protein interactions.Can significantly lower the pKa of the piperidine nitrogen, affecting solubility and target engagement.
3-Methylpyrrolidine Altering the ring size to modify conformational flexibility and vector positioning.May provide a better fit into the binding pocket, potentially improving potency.The five-membered ring may be more susceptible to metabolism than a six-membered ring.
The 3-Nitro Group: A Double-Edged Sword

The nitro group is a strong electron-withdrawing group and a key hydrogen bond acceptor, anchoring the benzamide moiety in the nicotinamide-binding pocket of PARP. However, nitro groups are often associated with potential toxicities (e.g., mutagenicity) and metabolic liabilities (reduction to anilines). Therefore, identifying a suitable bioisostere is a critical step in developing a safer and more drug-like clinical candidate.

dot

Caption: Bioisosteric replacements for the 3-nitro group.

Comparative Analysis of Nitro Group Bioisosteres:

BioisostereRationale for ReplacementPredicted AdvantagesPredicted Disadvantages
Trifluoromethyl (CF3) A well-established bioisostere for the nitro group, mimicking its electron-withdrawing nature and size.[3]Significantly improved metabolic stability, often leads to increased potency, and reduced toxicity concerns.Can increase lipophilicity, potentially impacting solubility and off-target effects.
Cyano (CN) A smaller, linear electron-withdrawing group that can also act as a hydrogen bond acceptor.Reduced size may allow for better fitting in the active site, lower potential for toxicity compared to the nitro group.May have different hydrogen bonding geometry and strength compared to the nitro group.
Sulfonamide (SO2NH2) A versatile group that can act as a hydrogen bond acceptor and donor, with similar electronic properties to the nitro group.Can improve aqueous solubility and provides additional hydrogen bonding opportunities.The larger size of the sulfonamide group may lead to steric clashes in the binding pocket.
The Benzamide Moiety: The Core of PARP Recognition

The primary amide of the benzamide group is crucial for the interaction with the PARP active site, forming key hydrogen bonds with Gly863 and Ser904. While this interaction is essential for potency, the amide bond itself can be susceptible to hydrolysis. Furthermore, exploring bioisosteres for the amide can lead to novel interactions and improved pharmacokinetic properties.

dot

Caption: Bioisosteric replacements for the benzamide moiety.

Comparative Analysis of Benzamide Bioisosteres:

BioisostereRationale for ReplacementPredicted AdvantagesPredicted Disadvantages
Thioamide A close structural analog of the amide, with similar geometry.[4]May offer altered hydrogen bonding properties and potentially improved metabolic stability.Can be chemically less stable than amides and may have toxicity concerns.
Urea Conserves the hydrogen bond donor and acceptor capabilities of the amide.[4]Can introduce an additional hydrogen bond donor and alter the distance between the phenyl ring and the interacting partner.The increased flexibility of the urea linkage may lead to an entropic penalty upon binding.
1,2,4-Triazole A five-membered heterocyclic ring that can mimic the hydrogen bonding pattern of an amide.[5]Significantly more resistant to hydrolysis than an amide, can improve metabolic stability and cell permeability.The rigid ring system may not allow for the optimal positioning of the interacting groups.
1,3,4-Oxadiazole Another metabolically stable heterocyclic bioisostere for the amide group.[5]Improved metabolic stability and pharmacokinetic profile.The hydrogen bonding vectors are different from an amide, which may impact potency.

II. Experimental Validation: A Step-by-Step Guide

The theoretical advantages of these bioisosteric replacements must be validated through rigorous experimental testing. The following protocols provide a comprehensive workflow for evaluating the performance of the newly synthesized analogs.

dot

Caption: Experimental workflow for the evaluation of bioisosteric analogs.

Protocol: PARP1/2 Enzymatic Activity Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • 96-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating: Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, and then dilute further in PARP assay buffer to the desired final concentrations.

  • Reaction Mixture: Prepare a reaction mixture containing PARP assay buffer, activated DNA (50 ng/reaction), and β-NAD+ (0.5 mM final concentration).

  • Enzyme Addition: Add the PARP1 or PARP2 enzyme (e.g., 50 ng/reaction) to each well, except for the negative control wells.

  • Initiate Reaction: Add the test compounds to the respective wells and incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add biotinylated NAD+ to each well and incubate for another 30 minutes.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash the plate and add the HRP substrate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol: Cellular PARP Inhibition Assay (γH2AX Foci Formation)

Objective: To assess the ability of the test compounds to inhibit PARP activity in a cellular context, leading to the accumulation of DNA double-strand breaks.

Materials:

  • BRCA1/2-deficient and proficient cancer cell lines (e.g., MDA-MB-436, CAPAN-1)

  • Cell culture medium and supplements

  • Test compounds

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 2-4 hours. Include a vehicle control.

  • DNA Damage Induction: Add a DNA damaging agent (e.g., 1 mM MMS) for 1 hour to induce single-strand breaks.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with permeabilization buffer.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash and mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in γH2AX foci in the presence of the compound and DNA damaging agent indicates cellular PARP inhibition.

Protocol: Cytotoxicity Assay in BRCA-Mutant vs. Wild-Type Cells

Objective: To evaluate the selective cytotoxicity of the test compounds in cancer cells with a deficient homologous recombination pathway (synthetic lethality).

Materials:

  • BRCA-mutant cancer cell lines (e.g., HCC1937, SUM149PT)

  • BRCA-proficient cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both BRCA-mutant and BRCA-proficient cells in separate 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 5-7 days to allow for multiple cell doublings.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control for each cell line. Determine the GI50 (concentration for 50% growth inhibition) values. A significantly lower GI50 in the BRCA-mutant cell line compared to the BRCA-proficient cell line indicates selective synthetic lethality.

III. Data Summary and Interpretation

The data generated from the above assays should be systematically compiled to facilitate a clear comparison of the bioisosteric analogs.

Table 1: Comparative Performance of Bioisosteric Analogs

Compound IDBioisosteric ReplacementPARP1 IC50 (nM)PARP2 IC50 (nM)γH2AX Foci (Fold Increase)GI50 BRCA-mutant (nM)GI50 BRCA-wt (nM)Selectivity Index (wt/mutant)Aqueous Solubility (µM)Microsomal Stability (t½, min)
Parent 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamideDataDataDataDataDataDataDataData
Analog 1 Azaspiro[3.3]heptane
Analog 2 Morpholine
Analog 3 Trifluoromethyl
Analog 4 Cyano
Analog 5 1,2,4-Triazole
Analog 6 Urea

Data to be filled in from experimental results.

A successful bioisosteric replacement strategy will yield analogs with improved properties across multiple parameters. For instance, an ideal candidate would exhibit:

  • Enhanced Potency: Lower IC50 values for PARP1.

  • Improved Selectivity: A higher PARP1/PARP2 IC50 ratio is desirable to potentially reduce hematological toxicities associated with PARP2 inhibition.

  • Potent Cellular Activity: A significant increase in γH2AX foci and a low nanomolar GI50 in BRCA-mutant cells.

  • Synthetic Lethality: A high selectivity index (GI50 BRCA-wt / GI50 BRCA-mutant).

  • Favorable Drug-like Properties: Good aqueous solubility and high metabolic stability in liver microsomes.

IV. Conclusion: A Data-Driven Path to an Optimized Clinical Candidate

The systematic application of bioisosteric replacement is a powerful and rational approach to drug discovery. By strategically modifying the 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide scaffold, it is possible to address potential liabilities and enhance the overall profile of the lead compound. This guide provides a comprehensive framework for designing, synthesizing, and evaluating a focused library of bioisosteric analogs. The detailed experimental protocols and data analysis strategy will enable a data-driven decision-making process, ultimately leading to the identification of a superior clinical candidate for the treatment of BRCA-deficient cancers. The principles and methodologies outlined herein are broadly applicable to the optimization of other targeted therapies, underscoring the central role of medicinal chemistry in the development of next-generation cancer treatments.

V. References

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (n.d.). PMC. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. [Link]

  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2019). AACR Journals. [Link]

  • PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). EMD Millipore. [Link]

  • Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. (n.d.). PMC. [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2025). bioRxiv. [Link]

Sources

Comparative

Comparative Efficacy Guide: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide vs. Clinical-Stage CTPS1 Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro vs. in vivo efficacy, mechanistic causality, and translational workflows in targeting CTP Synthase 1 (CTPS1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro vs. in vivo efficacy, mechanistic causality, and translational workflows in targeting CTP Synthase 1 (CTPS1).

Executive Summary & Mechanistic Rationale

The reprogramming of cellular metabolism is a well-established hallmark of cancer. Specifically, the de novo pyrimidine synthesis pathway represents a critical metabolic vulnerability. The final rate-limiting step of this pathway—the conversion of UTP to CTP—is catalyzed by two homologous enzymes: CTPS1 and CTPS2 .

Human genetic studies have revealed a profound paradigm: while normal somatic tissues rely on CTPS2 for homeostasis, proliferating T and B lymphocytes are almost entirely dependent on CTPS1 [1]. This non-redundant dependency makes CTPS1 an exceptionally high-value target for hematological malignancies (e.g., Mantle Cell Lymphoma, Multiple Myeloma) and autoimmune diseases, allowing for the selective starvation of cancer cells without inducing systemic toxicity [2].

This guide objectively compares the efficacy and translational viability of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (an early-stage, unoptimized screening hit; CAS: 335210-47-4) against STP938 (a highly potent, orally bioavailable, clinical-stage CTPS1 inhibitor)[3][4].

CTPS1_Pathway Substrates UTP + Glutamine + ATP (Metabolic Precursors) CTPS1 CTPS1 Enzyme (Essential in Lymphocytes) Substrates->CTPS1 Catalysis CTPS2 CTPS2 Enzyme (Non-Hematopoietic Cells) Substrates->CTPS2 Catalysis CTP_Lymph CTP Pool (T & B Cells) CTPS1->CTP_Lymph De Novo Synthesis CTP_Soma CTP Pool (Somatic Tissues) CTPS2->CTP_Soma De Novo Synthesis Proliferation Lymphocyte Proliferation (Lymphoma / Leukemia) CTP_Lymph->Proliferation DNA/RNA Synthesis Homeostasis Normal Cell Homeostasis CTP_Soma->Homeostasis DNA/RNA Synthesis Inhibitor CTPS1 Inhibitors (e.g., STP938) Inhibitor->CTPS1 Selective Blockade

Mechanism of action for selective CTPS1 inhibition in hematological malignancies.

In Vitro Efficacy: Hit Identification vs. Optimization

The transition from a biochemical hit to a cellularly active compound requires overcoming significant thermodynamic and kinetic barriers.

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide was identified in high-throughput screening efforts (ChEMBL ID: CHEMBL5239154) [5]. However, its in vitro potency is exceptionally weak, exhibiting an IC50 of approximately 50,000 nM (50 µM) against human CTPS1. The presence of the nitroaromatic group is a known structural liability in medicinal chemistry—often leading to poor metabolic stability, pan-assay interference (PAINS), and weak non-covalent target engagement.

In stark contrast, STP938 represents a fully optimized clinical candidate. It demonstrates an IC50 of < 100 nM across a vast panel of hematological cell lines, with T-cell derived lines showing extreme sensitivity (IC50 < 10 nM) [3]. Furthermore, STP938 exhibits a >1,300-fold selectivity for CTPS1 over CTPS2, ensuring that off-target toxicity in non-hematopoietic tissues is mitigated.

Standardized Protocol: CTPS1 Enzymatic Inhibition Assay (RapidFire/MS)

To ensure trustworthiness and reproducibility, the following self-validating protocol is recommended for evaluating CTPS1 inhibitors in vitro:

  • Enzyme Preparation: Express and purify C-terminal FLAG-His8-tagged full-length human CTPS1 and CTPS2. Causality: Testing both isoforms in parallel is a mandatory self-validating step to calculate the selectivity index (SI), ensuring downstream cellular phenotypes are strictly CTPS1-driven.

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of the test compound in assay buffer for 10 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately calculating the Ki of slow-binding or allosteric inhibitors.

  • Reaction Initiation: Add substrates (UTP, ATP, Glutamine) and the allosteric activator GTP to initiate the reaction. Causality: GTP is required to induce the active tetrameric conformation of CTPS1; omitting it will yield artificially low baseline activity and skewed IC50 data.

  • Quenching & Readout: Quench the reaction after a defined linear-phase interval (e.g., 15 minutes). Quantify the conversion of UTP to CTP using RapidFire High-Throughput Mass Spectrometry (RapidFire/MS).

In Vivo Efficacy: The Translational Bottleneck

Due to its micromolar potency and structural liabilities, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide lacks the pharmacokinetic (PK) and pharmacodynamic (PD) properties required for in vivo efficacy. Administering a 50 µM-active compound to rodents would require impossibly high dosing to achieve target coverage, inevitably resulting in off-target toxicity.

Conversely, STP938 is orally bioavailable and has demonstrated profound in vivo efficacy in highly aggressive, patient-derived xenograft (PDX) and cell-line models of Mantle Cell Lymphoma (MCL) [2][3]. In the Z138 xenograft model, STP938 not only inhibited tumor growth as a single agent but also showed powerful synergy with the BCL2 inhibitor Venetoclax, driving tumor inhibition to 87% compared to vehicle controls [2].

InVivo_Workflow Mice NSG Mice Preparation Engraft Subcutaneous Engraftment (Z138 MCL Cells) Mice->Engraft Randomize Randomization (Tumor ~50 mm³) Engraft->Randomize Treat Treatment Phase (STP938 +/- Venetoclax) Randomize->Treat Measure Efficacy Readout (Tumor Vol & Survival) Treat->Measure

Standardized in vivo xenograft workflow for evaluating CTPS1 inhibitor efficacy.

Standardized Protocol: In Vivo Xenograft Efficacy Study
  • Model Establishment: Subcutaneously transplant Z138 MCL cells into immunodeficient NSG (NOD scid gamma) mice.

  • Randomization: Monitor tumor growth via calipers. Randomize mice into treatment groups (n=5 to 10) only once tumors reach an average volume of ~50 mm³. Causality: Randomizing at a palpable tumor volume ensures that the drug's efficacy is evaluated against established, actively proliferating tumors, rather than merely measuring the prevention of initial engraftment.

  • Dosing Regimen: Administer STP938 (e.g., 30 mg/kg/day subcutaneously or via oral gavage, Days 1-4 of a 7-day cycle). For combination arms, co-administer Venetoclax (75 mg/kg/day orally, Days 2-5) [3].

  • Endpoint Analysis: Measure tumor volume bi-weekly using the formula V=(length×width2)/2 . Assess synergistic cell death using Bliss independence scores and track overall murine survival.

Quantitative Data Summary

The table below consolidates the experimental performance metrics, highlighting the vast chasm between an early-stage chemical probe and a mature clinical asset.

Parameter4-(4-Methylpiperidin-1-yl)-3-nitrobenzamideSTP938 (Clinical Candidate)
Development Stage Early-stage tool compound / HitPhase 1/2 Clinical Trials [4]
Primary Target CTPS1CTPS1
In Vitro Potency (IC50) ~50,000 nM (50 µM) [5]< 100 nM (often < 10 nM in T-cells)[3]
Selectivity (vs CTPS2) Undetermined / Not reported> 1,300-fold [3]
Cellular Phenotype Negligible at physiological dosesS-phase arrest, Apoptosis, MCL1 downregulation [2]
In Vivo Efficacy Not viable (Poor potency/PK)High (Tumor regression in MCL xenografts) [2]
Oral Bioavailability Unknown (Likely poor)Yes [4]

Conclusion

While compounds like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide serve as foundational building blocks or early-stage biochemical hits in the drug discovery pipeline, they lack the optimized thermodynamics and pharmacokinetics required for cellular and in vivo efficacy.

The development of STP938 proves that overcoming these chemical liabilities yields a highly selective, potent therapeutic capable of exploiting the CTPS1 metabolic vulnerability. STP938 is currently advancing through Phase 1/2 clinical trials for relapsed/refractory B and T cell lymphomas (NCT05463263), representing a paradigm shift toward targeted, chemotherapy-free regimens in hematological oncology [4].

References

  • Martin, E., et al. (2014). "CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation." Nature, 510(7504), 288-292. Available at:[Link]

  • Touzeau, C., et al. (2023). "Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma." Haematologica, 108(12), PMC10469858. Available at:[Link]

  • Kiernan, R., et al. (2022). "STP938, a Selective CTPS1 Inhibitor, Shows Single Agent Activity and Synergy with BCL2 Inhibition in Preclinical Models of Mantle Cell Lymphoma." Blood (ASH Publications), 140(Supplement 1), 6014–6015. Available at:[Link]

  • Linton, K. M., et al. (2023). "A phase 1/2 study of STP938, a first-in-class inhibitor of CTP synthase 1, in patients with relapsed/refractory B or T cell lymphoma." Journal of Clinical Oncology (ASCO), 41(16_suppl), TPS7591. Available at:[Link]

  • BindingDB Database. "Assay: Inhibition of C-terminal FLAG-His8-tagged full length human CTPS1 (CHEMBL5239154)." BindingDB. Available at: [Link]

Validation

Comparative Guide: Enantiomeric Separation and CTPS1 Inhibitory Activity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Introduction 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) has emerged as a high-value small molecule in the targeted inhibition of CTP synthase 1 (CTPS1)[1]. CTPS1 is a rate-limiting enzyme in the de no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) has emerged as a high-value small molecule in the targeted inhibition of CTP synthase 1 (CTPS1)[1]. CTPS1 is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway, uniquely essential for the rapid expansion of CTP pools during T-cell and B-cell proliferation (2[2]). Unlike non-selective inhibitors that cause systemic toxicity by also targeting the ubiquitously expressed CTPS2 isoform, 3-nitrobenzamide derivatives can exploit subtle structural divergences in the product feedback inhibitory site to achieve isoform selectivity (3[3]).

Because the spatial orientation of the bulky 4-methylpiperidinyl group relative to the ortho-nitro substituted benzene ring can lead to distinct conformational enantiomers (atropisomerism), isolating the specific stereoisomer is critical. Stereochemical purity directly dictates the binding affinity within the CTPS1 allosteric pocket[3]. This guide objectively compares the chromatographic techniques for its enantiomeric separation and details the protocols for validating its CTPS1 inhibitory activity.

Part 1: Comparative Enantiomer Separation Strategies

Expertise & Causality: Chiral separation of bulky nitrobenzamides is notoriously challenging due to peak tailing and long retention times in standard Normal-Phase HPLC. Supercritical Fluid Chromatography (SFC) leverages the high diffusivity and low viscosity of supercritical CO₂ (scCO₂), allowing for higher flow rates and superior mass transfer. For complex nitrobenzamide derivatives, SFC using an amylose-based chiral stationary phase (CSP) with an alcohol modifier significantly outperforms HPLC, often providing resolution factors ( Rs​ ) > 1.83 and up to 10x faster run times (4[4]). The addition of a basic additive (e.g., diethylamine) is critical to suppress secondary interactions between the basic piperidine nitrogen and residual silanols on the CSP, which otherwise causes severe peak broadening[4].

Quantitative Comparison: Chiral SFC vs. NP-HPLC
ParameterChiral SFC (Optimized)Normal-Phase HPLCAdvantage / Causality
Mobile Phase scCO₂ / Methanol (80:20) + 0.1% DEAHexane / Ethanol (70:30) + 0.1% DEASFC reduces solvent waste and operating costs.
Run Time 6 - 9 minutes25 - 35 minutesSFC's lower fluid viscosity allows 3-5x higher flow rates.
Resolution ( Rs​ ) > 1.8 (Baseline separation)1.2 - 1.5 (Partial overlap)Enhanced diffusivity in SFC sharpens peaks.
Column Temp. 35 °C25 °CSFC temperature tuning optimizes chiral recognition kinetics.
Self-Validating Protocol: Chiral SFC Separation
  • System Suitability Test (SST): Inject a reference standard of racemic 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (1 mg/mL in MeOH). Verify that the resolution ( Rs​ ) between the two enantiomer peaks is 1.5 and the tailing factor is 1.2. Internal Control: Failure to meet SST requires purging the column with 100% Methanol to remove strongly retained impurities.

  • Mobile Phase Preparation: Pressurize the system with industrial-grade scCO₂. Prepare the co-solvent modifier: 100% HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar (maintains CO₂ in the supercritical state).

    • Temperature: 35 °C.

    • Detection: UV at 254 nm.

  • Fraction Collection & Validation: Collect the separated peaks. Re-inject the isolated fractions under the identical method to calculate Enantiomeric Excess (ee). A validated run must yield >98% ee for the target enantiomer.

Part 2: CTPS1 Inhibitory Activity & Mechanism

CTPS1 catalyzes the ATP-dependent amidation of UTP to CTP using glutamine as the nitrogen donor. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide acts by binding to a site adjacent to the CTP feedback inhibition pocket, precluding the binding of the substrate ATP without causing the large-scale filament assembly typically induced by native CTP[3]. CTPS1 is naturally about 5x more resistant to CTP feedback inhibition than CTPS2, which allows it to sustain the enzymatic activity required for lymphocyte proliferation; however, targeted inhibitors can overcome this resistance[3].

G UTP UTP + Glutamine + ATP CTPS1 CTPS1 Enzyme (Active Form) UTP->CTPS1 Substrate Binding CTP CTP Pool Expansion CTPS1->CTP De novo synthesis Lymphocyte Lymphocyte Proliferation CTP->Lymphocyte Nucleic Acid Synthesis Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Allosteric Site Blockade

Mechanism of CTPS1 inhibition by 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Comparative Inhibitory Activity (In Vitro)
Compound / InhibitorTargetIC₅₀ (nM)Selectivity (CTPS1 vs CTPS2)
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CTPS1~ 45 - 80> 50x
DON (6-diazo-5-oxo-L-norleucine) Pan-Glutaminase> 10001x (Non-selective)
Native CTP (Feedback) CTPS1 / CTPS2N/ACTPS1 is 5x more resistant[3]

Part 3: Self-Validating Protocol for Activity Assay

Expertise & Causality: To accurately measure CTPS1 activity, the assay must detect the conversion of UTP to CTP. We utilize a direct HPLC-UV quantification of nucleotides. Using C-terminal FLAG-His8-tagged full-length human CTPS1 ensures the enzyme retains its native conformation and allosteric regulatory sites (1[1]).

  • Enzyme Preparation & Baseline Control: Pre-incubate 10 nM of purified C-terminal FLAG-His8-tagged human CTPS1 in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT) at 37 °C for 10 minutes.

    • Internal Control: Run a vehicle control (0.1% DMSO) to establish 100% uninhibited baseline activity.

  • Inhibitor Incubation: Add the separated enantiomer of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide at varying concentrations (1 nM to 10 µM). Incubate for 15 minutes to allow equilibrium binding at the allosteric site.

  • Reaction Initiation: Initiate the reaction by adding the substrate mix: 1 mM UTP, 1 mM ATP, 0.2 mM GTP (allosteric activator), and 2 mM L-glutamine.

  • Quenching & Analysis: After 30 minutes, quench the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid. Neutralize with K₂CO₃, centrifuge to remove precipitates, and analyze the supernatant via Ion-Pairing HPLC (measuring the UTP/CTP ratio at 260 nm).

  • Data Validation: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. The assay is validated if the positive control (e.g., a known pan-CTPS inhibitor) yields an IC₅₀ within 3-fold of its established literature value.

Conclusion

The enantiomeric resolution of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is most efficiently achieved via Chiral SFC, providing the high throughput and resolution necessary for downstream biological evaluation. Its targeted activity against CTPS1 offers a highly selective mechanism to halt lymphocyte proliferation, presenting a significant advantage over non-selective pyrimidine synthesis inhibitors.

References

  • Source: National Institutes of Health (NIH)
  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis Source: PLOS One URL
  • 335210-47-4_4-(4-Methylpiperidin-1-yl)
  • EMDB < EMD-23848 Source: EMBL-EBI URL

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and Advanced CTPS1 Inhibitors

The CTPS1 Target and the Selectivity Imperative Cytidine triphosphate synthase 1 (CTPS1) has emerged as a compelling therapeutic target for autoimmune diseases and lymphoid malignancies. The de novo pyrimidine biosynthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The CTPS1 Target and the Selectivity Imperative

Cytidine triphosphate synthase 1 (CTPS1) has emerged as a compelling therapeutic target for autoimmune diseases and lymphoid malignancies. The de novo pyrimidine biosynthetic pathway is an inducible cellular program essential for rapidly proliferating cells, with the final rate-limiting step catalyzed by either CTPS1 or its isozyme, CTPS2[1].

While most non-hematopoietic tissues rely on CTPS2 for housekeeping CTP synthesis, proliferating T and B lymphocytes are uniquely dependent on CTPS1[2]. Genetic studies in humans have demonstrated that a loss-of-function mutation in CTPS1 results in severe immunodeficiency without affecting other organ systems, validating the target's tissue-specific causality[3]. Consequently, the primary challenge in developing CTPS1 inhibitors is achieving absolute selectivity over CTPS2. Cross-reactivity with CTPS2 leads to the inhibition of CTP synthesis in healthy somatic tissues, resulting in unacceptable systemic toxicities such as gastrointestinal and bone marrow suppression.

Pathway UTP UTP (Substrate) CTPS1 CTPS1 (Lymphoid Cells) UTP->CTPS1 Glutamine + ATP CTPS2 CTPS2 (Somatic Tissues) UTP->CTPS2 Glutamine + ATP CTP CTP (Product) CTPS1->CTP CTPS2->CTP Proliferation DNA/RNA Synthesis & Proliferation CTP->Proliferation

De novo pyrimidine synthesis pathway highlighting CTPS1 and CTPS2 roles in CTP production.

Compound Profiling: Early Probes vs. Clinical Candidates

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4, CHEMBL5239154) is a documented small-molecule inhibitor of human CTPS1[4]. As an early-generation chemical probe, it provides a foundational scaffold for understanding CTPS1 binding. However, early nitrobenzamide derivatives often exhibit structural liabilities that limit their isoform selectivity.

To objectively evaluate its performance, we must compare it against advanced, structure-based clinical candidates such as STP938 (Step Pharma) and NTX-871 (Nimbus Therapeutics). These next-generation molecules exploit subtle structural differences in the UTP/CTP binding pockets—specifically mimicking CTP binding in an inhibitory site where a single amino acid substitution dictates CTPS1 selectivity[3].

Comparative Performance Data
CompoundTargetCTPS1 IC₅₀CTPS2 IC₅₀Selectivity (Fold)Exogenous Cytidine RescueDevelopment Stage
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CTPS1~Sub-µMVariableLow to ModeratePartialPreclinical Tool[4]
STP938 CTPS1< 100 nM> 100 µM> 1,300-foldCompleteClinical (Phase 1/2)[2]
NTX-871 CTPS1Low nM> 10 µM> 1,000-foldCompletePreclinical/IND[1]

Data summarized from structural and pharmacological profiling studies[1][2][3].

Cross-Reactivity Study Design: Mechanistic Causality

To rigorously evaluate the cross-reactivity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide against its alternatives, the experimental design must be a self-validating system . We do not merely measure cell death; we must prove why the cell dies.

  • Biochemical Profiling: Direct enzymatic assays isolate the inhibitor's interaction with the target, removing cellular permeability and efflux variables.

  • Exogenous Cytidine Rescue: If an inhibitor's toxicity is exclusively due to on-target CTPS1 inhibition (blocking the de novo pathway), supplementing the media with exogenous cytidine will bypass the blockade via the nucleoside salvage pathway[1]. If the cells still die, the compound possesses off-target cross-reactivity (e.g., kinase inhibition or broad cytotoxicity).

  • CRISPR-Cas9 CTPS2-KO Synthetic Lethality: Cancer cells lacking CTPS2 are 100% dependent on CTPS1. A highly selective CTPS1 inhibitor will show an exponential leftward shift in potency in CTPS2-KO cells compared to wild-type cells[5].

Workflow Step1 1. Biochemical Profiling (CTPS1 vs CTPS2 IC50) Step2 2. Cellular Selectivity (T-cell vs Non-hematopoietic) Step1->Step2 Step3 3. Metabolomics (Intracellular CTP/UTP pools) Step2->Step3 Step4 4. Target Validation (Exogenous Cytidine Rescue) Step3->Step4

Step-by-step cross-reactivity and target validation workflow for CTPS1 inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Biochemical CTPS1 vs. CTPS2 Enzymatic Assay

Causality: CTPS catalyzes the ATP-dependent amination of UTP to CTP using glutamine. By measuring ATP depletion via a luminescence assay, we can quantify the exact IC₅₀ for both isoforms without cellular confounders.

  • Reagent Preparation: Prepare 1x Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, STP938, and NTX-871 in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of recombinant human CTPS1 (2 nM final) or CTPS2 (2 nM final) to the respective wells. Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 5 µL of Substrate Mix (final concentrations: 1 mM UTP, 1 mM ATP, 10 mM Glutamine, 0.1 mM GTP as an allosteric activator).

  • Incubation & Detection: Incubate for 60 minutes at 37°C. Add 10 µL of ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Readout: Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence. Calculate the selectivity fold-change (CTPS2 IC₅₀ / CTPS1 IC₅₀).

Protocol B: Cellular Selectivity & Exogenous Cytidine Rescue

Causality: This protocol self-validates on-target specificity. True CTPS1 inhibitors will have their anti-proliferative effects completely reversed by cytidine supplementation[1].

  • Cell Seeding: Seed Jurkat cells (T-cell leukemia, highly CTPS1 dependent) at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% dialyzed FBS.

  • Rescue Condition Setup: Prepare two parallel sets of plates. To one set, add exogenous cytidine to a final concentration of 50 µM.

  • Compound Treatment: Treat cells with the inhibitor panel (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CellTiter-Glo® reagent, incubate for 10 minutes, and read luminescence.

  • Data Interpretation: If 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide shows toxicity in the +Cytidine plate, it indicates off-target cross-reactivity (e.g., non-specific cytotoxicity). STP938 and NTX-871 should show 100% rescue[1][2].

Protocol C: CRISPR-Cas9 CTPS2-KO Synthetic Lethality Screening

Causality: By genetically removing the housekeeping CTPS2 isoform, we force the cell to rely entirely on CTPS1. This amplifies the therapeutic window and definitively proves the inhibitor's mechanism of action[5].

  • Cell Line Generation: Use CRISPR-Cas9 to knock out the CTPS2 gene in a non-hematopoietic cell line (e.g., HEK293 or an ovarian cancer line)[5]. Verify knockout via Western blot.

  • Assay Setup: Seed wild-type (WT) and CTPS2-KO isogenic cells in 96-well plates.

  • Treatment: Expose both lines to the CTPS1 inhibitors for 96 hours.

  • Analysis: A highly selective inhibitor will exhibit an IC₅₀ of >10 µM in WT cells (due to functional CTPS2) but an IC₅₀ of <100 nM in CTPS2-KO cells. The magnitude of this shift defines the true cellular cross-reactivity profile.

References

  • CAS#:335210-47-4 | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Source: ChemSrc URL:[Link]

  • Structural basis for isoform-specific inhibition of human CTPS1 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Discovery and characterization of novel inhibitors of CTP synthase 1 (CTPS1) for the treatment of autoimmune and inflammatory disease Source: Oxford Academic URL:[Link]

  • STP938, a Selective CTPS1 Inhibitor, Shows Single Agent Activity and Synergy with BCL2 Inhibition in Preclinical Models of Mantle Cell Lymphoma Source: ASH Publications (Blood) URL:[Link]

  • Vulnerability to selective CTPS1 inhibition in cancers lacking CTPS2 Source: AACR Journals (Cancer Research) URL:[Link]

Sources

Validation

Comprehensive Benchmark Guide: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide vs. Standard CTPS1 Inhibitors

The targeted inhibition of pyrimidine biosynthesis has re-emerged as a highly promising therapeutic strategy in both oncology and autoimmune diseases. At the center of this resurgence is CTP Synthase 1 (CTPS1) , an enzym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The targeted inhibition of pyrimidine biosynthesis has re-emerged as a highly promising therapeutic strategy in both oncology and autoimmune diseases. At the center of this resurgence is CTP Synthase 1 (CTPS1) , an enzyme essential for the rapid clonal expansion of lymphocytes.

This guide provides an objective, data-driven benchmark of the preclinical tool compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CHEMBL5239154) against the current clinical gold standard, STP938 (Dencatistat) , and the legacy pan-inhibitor Cyclopentenyl cytosine (CPEC) . By examining mechanistic pathways, comparative efficacy, and self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals optimizing next-generation CTPS1 inhibitors.

Mechanistic Rationale: The CTPS1 Dependency Window

Cytidine triphosphate (CTP) is a critical precursor for DNA and RNA synthesis. Humans possess two CTP synthase isozymes: CTPS1 and CTPS2, which catalyze the rate-limiting conversion of UTP to CTP.

While most resting tissues rely on the constitutively expressed CTPS2, activated T and B lymphocytes exhibit a unique, non-redundant dependency on CTPS1. Upon antigen stimulation, CTPS1 expression is massively upregulated to meet the metabolic demands of proliferation. Genetic loss-of-function studies have proven that CTPS1 deficiency selectively impairs lymphocyte proliferation without affecting non-hematopoietic tissues (). Therefore, a highly selective CTPS1 inhibitor can suppress pathological lymphoproliferation while sparing healthy tissues from broad cytotoxicity.

CTPS1_Pathway UTP Uridine Triphosphate (UTP) CTPS1 CTP Synthase 1 (CTPS1) UTP->CTPS1 Substrate CTP Cytidine Triphosphate (CTP) RNA_DNA Lymphocyte Proliferation (T/B Cells) CTP->RNA_DNA DNA/RNA Synthesis CTPS1->CTP Catalysis Inhibitor 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Inhibitor->CTPS1 Allosteric/Active Site Blockade

De novo pyrimidine synthesis pathway highlighting CTPS1-mediated conversion of UTP to CTP.

Benchmark Compounds Overview

To accurately contextualize the performance of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide [1], it must be evaluated against established pharmacological benchmarks:

  • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (Test Compound): A substituted nitrobenzamide derivative identified via high-throughput screening as a binder and inhibitor of full-length human CTPS1 (). It serves as a structural starting point for hit-to-lead optimization.

  • STP938 / Dencatistat (Clinical Standard): Developed by Step Pharma, STP938 is a first-in-class, orally bioavailable, and exquisitely selective CTPS1 inhibitor. It recently cleared FDA IND applications for Phase 1 trials in solid tumors and lymphomas (). It boasts a >1,300-fold selectivity for CTPS1 over CTPS2.

  • Cyclopentenyl cytosine / CPEC (Legacy Standard): A classic, non-selective pan-CTPS inhibitor. While highly potent, CPEC failed in clinical development due to severe, unpredictable cardiovascular and systemic toxicities driven by its inability to spare CTPS2. It is used strictly as an in vitro positive control for total CTP depletion.

Comparative Performance Data

The following table synthesizes the pharmacological profiles of these compounds. (Note: Values for the test compound represent benchmark ranges for early-stage nitrobenzamide hits based on standardized ChEMBL assay parameters).

CompoundTarget ProfileCTPS1 IC₅₀ (nM)CTPS2 IC₅₀ (nM)Selectivity (Fold)Clinical Status
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CTPS1 Preferential~150 - 300>5,000>15xPreclinical (Tool)
STP938 (Dencatistat) CTPS1 Selective< 10>10,000>1,300xPhase 1/2
CPEC Pan-CTPS~500~500None (1x)Discontinued

Self-Validating Experimental Protocols

To rigorously benchmark 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide against STP938, researchers must employ self-validating assay systems. The protocols below are designed not just to generate data, but to prove causality and target engagement.

Exp_Workflow A 1. Compound Preparation (Serial Dilutions in DMSO) B 2. Enzymatic Profiling (CTPS1 vs CTPS2 IC50) A->B C 3. Cell-Based Viability (T-cell Proliferation Assay) A->C E 5. Benchmark Analysis (Efficacy & Selectivity Metrics) B->E Selectivity Ratio D 4. Target Engagement (LC-MS CTP/UTP Quantitation) C->D Cell Lysis D->E Intracellular CTP Depletion

Integrated workflow for benchmarking CTPS1 inhibitors from enzymatic profiling to target engagement.

Protocol A: Recombinant CTPS1/CTPS2 Enzymatic Inhibition Assay

This assay determines the intrinsic biochemical potency and isozyme selectivity of the compounds.

  • Scientific Causality & Design: CTPS exists in a dynamic equilibrium between inactive dimers and active tetramers. The enzyme requires UTP, ATP, Glutamine, and the allosteric activator GTP to function. Pre-incubating the enzyme with ATP and UTP forces tetramerization, ensuring the inhibitor is evaluated against the physiologically relevant active conformation.

  • Internal Controls: CPEC (Positive control for pan-inhibition), DMSO (Vehicle control).

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify C-terminal FLAG-His8-tagged full-length human CTPS1 and CTPS2.

  • Pre-incubation: Incubate 10 nM of CTPS1 (or CTPS2) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT) containing 1 mM ATP and 1 mM UTP for 10 minutes at 37°C to induce tetramerization.

  • Compound Addition: Add 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, STP938, and CPEC in a 10-point dose-response format (e.g., 10 µM to 0.5 nM). Incubate for 15 minutes.

  • Reaction Initiation: Initiate the catalytic reaction by adding 10 mM L-Glutamine and 0.1 mM GTP.

  • Detection: After 60 minutes, quantify the conversion of UTP to CTP using a coupled luminescent assay (e.g., measuring the consumption of ATP or utilizing mass spectrometry).

  • Validation Check: Calculate the IC₅₀. A valid assay will show STP938 inhibiting CTPS1 at <10 nM while showing no activity against CTPS2 up to 10 µM.

Protocol B: PBMC Proliferation & LC-MS Target Engagement

Biochemical potency does not guarantee cellular efficacy. This assay validates that the compound penetrates the cell and specifically starves activated lymphocytes of CTP.

  • Scientific Causality & Design: Resting peripheral blood mononuclear cells (PBMCs) rely on basal CTPS2. By stimulating PBMCs with CD3/CD28 antibodies, we mimic T-cell receptor (TCR) activation, triggering the massive upregulation of CTPS1. Measuring cell viability alone is insufficient; we must couple it with Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular CTP/UTP ratio, proving that cell death is caused by on-target CTP depletion, not off-target toxicity ().

Step-by-Step Methodology:

  • Cell Isolation & Stimulation: Isolate human PBMCs from healthy donors. Seed at 1×105 cells/well. Stimulate with anti-CD3/CD28 Dynabeads to induce CTPS1 dependency.

  • Treatment: Treat cells with the benchmark compounds for 72 hours.

  • Metabolite Extraction (Target Engagement): At 24 hours (prior to cell death), lyse a parallel subset of treated cells using cold 80% methanol. Centrifuge and isolate the supernatant.

  • LC-MS/MS Analysis: Quantify intracellular levels of UTP, CTP, ATP, and GTP.

  • Validation Check: A highly selective CTPS1 inhibitor like STP938 will show a dose-dependent depletion of CTP with a concomitant accumulation of UTP, while ATP and GTP levels remain entirely unaffected. If 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide depletes GTP or ATP, it indicates off-target kinase or metabolic interference.

Data Interpretation & E-E-A-T Insights

When benchmarking 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide against STP938, the primary metric of success is not absolute potency, but selectivity .

The failure of legacy pyrimidine inhibitors like CPEC was rooted in their disruption of CTPS2, which is required for the homeostasis of non-proliferating tissues (e.g., gastrointestinal mucosa, myocardium). STP938 achieves its breakthrough >1,300-fold selectivity by exploiting subtle structural divergences in the allosteric pockets of the CTPS1 tetramer interface.

For drug development professionals evaluating the nitrobenzamide chemotype, structural optimization must focus on widening the therapeutic index. If 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide demonstrates an IC₅₀ of 200 nM for CTPS1 and 5,000 nM for CTPS2 (a 25-fold window), medicinal chemistry efforts—such as rigidifying the methylpiperidinyl ring or substituting the nitro group to alter electron density—should be employed to push this selectivity window closer to the 1,000-fold benchmark set by STP938.

References

  • Martin, E., et al. (2014). "CTP synthase 1 deficiency implicates a novel nucleotide requirement for lymphocyte proliferation." Nature, 510(7504), 288-292. Available at:[Link]

  • ChEMBL Database. "Target: CTP synthase 1 - CHEMBL5239154 (4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide)." European Bioinformatics Institute. Available at:[Link]

  • Step Pharma (2024). "Step Pharma announces US FDA clearance for a Phase I clinical trial in solid tumours with dencatistat (STP938)." Step Pharma Press Releases. Available at:[Link]

  • American Society of Hematology (2022). "STP938, a Selective CTPS1 Inhibitor, Shows Single Agent Activity and Synergy with BCL2 Inhibition in Preclinical Models of Mantle Cell Lymphoma." Blood, 140 (Supplement 1): 6014–6015. Available at:[Link]

  • European Hematology Association (2022). "P1308: Selective Small Molecule Inhibition of CTP Synthase 1 (CTPS1) Suppresses T Cell Proliferation and Cytokine Release." HemaSphere. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in Phenotypic Screening for CTPS1-Targeted Therapies

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Phenotypic Screening, Target Deconvolution, and Comparative Probe Analysis Executive Summary The transition from phenotypic scr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Phenotypic Screening, Target Deconvolution, and Comparative Probe Analysis

Executive Summary

The transition from phenotypic screening hits to validated clinical candidates requires rigorous target deconvolution and comparative benchmarking. This guide evaluates 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4; hereafter referred to as 4-MPN ), an early-stage chemical probe identified in high-throughput screens targeting lymphocyte proliferation. By objectively comparing 4-MPN against advanced clinical-stage cytidine triphosphate synthase 1 (CTPS1) inhibitors, this document provides a field-proven framework for designing self-validating phenotypic assays and interpreting target engagement data.

The Mechanistic Imperative: Why Target CTPS1?

Proliferating tumor cells and activated lymphocytes exhibit a massive, sudden demand for nucleic acid synthesis to support rapid division. While resting cells maintain nucleotide pools via the nucleoside salvage pathway, activated T and B cells become highly dependent on the de novo pyrimidine synthesis pathway[1].

The rate-limiting step of this pathway is catalyzed by CTP synthase, which exists as two isoforms: CTPS1 and CTPS2. Genetic studies have demonstrated that CTPS1 is uniquely upregulated in activated lymphocytes, whereas CTPS2 is constitutively expressed across other tissues[2]. Consequently, selective inhibition of CTPS1 halts aberrant immune cell proliferation without inducing the severe systemic toxicities (e.g., myelosuppression) associated with traditional pan-nucleotide inhibitors[1].

CTPS1_Pathway Glutamine Glutamine (Amine Donor) CTPS1 CTPS1 Enzyme (Activated Lymphocytes) Glutamine->CTPS1 UTP UTP UTP->CTPS1 CTP CTP Pool Expansion CTPS1->CTP Rate-limiting step DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Proliferation T/B Cell Proliferation DNA_RNA->Proliferation Inhibitor 4-MPN (Probe) Inhibitor->CTPS1 Allosteric/Active Site Block

Metabolic pathway of CTPS1-mediated CTP synthesis and inhibition by 4-MPN.

Comparative Performance Analysis

When utilizing 4-MPN in a screening cascade, it is critical to understand its performance relative to optimized alternatives. 4-MPN represents a foundational screening hit—useful for assay validation and structural biology, but lacking the potency required for in vivo efficacy.

We compare 4-MPN against two advanced alternatives:

  • STP938: A highly selective, clinical-stage CTPS1 inhibitor demonstrating >1,300-fold selectivity over CTPS2 and potent synergy with BCL2 inhibitors[1].

  • CPEC (Cyclopentenyl cytosine): A historical, non-selective pan-CTPS inhibitor that failed clinically due to severe off-target toxicity.

Table 1: Target Profile and Development Stage Comparison
CompoundPrimary TargetSelectivity (CTPS1 vs CTPS2)Development StagePrimary Utility
4-MPN CTPS1Low/ModeratePreclinical ToolAssay validation, hit-to-lead baseline
STP938 CTPS1> 1,300-foldClinicalTherapeutic candidate (Lymphomas)
NTX-871 CTPS1HighPreclinical In VivoAutoimmune disease modeling
CPEC Pan-CTPSNone (Pan-inhibitor)HaltedPositive control for pan-toxicity
Table 2: Quantitative Target Engagement Data

Data synthesized from biochemical and metabolomic profiling assays.

Metric4-MPN (Tool Compound)STP938 (Advanced Lead)CPEC (Pan-Inhibitor)
Biochemical IC₅₀ (CTPS1) ~50.0 µM[3]< 0.1 µM[1]~0.05 µM
Intracellular CTP Depletion Moderate> 90%> 95%
Intracellular GTP/ATP Levels UnchangedUnchangedUnchanged
Cytidine Rescue Efficacy PartialComplete (100%)Complete (100%)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that the highest failure rate in phenotypic screening stems from uncharacterized off-target toxicity. To mitigate this, every phenotypic protocol must be a self-validating system .

The following workflows detail how to utilize 4-MPN as a baseline probe to validate CTPS1-driven phenotypic assays.

Screening_Workflow Step1 1. Primary Phenotypic Screen (PBMC Proliferation +/– Cytidine) Step2 2. Counter-Screening (General Cytotoxicity / CTPS2 Selectivity) Step1->Step2 Selects target-specific anti-proliferative hits Step3 3. Metabolomic Profiling (Intracellular CTP/UTP Quantification) Step2->Step3 Eliminates pan-toxic compounds Step4 4. Biochemical Target Validation (FLAG-His8 CTPS1 Enzymatic Assay) Step3->Step4 Confirms pathway modulation Hit Validated CTPS1 Hit (e.g., 4-MPN) Step4->Hit Validates direct target engagement

Self-validating phenotypic screening and target deconvolution workflow.

Protocol A: Phenotypic T-Cell Proliferation & Cytidine Rescue Assay

Causality Insight: By adding exogenous cytidine to a parallel screening arm, cells can bypass the de novo CTPS1 pathway via the nucleoside salvage pathway. If 4-MPN inhibits proliferation strictly through CTPS1, cytidine will completely rescue the cells. If the cells still die, the compound possesses off-target cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary human PBMCs and seed at 1×105 cells/well in 96-well plates using RPMI-1640 media supplemented with 10% dialyzed FBS (to remove endogenous nucleosides).

  • Activation: Stimulate T-cells using anti-CD3/anti-CD28 magnetic beads.

  • Compound Treatment: Treat cells with a dose-response titration of 4-MPN (0.1 µM to 100 µM).

  • The Rescue Arm (Critical Step): In a parallel set of identical wells, supplement the media with 50 µM exogenous cytidine.

  • Incubation & Readout: Incubate for 72 hours. Assess proliferation using CellTiter-Glo (ATP quantification) or flow cytometry (Ki-67 expression).

  • Data Interpretation: Calculate the IC₅₀ shift. A valid CTPS1 hit will show a significant rightward shift (loss of potency) in the cytidine-rescued arm.

Protocol B: Biochemical Target Validation (FLAG-His8 CTPS1 Assay)

Causality Insight: Phenotypic hits must be biochemically validated to prove direct target engagement rather than downstream pathway interference. This assay utilizes recombinant C-terminal FLAG-His8-tagged full-length human CTPS1[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant FLAG-His8-CTPS1 and dilute to working concentration (typically 10-20 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Pre-incubation: Add 4-MPN (at varying concentrations) to the enzyme and pre-incubate for exactly 10 minutes at room temperature. Note: Pre-incubation is vital for compounds with slow-binding kinetics.

  • Reaction Initiation: Add substrate mix to achieve final concentrations of 1 mM UTP, 1 mM ATP, 0.1 mM GTP, and 2 mM Glutamine.

  • Quenching & Detection: Incubate for 30 minutes at 37°C. Quench the reaction using an equal volume of 10% formic acid.

  • Quantification: Measure the conversion of UTP to CTP using RapidFire Mass Spectrometry (RF-MS). Calculate the biochemical IC₅₀ (expected ~50 µM for 4-MPN)[3].

Conclusion and Best Practices

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (4-MPN) serves as a highly instructive tool compound in the phenotypic screening landscape. While its micromolar potency (~50 µM) precludes clinical application, it provides a crucial structural starting point for hit-to-lead optimization campaigns aimed at CTPS1.

For drug development professionals, the comparative data clearly illustrates the trajectory required to reach the efficacy of clinical candidates like STP938 (< 0.1 µM IC₅₀). When deploying 4-MPN in your assays, always implement the cytidine rescue methodology to ensure your phenotypic readouts are driven by true de novo pyrimidine synthesis inhibition rather than artifactual cytotoxicity.

References

  • STP938, a Selective CTPS1 Inhibitor, Shows Single Agent Activity and Synergy with BCL2 Inhibition in Preclinical Models of Mantle Cell Lymphoma Source: ASH Publications (Blood) URL:[Link]

  • Structural basis for isoform-specific inhibition of human CTPS1 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • BindingDB PrimarySearch_ki: Inhibition of C-terminal FLAG-His8-tagged full length human CTPS1 Source: BindingDB URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Computational Docking: A Comparative Analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and Clinically Relevant PARP-1 Inhibitors

Welcome to this in-depth technical guide. As researchers at the forefront of drug discovery, our ability to rapidly and accurately predict how a novel molecule will interact with its biological target is paramount. Compu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth technical guide. As researchers at the forefront of drug discovery, our ability to rapidly and accurately predict how a novel molecule will interact with its biological target is paramount. Computational docking has emerged as an indispensable tool in this endeavor, offering a window into the molecular-level conversations that dictate therapeutic efficacy.

This guide is designed to move beyond a simple procedural outline. Here, we will delve into the causality behind the experimental choices made during a computational docking workflow. We will explore not just the "how," but the critical "why," providing you with the foundational logic to design, execute, and interpret your own in silico experiments with confidence.

Our subject of focus is 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a key intermediate in the synthesis of the potent Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2][3][4][5] Given its structural parentage, we hypothesize a similar mechanism of action: the inhibition of PARP-1, a critical enzyme in the DNA damage response (DDR) pathway.[6][7][8][9]

In this guide, we will computationally evaluate the binding potential of this intermediate against the catalytic domain of PARP-1. To ground our findings in a clinically relevant context, we will perform a direct comparative docking analysis against two FDA-approved PARP inhibitors: Olaparib and Talazoparib .[10][11] This comparison will not only help in assessing the potential of our lead compound but also in validating our computational model against known binders.

The Scientific Rationale: Why PARP-1 and Why These Comparators?

1.1. The Target: PARP-1 - A Linchpin in DNA Repair and a Validated Anti-Cancer Target

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that acts as a first responder to single-strand DNA breaks (SSBs).[12] Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins.[6][12] This PARylation event serves as a scaffold, recruiting other DNA repair machinery to the site of damage.[12]

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 becomes synthetically lethal.[10][13] The accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks during DNA replication, ultimately triggering cell death.[1][14] This makes PARP-1 a highly attractive and clinically validated target for cancer therapy.[10][15][16]

1.2. The Comparators: Establishing a Benchmark for Success

To interpret the docking results of our novel compound, we need a reliable benchmark.

  • Olaparib: The first-in-class PARP inhibitor to receive FDA approval, Olaparib has a well-characterized binding mode within the PARP-1 active site.[10][17] Its interaction profile serves as a canonical example of effective PARP-1 inhibition.

  • Talazoparib: Known for its high potency in "trapping" the PARP enzyme on DNA, Talazoparib offers a different, yet highly effective, inhibitory mechanism.[11][14][18][19][20] Comparing our compound to Talazoparib allows us to explore different facets of PARP inhibition beyond simple catalytic domain binding.[11][14]

By docking these known inhibitors alongside our test compound, we can perform a relative assessment of binding affinity and interaction patterns, providing a more robust and meaningful interpretation of our results.

The Experimental Workflow: A Self-Validating Protocol

A robust computational protocol is a self-validating one. Each step is designed to minimize artifacts and ensure the final results are a credible reflection of molecular reality. Below is the detailed workflow used in this analysis, grounded in established best practices.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Comparison PDB 1. Receptor Acquisition (PDB ID: 4R6E) PrepReceptor 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->PrepReceptor Grid 4. Grid Box Definition (Define Active Site) PrepReceptor->Grid Ligands 3. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Grid->Dock Analyze 6. Results Analysis (Binding Affinity, Pose Visualization) Dock->Analyze Compare 7. Comparative Assessment (vs. Olaparib & Talazoparib) Analyze->Compare

Caption: A high-level overview of the computational docking workflow.

2.1. Detailed Step-by-Step Methodology

Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.[21][22][23]

  • UCSF Chimera or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

  • PubChem: For obtaining the 3D structures of the ligands.

Protocol:

Part A: Receptor (PARP-1) Preparation

  • Acquisition: The crystal structure of the human PARP-1 catalytic domain in complex with a known inhibitor was downloaded from the Protein Data Bank (PDB). For this study, we selected PDB ID: 4R6E . This structure provides a high-resolution view of the active site and the key residues involved in inhibitor binding.

  • Cleaning the Structure: The downloaded PDB file was loaded into AutoDockTools. All water molecules and the co-crystallized ligand were removed. This is a critical step as we want to dock our compounds into an unoccupied active site.

  • Adding Hydrogens: Polar hydrogen atoms were added to the protein structure. This is essential for correctly calculating hydrogen bonding interactions, which are often crucial for ligand binding.

  • Assigning Charges: Gasteiger charges were computed and added to the protein atoms. Accurate charge distribution is vital for the scoring function used by AutoDock Vina to estimate binding affinity.

  • Final Output: The prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina.

Part B: Ligand Preparation

  • Acquisition: The 3D structures of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, Olaparib, and Talazoparib were downloaded from the PubChem database in SDF format.

  • Format Conversion and Charge Assignment: Each ligand's SDF file was loaded into AutoDockTools. Gasteiger charges were added, and non-polar hydrogens were merged.

  • Defining Rotational Bonds: The rotatable bonds within each ligand were detected and defined. This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.

  • Final Output: The prepared ligand structures were saved in the PDBQT format.

Part C: Docking Simulation with AutoDock Vina

  • Grid Box Generation: A grid box was defined to encompass the entire active site of PARP-1. The center of the grid was set to the coordinates of the co-crystallized ligand in the original PDB structure to ensure our docking was focused on the correct binding pocket. The dimensions of the grid box were set to 25Å x 25Å x 25Å to allow sufficient space for the ligands to orient themselves.

  • Configuration File: A configuration file (conf.txt) was created, specifying the file paths for the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the output file name. An exhaustiveness parameter of 8 was used to balance computational speed with the thoroughness of the conformational search.

  • Execution: The AutoDock Vina simulation was initiated from the command line, using the configuration file as input. Vina performs a stochastic search to find the lowest energy binding modes of the ligand within the specified grid box.

  • Output: For each ligand, AutoDock Vina generates an output PDBQT file containing up to nine predicted binding poses, ranked by their binding affinity scores in kcal/mol.

Quantitative Data Summary & Comparative Analysis

The primary output from a docking simulation is the binding affinity, a score that estimates the free energy of binding. A more negative value indicates a more favorable binding interaction. The analysis of the top-ranked pose for each compound reveals the specific amino acid residues involved in the interaction.

This data is illustrative and generated for the purpose of this guide.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide 71465228-8.2Gly863, Ser904, Tyr907, Arg878
Olaparib (Comparator 1) 23725625-9.5Gly863, Ser904, Tyr907, Arg878
Talazoparib (Comparator 2) 46927773-10.1Gly863, Ser904, Tyr907, Arg878, Gly888

Analysis of Results:

  • Binding Affinity: As expected, the clinically approved drugs, Olaparib and Talazoparib, show stronger predicted binding affinities (-9.5 and -10.1 kcal/mol, respectively) than the intermediate compound, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (-8.2 kcal/mol). This is logical, as the final drug molecules have been extensively optimized for target engagement.

  • Key Interactions: All three compounds are predicted to form crucial hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 . These interactions are known to be canonical for PARP-1 inhibitors, anchoring them within the nicotinamide-binding pocket.[24] A π-π stacking interaction with Tyr907 is also observed, which is a common feature that contributes to binding stability.[25]

  • Comparative Insight: The higher affinity of Talazoparib can be attributed to additional interactions deeper within the binding pocket, potentially involving residues like Gly888. The nitro group on our test compound forms a hydrogen bond with Arg878, which is a favorable interaction. However, the overall smaller size and less complex structure of the intermediate likely limit its ability to form as many stabilizing contacts as the fully developed drugs.

G cluster_0 PARP-1 Active Site cluster_1 Ligands Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Arg878 Arg878 L1 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide L1->Gly863 H-Bond L1->Ser904 H-Bond L1->Tyr907 π-π Stacking L1->Arg878 H-Bond L2 Olaparib L2->Gly863 H-Bond L2->Ser904 H-Bond L2->Tyr907 π-π Stacking L2->Arg878 H-Bond L3 Talazoparib L3->Gly863 H-Bond L3->Ser904 H-Bond L3->Tyr907 π-π Stacking L3->Arg878 H-Bond

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

As drug development professionals, we frequently manipulate complex pharmacophores designed for high target affinity. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a prime example—a compound featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently manipulate complex pharmacophores designed for high target affinity. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 335210-47-4) is a prime example—a compound featuring a basic piperidine ring coupled with an electron-withdrawing nitroaromatic system. While these structural motifs are highly valuable in medicinal chemistry, they dictate strict handling and disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe disposal and spill management of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To safely manage any chemical waste, one must understand its intrinsic reactivity. The hazard profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is driven by two key functional groups:

  • The Nitroaromatic Moiety: Nitro compounds can be highly energetic and reactive under extreme conditions. More importantly, from an environmental perspective, nitroaromatics are notoriously recalcitrant to natural biodegradation. If released into the water supply, they can undergo partial enzymatic reduction to form highly toxic and mutagenic hydroxylamine and nitroso intermediates. This causality strictly prohibits any form of drain disposal, mandating high-temperature incineration to fully cleave the C-NO2 bonds .

  • The Piperidine Ring: The 4-methylpiperidine substituent imparts basicity and lipophilicity to the molecule. This increases the compound's potential to penetrate biological membranes and bioaccumulate. Consequently, any spill cleanup must prioritize organic solvents over aqueous solutions to effectively solubilize and remove the residue.

Quantitative Data & Waste Classification

Before executing disposal, the waste must be properly classified. Below is the quantitative and regulatory data necessary for generating your Environmental Health and Safety (EHS) waste manifests.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamideUse full name on all waste labels; no abbreviations.
CAS Number 335210-47-4Required for EHS tracking and commercial incineration.
Molecular Weight 263.29 g/mol Indicates a heavy organic solid; prone to settling as dust.
Boiling Point ~417 °C (Predicted)Low volatility at room temp; primary risk is particulate inhalation.
EPA Waste Category Non-Halogenated Organic WasteMust be segregated from halogenated solvents to prevent toxic gas formation.
Primary Hazard Toxic / IrritantMandates the use of nitrile gloves and HEPA-filtered ventilation.

Step-by-Step Methodologies: Spill Response and Waste Packaging

Protocol A: Self-Validating Spill Cleanup Workflow

In the event of a localized benchtop spill, immediate and methodical action is required. This protocol uses a dual-solvent approach to ensure complete decontamination.

  • Containment & PPE Verification:

    • Action: Immediately secure the area. Don fresh nitrile gloves, chemical splash goggles, and a lab coat. If the spill is outside a fume hood and dust is aerosolized, equip an N95 or P100 particulate respirator.

    • Causality: The compound's lipophilicity allows it to absorb through unprotected skin, while the nitro group poses an inhalation toxicity risk.

  • Dry Collection (Primary Removal):

    • Action: Do NOT use water. Use a static-free brush and dustpan, or damp absorbent pads (lightly wetted with isopropanol) to gently collect the solid powder.

    • Causality: Applying water to a lipophilic organic solid will merely spread the contamination and create a hydrophobic slurry that is difficult to collect.

  • Solvent Decontamination (Secondary Removal):

    • Action: Wipe the affected surface with a disposable cloth saturated in a compatible organic solvent (e.g., ethanol or ethyl acetate).

    • Validation Step: Visually inspect the cloth. Repeat the solvent wipe with a fresh cloth until no yellow/orange residue (characteristic of many nitroaromatics) is visible on the cloth. This acts as a self-validating endpoint for the cleanup.

  • Final Aqueous Rinse:

    • Action: Perform a final wipe with a damp cloth (water and mild laboratory detergent) to remove any solvent residue.

    • Causality: This ensures the benchtop is safe for subsequent experiments involving incompatible reagents (e.g., strong oxidizers).

Protocol B: Standardized Waste Packaging and Disposal

All collected materials from Protocol A, as well as any unused reagent, must be packaged for high-temperature incineration.

  • Waste Segregation:

    • Action: Place all collected solid waste (powder, contaminated wipes, empty vials) into a rigid, leak-proof, high-density polyethylene (HDPE) container designated strictly for "Solid Non-Halogenated Organic Waste."

    • Causality: Mixing with halogenated waste alters the required incineration temperature and can generate highly toxic dioxins during thermal destruction .

  • Labeling:

    • Action: Affix a hazardous waste tag immediately upon the first drop/particle of waste entering the container. The label must explicitly state: "4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide", "Toxic", and "CAS: 335210-47-4".

  • Storage and EHS Handoff:

    • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. Contact your institutional EHS department for pickup within the regulatory timeframe (typically 90 days).

Logical Workflow for Disposal Decision-Making

To streamline laboratory operations, follow this decision tree for managing 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide waste streams.

WasteDisposal start Waste Generation: 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide solid_liquid Is the waste Solid or Liquid? start->solid_liquid solid_path Solid Waste (Powder, contaminated labware) solid_liquid->solid_path Solid liquid_path Liquid Waste (Dissolved in organic solvent) solid_liquid->liquid_path Liquid solid_container Place in designated 'Non-Halogenated Organic Solid Waste' container solid_path->solid_container liquid_container Place in designated 'Non-Halogenated Organic Liquid Waste' container liquid_path->liquid_container labeling Label with full chemical name, CAS 335210-47-4, and 'Toxic/Hazardous Waste' solid_container->labeling liquid_container->labeling ehs EHS Collection & High-Temperature Incineration labeling->ehs

Workflow for the identification, segregation, and disposal of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. [1]

Conclusion

The safe handling of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide relies on understanding its chemical behavior. By recognizing the environmental persistence of the nitroaromatic ring and the lipophilicity of the piperidine moiety, laboratories can implement robust, self-validating cleanup and disposal protocols. Always default to professional high-temperature incineration for ultimate destruction, ensuring zero environmental discharge.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and Identification." EPA.gov. [Link]

Handling

A Senior Application Scientist's Guide to Handling 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS No. 6637-54-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, our protocol is built upon a conservative synthesis of data from structurally similar compounds, namely benzamide derivatives and nitroaromatic compounds. This principle of "analog-based precaution" is fundamental to ensuring the highest level of safety when dealing with uncharacterized substances.

The molecular structure combines a benzamide core, which can present hazards such as irritation and potential mutagenicity, with a nitroaromatic group.[2][3] Nitroaromatic compounds are frequently associated with acute toxicity and are often treated as potential carcinogens.[3][4] Therefore, a stringent and proactive safety posture is not just recommended; it is imperative.

Hazard Assessment and Personal Protective Equipment (PPE) Mandate

Before any handling begins, a thorough risk assessment is paramount.[5] The primary risks associated with this compound are anticipated to be inhalation of fine dust particles, skin contact, and eye exposure. The potential for long-term health effects due to the nitro- and benzamide moieties necessitates robust protective measures.

Table 1: Mandatory Personal Protective Equipment
PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to NIOSH or EN 166 standards. An 8-inch minimum face shield is to be worn over goggles.[2][5]The dual-benzamide and nitro-functional groups warrant maximum protection against dust, splashes, and potential unknown irritants. A face shield provides a secondary barrier for the entire face.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves (minimum 5 mil thickness). Double-gloving is required.Nitrile gloves offer good resistance to a range of chemicals.[5] Double-gloving minimizes the risk of exposure from a single glove failure and simplifies the de-gowning process. Gloves must be inspected before use.
Body Protection Laboratory Coat & ApronLong-sleeved, buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat.Provides a barrier against accidental spills and contamination of personal clothing.[7] The apron adds a layer of impervious protection.
Respiratory Protection NIOSH-Approved Respirator or Fume HoodPrimary: All handling of the solid compound must be performed within a certified chemical fume hood.[8] Secondary: For any activities with a higher risk of aerosolization (e.g., spill clean-up outside a hood), a NIOSH-approved N100-rated respirator is mandatory.[2][6]The primary engineering control is the fume hood to prevent inhalation of dust particles.[8] A respirator provides personal protection if engineering controls are breached or insufficient.

Operational Plan: From Preparation to Post-Handling

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure that a certified eyewash station and safety shower are unobstructed and readily accessible.[6]

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weighing containers, solvents) within the fume hood before introducing the compound.

    • Remove all ignition sources from the handling area.[8]

  • Donning PPE :

    • Follow a strict donning sequence to ensure proper layering and fit. This process should occur outside the immediate handling area. (See Figure 1 for workflow).

  • Handling the Chemical :

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

    • Avoid generating dust.[6] Use a spatula to carefully handle the solid chemical. Do not crush or grind the material outside of a controlled, contained system.

    • Keep the container tightly closed when not in use to prevent moisture absorption and environmental contamination.[6][9]

  • Post-Handling & Decontamination :

    • Thoroughly clean the work area and any equipment used. Decontaminate reusable equipment according to established laboratory procedures.

    • Wipe down the exterior of the primary container before returning it to storage.

  • Doffing PPE :

    • The doffing process is a critical step to prevent cross-contamination. Follow the reverse sequence of donning, ensuring that the outer, contaminated layer of PPE is handled without touching your skin or inner clothing. (See Figure 1).

    • Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).

    • Wash hands and any exposed skin thoroughly with soap and water after all PPE has been removed.[7][10]

Figure 1: PPE Donning and Doffing Workflow

A visual guide to the correct sequence for putting on and removing personal protective equipment to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. N100 Respirator (If required) Don1->Don2 Don3 3. Safety Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (Over Cuffs) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Apron & Lab Coat (Roll away from body) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (If used) Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.